molecular formula C8H10O3 B119231 3,5-Di(hydroxymethyl)phenol CAS No. 153707-56-3

3,5-Di(hydroxymethyl)phenol

Cat. No.: B119231
CAS No.: 153707-56-3
M. Wt: 154.16 g/mol
InChI Key: IKFWPXJYAIJZES-UHFFFAOYSA-N
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Description

3,5-Di(hydroxymethyl)phenol is a useful research compound. Its molecular formula is C8H10O3 and its molecular weight is 154.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-bis(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3,9-11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFWPXJYAIJZES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1CO)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364030
Record name 3,5-Di(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153707-56-3
Record name 3,5-Di(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 3,5-Di(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Di(hydroxymethyl)phenol, a versatile aromatic diol with significant applications in medicinal chemistry, polymer science, and as a synthetic building block. The document details a modern, scalable, and safe synthesis route, moving away from hazardous reagents. It presents a thorough characterization of the compound's physicochemical and spectral properties, supported by tabulated data for easy reference. Detailed experimental protocols for its synthesis and purification are provided, along with graphical representations of the synthetic pathway to aid in laboratory implementation. This guide is intended to be a valuable resource for researchers and professionals engaged in fields requiring the use of this important molecule.

Introduction

This compound, also known as 5-hydroxy-1,3-benzenedimethanol, is a key intermediate in the synthesis of a variety of complex molecules. Its trifunctional nature, possessing a phenolic hydroxyl group and two primary benzylic alcohols, allows for diverse chemical modifications, making it an attractive component in the design of dendrimers, ligands for metal complexes, and biologically active compounds.[1][2] The phenol moiety is a recurring and significant scaffold in a vast number of approved pharmaceuticals, highlighting the importance of phenol-containing building blocks in drug discovery and development. This guide focuses on a robust and scalable synthetic method that avoids the use of hazardous reducing agents like lithium aluminum hydride (LAH), which have been traditionally employed.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in various chemical processes.

PropertyValueReference
IUPAC Name 3,5-bis(hydroxymethyl)phenol[3]
CAS Number 153707-56-3[3][4]
Molecular Formula C₈H₁₀O₃[3][4]
Molecular Weight 154.16 g/mol [3]
Melting Point 92-95 °C
Boiling Point 399.6 °C at 760 mmHg (Predicted)
Density 1.334 g/cm³ (Predicted)
Solubility Soluble in water, methanol, ethanol, and acetone.
XLogP3-AA -0.2[3]
Hydrogen Bond Donor Count 3[3][4]
Hydrogen Bond Acceptor Count 3[3][4]
Rotatable Bond Count 2[4]

Synthesis of this compound

The recommended synthetic route for this compound is a three-step process starting from commercially available 5-hydroxyisophthalic acid. This method is designed for scalability and safety, avoiding the use of hazardous reagents.[1][2]

Synthesis Workflow

Synthesis_Workflow Start 5-Hydroxyisophthalic Acid Step1 Step 1: Esterification Start->Step1 Intermediate1 Dimethyl 5-hydroxyisophthalate Step1->Intermediate1 H₂SO₄, MeOH Step2 Step 2: Benzylation Intermediate1->Step2 Intermediate2 Dimethyl 5-(benzyloxy)isophthalate Step2->Intermediate2 BnBr, K₂CO₃, DMF Step3 Step 3: Reduction Intermediate2->Step3 Intermediate3 5-(Benzyloxy)-1,3-bis(hydroxymethyl)benzene Step3->Intermediate3 NaBH₄, THF/MeOH Step4 Step 4: Debenzylation Intermediate3->Step4 FinalProduct This compound Step4->FinalProduct H₂, Pd/C, EtOH

Caption: Scalable synthesis of this compound.

Experimental Protocols

Step 1: Esterification of 5-Hydroxyisophthalic Acid

This step involves the conversion of the di-carboxylic acid to its corresponding dimethyl ester.

  • Reagents and Materials:

    • 5-Hydroxyisophthalic acid

    • Methanol (MeOH)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Ethyl acetate

    • Sodium sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • To a suspension of 5-hydroxyisophthalic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid at room temperature.[5]

    • Heat the reaction mixture to reflux (approximately 70 °C) and maintain for 15 hours with continuous stirring.[2]

    • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.[2]

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield dimethyl 5-hydroxyisophthalate as a solid.[2]

Step 2: Benzylation of Dimethyl 5-hydroxyisophthalate

The phenolic hydroxyl group is protected as a benzyl ether to prevent its reduction in the subsequent step.

  • Reagents and Materials:

    • Dimethyl 5-hydroxyisophthalate

    • Benzyl bromide (BnBr)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve dimethyl 5-hydroxyisophthalate in DMF in a round-bottom flask.

    • Add potassium carbonate to the solution.

    • To the stirred suspension, add benzyl bromide dropwise at room temperature.

    • Stir the reaction mixture at room temperature overnight.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain dimethyl 5-(benzyloxy)isophthalate.

Step 3: Reduction of Dimethyl 5-(benzyloxy)isophthalate

The two ester groups are reduced to primary alcohols using sodium borohydride.

  • Reagents and Materials:

    • Dimethyl 5-(benzyloxy)isophthalate

    • Sodium borohydride (NaBH₄)

    • Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Round-bottom flask, magnetic stirrer, ice bath.

  • Procedure:

    • Dissolve dimethyl 5-(benzyloxy)isophthalate in a mixture of THF and methanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride in portions to the cooled solution.

    • After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-(benzyloxy)-1,3-bis(hydroxymethyl)benzene.

Step 4: Debenzylation to Yield this compound

The benzyl protecting group is removed by catalytic hydrogenation to afford the final product.

  • Reagents and Materials:

    • 5-(Benzyloxy)-1,3-bis(hydroxymethyl)benzene

    • 10% Palladium on carbon (Pd/C)

    • Ethanol (EtOH)

    • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

    • Filtration apparatus (e.g., Celite pad).

  • Procedure:

    • Dissolve 5-(benzyloxy)-1,3-bis(hydroxymethyl)benzene in ethanol in a flask suitable for hydrogenation.[6]

    • Carefully add 10% Pd/C to the solution.[7]

    • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).[6][7]

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature overnight.[6]

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[7]

    • Wash the Celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification

The crude this compound can be purified by recrystallization.

  • Solvent System: A mixture of ethyl acetate and hexanes is a suitable solvent system for recrystallization.

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Gradually add hexanes until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, during which crystals will form.

    • Further cool the mixture in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Spectral Properties

The structural identity and purity of this compound are confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methylene protons of the hydroxymethyl groups, and the hydroxyl protons. The aromatic protons will appear as distinct signals in the aromatic region, while the methylene protons will be a singlet. The hydroxyl protons of the alcohol and phenol groups will likely appear as broad singlets.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and the methylene carbons of the hydroxymethyl groups. The symmetry of the molecule will result in a specific number of distinct carbon signals. A predicted ¹³C NMR spectrum is available in the PubChem database.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Assignment
~3600-3200 (broad)O-H stretching (phenolic and alcoholic)
~3100-3000Aromatic C-H stretching
~1600 and ~1470Aromatic C=C stretching
~1250-1000C-O stretching (phenolic and alcoholic)
UV-Visible (UV-Vis) Spectroscopy

In a suitable solvent like methanol or ethanol, the UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of a substituted benzene ring. For phenol itself, a λmax is observed around 270 nm. The substitution pattern of this compound will influence the exact position and intensity of the absorption bands.

Applications

This compound serves as a valuable precursor in several areas of chemical science and drug development:

  • Polymer Chemistry: It is a key monomer for the synthesis of poly(aryl ether) dendrimers and other hyperbranched polymers.[1]

  • Medicinal Chemistry: The phenolic core is a common motif in biologically active molecules, and the two hydroxymethyl groups provide handles for further chemical elaboration to create libraries of compounds for drug screening.

  • Ligand Synthesis: The three hydroxyl groups can act as coordination sites for metal ions, making it a useful building block for the synthesis of novel ligands and metal-organic frameworks (MOFs).[1]

Safety Information

Standard laboratory safety precautions should be followed when handling this compound and the reagents used in its synthesis. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) of the compound and all reagents used.

Conclusion

This technical guide has detailed a modern and scalable synthetic route to this compound, along with its key physicochemical and spectral properties. The provided experimental protocols are intended to be a practical resource for researchers in various scientific disciplines. The versatility of this molecule ensures its continued importance as a building block in the development of new materials and therapeutic agents.

References

chemical structure and characteristics of 3,5-bis(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,5-bis(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, characteristics, synthesis, and potential biological relevance of 3,5-bis(hydroxymethyl)phenol. The information is intended for researchers, scientists, and professionals in the field of drug development and related chemical sciences.

Chemical Structure and Identifiers

3,5-bis(hydroxymethyl)phenol is a polyphenolic compound characterized by a phenol ring substituted with two hydroxymethyl groups at the 3 and 5 positions.

IdentifierValue
IUPAC Name 3,5-bis(hydroxymethyl)phenol[1]
CAS Number 153707-56-3[1]
Molecular Formula C₈H₁₀O₃[1]
Molecular Weight 154.16 g/mol [1]
InChI InChI=1S/C8H10O3/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3,9-11H,4-5H2[1]
InChIKey IKFWPXJYAIJZES-UHFFFAOYSA-N[1]
Canonical SMILES C1=C(C=C(C=C1CO)O)CO[1]

Physicochemical Characteristics

PropertyValueSource
XLogP3-AA -0.2PubChem[1]
Hydrogen Bond Donor Count 3PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]
Topological Polar Surface Area 60.7 ŲPubChem[1]

Synthesis

A scalable synthesis route for 3,5-bis(hydroxymethyl)phenol has been reported, starting from 5-hydroxy isophthalic acid. This method avoids the use of hazardous reagents like lithium aluminium hydride (LAH)[2]. The overall synthetic workflow is depicted below.

Synthesis_Workflow A 5-hydroxy isophthalic acid B Dimethyl 5-hydroxyisophthalate A->B H₂SO₄, MeOH C Dimethyl 5-(benzyloxy)isophthalate B->C Benzyl chloride, K₂CO₃, DMF D (5-(Benzyloxy)-1,3-phenylene)dimethanol C->D NaBH₄, BF₃·OEt₂ E 3,5-bis(hydroxymethyl)phenol D->E H₂, Pd/C

Caption: Synthetic workflow for 3,5-bis(hydroxymethyl)phenol.
Experimental Protocols

The synthesis is a multi-step process involving esterification, benzylation, reduction, and debenzylation[2].

Stage 1: Esterification of 5-hydroxy isophthalic acid [2]

  • Charge a round-bottomed flask with 5-hydroxy isophthalic acid (100 grams) and methanol (500 ml) at room temperature.

  • Stir the mixture at an optimum speed.

  • Slowly add sulfuric acid (16 ml) to the reaction mixture at room temperature.

  • Increase the temperature to 70 °C and maintain the reaction for 15 hours.

  • After completion, distill off the methanol under vacuum.

  • Extract the compound with ethyl acetate.

  • Dry the organic layer with sodium sulfate and distill off the solvent under vacuum to obtain the product.

Stage 2: Benzylation of the phenolic group [2]

  • Dissolve the product from Stage 1 (100 grams) in DMF (500 ml) in a round-bottomed flask.

  • Add potassium carbonate (100 grams) to the flask at room temperature with optimum stirring.

  • Slowly add benzyl chloride (600 grams) to the reaction mixture at room temperature.

  • Raise the temperature to 80 °C and maintain for 15 hours.

  • After the maintenance period, add water (400 ml) to the reaction mass, which should induce the formation of a solid.

  • Filter the solid to obtain the benzylated compound.

Stage 3: Reduction of the ester groups [2]

  • Charge a round-bottomed flask with the product from Stage 2 (100 grams) and THF (1000 ml) at room temperature.

  • Cool the reaction mixture to 0 °C.

  • Add sodium borohydride (210 grams) in lots at 0 °C.

  • Slowly add BF₃ etherate (692.5 grams) to the reaction mixture at 0 °C.

Stage 4: Debenzylation to yield 3,5-bis(hydroxymethyl)phenol [2]

  • The benzylated diol obtained from the previous step is debenzylated using palladium on carbon (Pd/C) under a hydrogen (H₂) atmosphere to yield the final product, 3,5-bis(hydroxymethyl)phenol.

Spectroscopic Characterization

The characterization of 3,5-bis(hydroxymethyl)phenol and its derivatives has been reported using UV-Visible, IR, and NMR spectroscopy[2].

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3,5-bis(hydroxymethyl)phenol was recorded in DMSO-d₆ at 400 MHz[2].

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
4.38singlet2H-CH₂
4.39singlet2H-CH₂
5.043 – 5.046triplet2H-OH (hydroxymethyl)
6.59singlet2HAromatic CH
6.66singlet1HAromatic CH
9.21singlet1H-OH (phenol)
¹³C NMR, IR, and Mass Spectrometry Data

Detailed experimental ¹³C NMR, IR, and mass spectrometry data for 3,5-bis(hydroxymethyl)phenol are not available in the cited literature.

Biological Activity and Signaling Pathways

While 3,5-bis(hydroxymethyl)phenol belongs to the class of polyphenols, which are known for a wide range of biological activities, specific studies on its direct biological effects and mechanisms of action are limited in the current literature. It has been mentioned to have clinical relevance in the treatment of allergies and is used in the synthesis of various biologically active products[2].

Phenolic compounds, in general, are known to modulate various cellular signaling pathways, particularly those involved in inflammation. These pathways include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. It is plausible that 3,5-bis(hydroxymethyl)phenol, as a phenolic compound, could exhibit similar activities, though this has not been experimentally verified.

Below is a generalized diagram of a potential inflammatory signaling pathway that phenolic compounds can influence.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor IKK IKK Receptor->IKK IkB IκB IKK->IkB inhibits NFkB_p65 p65 IkB->NFkB_p65 sequesters NFkB_p50 p50 DNA DNA NFkB_p50->DNA NFkB_p65->DNA translocates to nucleus Phenolic_Compound 3,5-bis(hydroxymethyl)phenol (Hypothesized) Phenolic_Compound->IKK potential inhibition Inflammatory_Genes Inflammatory Genes DNA->Inflammatory_Genes activates transcription

Caption: Hypothesized modulation of the NF-κB pathway by 3,5-bis(hydroxymethyl)phenol.

Applications

3,5-bis(hydroxymethyl)phenol serves as a key organic compound in several areas:

  • Polymer Chemistry: It is utilized in the synthesis of poly(aryl ether) dendrimers and monodendrons[2].

  • Organic Synthesis: It acts as an intermediate for synthesizing ligands and as a reagent for alkali metals[2].

  • Biologically Active Products: It is a precursor in the synthesis of various biologically active molecules[2].

Conclusion

3,5-bis(hydroxymethyl)phenol is a versatile polyphenolic compound with established synthetic routes and utility in materials science and organic synthesis. While its general class suggests potential biological activities, further research is required to elucidate its specific pharmacological effects and mechanisms of action. This guide provides a foundational understanding of the compound based on the current scientific literature, highlighting areas where further investigation is warranted.

References

The Versatile Phenolic Hub: A Technical Review of 3,5-Bis(hydroxymethyl)phenol Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(hydroxymethyl)phenol is a unique aromatic compound characterized by a central phenolic ring symmetrically substituted with two hydroxymethyl groups. This trifunctional architecture, possessing both a nucleophilic phenol and two primary alcohol functionalities, establishes it as a versatile building block in polymer chemistry and a potential scaffold in the design of novel bioactive molecules. Its utility stems from the ability to undergo a variety of chemical transformations, including etherification, esterification, and condensation reactions, allowing for the construction of complex macromolecular structures and functionalized derivatives. This technical guide provides a comprehensive literature review of the synthesis, applications, and potential of 3,5-bis(hydroxymethyl)phenol, with a focus on its role in the development of advanced materials and its nascent exploration in medicinal chemistry.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 3,5-bis(hydroxymethyl)phenol is essential for its application in synthesis and materials science. These properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₁₀O₃[1]
Molecular Weight 154.16 g/mol [1]
CAS Number 153707-56-3[1]
Appearance Solid[2]
Melting Point 93-94 °C[3]
Hydrogen Bond Donor Count 3[4]
Hydrogen Bond Acceptor Count 3[4]
Topological Polar Surface Area 60.7 Ų[4]

Synthesis of 3,5-Bis(hydroxymethyl)phenol

The efficient synthesis of 3,5-bis(hydroxymethyl)phenol is critical for its widespread application. While several methods have been reported, a key challenge has been the development of a safe and scalable process.

Traditional Reduction Method

Historically, 3,5-bis(hydroxymethyl)phenol has been synthesized via the reduction of dimethyl 5-hydroxyisophthalate. This method often employs powerful reducing agents like lithium aluminum hydride (LAH).[5] However, the use of LAH presents significant safety concerns, particularly on a large scale, and involves tedious workup procedures for product isolation.[5]

Scalable Synthesis via Sodium Borohydride Reduction

To address the limitations of the LAH method, a more scalable and safer synthetic route has been developed.[5] This process avoids the hazards associated with LAH by utilizing sodium borohydride as the reducing agent.

Experimental Protocol:

  • Esterification of 5-hydroxyisophthalic acid: 5-Hydroxyisophthalic acid is first converted to its methyl ester, dimethyl 5-hydroxyisophthalate. This is achieved by reacting the starting material with methanol in the presence of a catalytic amount of sulfuric acid at 70°C for 15 hours.[5] The product is then extracted with ethyl acetate.[5]

  • Benzylation of the phenolic hydroxyl group: The phenolic hydroxyl group of dimethyl 5-hydroxyisophthalate is protected by benzylation to prevent its interference in the subsequent reduction step.[5]

  • Reduction of the ester groups: The benzylated intermediate is then reduced using sodium borohydride to yield the corresponding diol.[5]

  • Debenzylation: The final step involves the removal of the benzyl protecting group via catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the desired 3,5-bis(hydroxymethyl)phenol.[5]

This scalable synthesis provides a practical and safer alternative for producing large quantities of 3,5-bis(hydroxymethyl)phenol, thereby facilitating its use in various applications.

Applications in Polymer Chemistry: The Foundation for Dendritic Architectures

A primary and well-established application of 3,5-bis(hydroxymethyl)phenol is in the synthesis of hyperbranched polymers, particularly poly(aryl ether) dendrimers.[6][7] Dendrimers are highly branched, monodisperse macromolecules with a defined architecture, making them attractive for applications in drug delivery, catalysis, and materials science. The trifunctional nature of 3,5-bis(hydroxymethyl)phenol makes it an ideal monomer unit (an AB₂-type monomer) for the construction of these complex structures.

Convergent Synthesis of Poly(aryl ether) Dendrimers

A highly efficient convergent approach for the synthesis of poly(aryl ether) dendrimers has been developed using a derivative of 3,5-bis(hydroxymethyl)phenol.[6][7] This method involves the stepwise growth of dendritic fragments (monodendrons) that are then coupled to a central core.

Experimental Workflow:

The convergent synthesis of poly(aryl ether) dendrimers from a 3,5-bis(hydroxymethyl)phenol derivative can be visualized as a repeating two-step process.

G cluster_0 Dendron Growth Cycle cluster_1 Dendrimer Assembly A Gn-OH (Phenol-terminated monodendron) C Coupling Reaction (K₂CO₃) A->C B Protected A₂B Monomer (3,5-bis(bromomethyl)phenyl derivative) B->C D G(n+1)-protected (Protected monodendron) C->D E Deprotection (NaOH) D->E F G(n+1)-OH (Phenol-terminated monodendron) E->F G G(n)-OH Monodendrons F->G Iterate for higher generations I Final Coupling G->I H Multifunctional Core H->I J Poly(aryl ether) Dendrimer I->J

Caption: Convergent synthesis workflow for poly(aryl ether) dendrimers.

Experimental Protocol for Monodendron Synthesis:

  • Preparation of the Activated Monomer: 3,5-Bis(hydroxymethyl)phenol is first converted into an activated and protected A₂B monomer, such as 3,5-bis(bromomethyl)phenyl hexadecanesulfonate.[6]

  • Coupling Step: Two equivalents of a phenol-terminated monodendron (starting with a simple phenol for the first generation) are reacted with the protected A₂B monomer under mildly basic conditions (e.g., K₂CO₃).[7] This results in the formation of a larger, protected monodendron of the next generation.

  • Deprotection Step: The protecting group on the newly formed monodendron is removed using a strong base (e.g., NaOH) to regenerate a phenol-terminated monodendron, which can then be used in the next coupling step.[7]

This iterative two-step sequence allows for the rapid and efficient synthesis of monodendrons of various generations.

Characterization and Properties of Poly(aryl ether) Dendrimers

The resulting poly(aryl ether) dendrimers and their precursor monodendrons have been extensively characterized by various analytical techniques, confirming their well-defined, monodisperse nature.

GenerationMolecular Weight ( g/mol )Polydispersity Index (PDI)
G1 Monodendron> 1,000< 1.02
G2 Monodendron> 2,000< 1.02
G3 Monodendron> 4,000< 1.02
G4 Monodendron> 8,000< 1.02
G5 Monodendron> 13,000< 1.02
G6 Monodendron> 13,000< 1.02
G3 Dendrimer-< 1.02
G4 Dendrimer-< 1.02

Data extracted from Gitsov and Fréchet, 1999.[6]

The low polydispersity indices (<1.02) are a hallmark of a well-controlled, living polymerization process, which is a key advantage of this synthetic approach.

Applications in Drug Development and Medicinal Chemistry

While the application of 3,5-bis(hydroxymethyl)phenol in polymer chemistry is well-documented, its use as a scaffold in drug discovery is an emerging area with significant potential. The phenolic core and the two hydroxymethyl groups provide multiple points for chemical modification, allowing for the creation of libraries of compounds for biological screening.

Potential as a Scaffold for Bioactive Molecules

Phenolic compounds, in general, are known to exhibit a wide range of biological activities, including antioxidant, anticancer, and anti-inflammatory properties.[8] The 3,5-bis(hydroxymethyl)phenol scaffold offers a unique platform for the design of novel therapeutics. The hydroxyl groups can be derivatized to form ethers or esters, which can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.[9] For instance, esterification can be used to create prodrugs that release the active phenolic compound in vivo.

Anticancer and Antimicrobial Potential of Related Structures

While direct biological activity data for 3,5-bis(hydroxymethyl)phenol is limited in the current literature, studies on closely related analogs provide insights into its potential. For example, 3,5-bis(1,1-dimethylethyl)phenol, which shares the same substitution pattern on the phenolic ring, has been shown to exhibit both anticancer and antimicrobial activities.[10] This suggests that the 3,5-disubstituted phenol motif may be a privileged scaffold for the development of new therapeutic agents. One study identified a tetrahydroquinoline derivative of a phenol that exhibited a strong inhibitory response against osteosarcoma cells with an IC₅₀ of 50.5 ± 3.8 µM, inducing cell death via apoptosis.[8][11]

Dendrimers in Drug Delivery

The poly(aryl ether) dendrimers synthesized from 3,5-bis(hydroxymethyl)phenol derivatives are promising candidates for drug delivery systems. Their well-defined structure, multivalency, and interior cavities allow for the encapsulation or conjugation of drug molecules. Amphiphilic dendrimers based on a poly(aryl ether) structure have been shown to self-assemble into nanomicelles that can encapsulate and facilitate the sustained release of chemotherapeutic drugs like doxorubicin, enhancing their penetration into cancer cells.[12][13]

Logical Relationship for Dendrimer-based Drug Delivery:

G A 3,5-Bis(hydroxymethyl)phenol Derivative B Poly(aryl ether) Dendrimer Synthesis A->B C Amphiphilic Dendrimer B->C D Self-Assembly C->D E Nanomicelle D->E F Drug Encapsulation (e.g., Doxorubicin) E->F G Drug-Loaded Nanomicelle F->G H Sustained Drug Release G->H I Enhanced Cellular Uptake G->I J Therapeutic Effect H->J I->J

Caption: Drug delivery cascade using dendrimers derived from 3,5-bis(hydroxymethyl)phenol.

Future Perspectives and Conclusion

3,5-Bis(hydroxymethyl)phenol has been firmly established as a valuable and versatile building block in polymer chemistry, particularly for the synthesis of well-defined poly(aryl ether) dendrimers. The development of a scalable and safe synthetic route has further enhanced its accessibility for these applications.

The exploration of 3,5-bis(hydroxymethyl)phenol as a central scaffold in medicinal chemistry is still in its early stages. However, the inherent reactivity of its functional groups, coupled with the demonstrated biological activity of structurally related compounds, suggests a promising future in this domain. Future research should focus on the synthesis of diverse libraries of 3,5-bis(hydroxymethyl)phenol derivatives and their systematic screening against a range of biological targets. In particular, the tantalizing but currently unsubstantiated mention of its "clinical relevance in the treatment of allergies" warrants further investigation to identify the specific derivatives and mechanisms of action.[5]

References

The Dawn of Phenolic Chemistry: An In-depth Guide to the Early Research and Discovery of Hydroxymethylphenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of hydroxymethylphenols, key precursors to the first fully synthetic polymers and a cornerstone of modern industrial chemistry, marked a pivotal moment in the late 19th and early 20th centuries. This technical guide delves into the seminal research that first brought these versatile molecules to light, offering a detailed look at the foundational experimental protocols, quantitative data from early studies, and the fundamental reaction mechanisms that govern their formation.

Introduction: The Birth of Phenol-Formaldehyde Condensation

The story of hydroxymethylphenols is intrinsically linked to the pioneering work on phenol-formaldehyde resins. In the late 19th century, chemists began exploring the reactions between phenols and aldehydes, leading to the discovery of resinous materials. This early work laid the groundwork for Leo Baekeland's invention of Bakelite in the early 1900s, the first commercially successful synthetic plastic, which is a polymer of phenol and formaldehyde.[1] The initial and crucial step in the formation of these resins is the production of hydroxymethylphenols, where one or more hydroxymethyl (-CH₂OH) groups are added to the phenol ring.

The primary reaction for the synthesis of hydroxymethylphenols is the Lederer-Manasse reaction , first described in 1894. This base- or acid-catalyzed reaction between phenol and formaldehyde yields a mixture of ortho-hydroxymethylphenol (saligenin) and para-hydroxymethylphenol. The position of the hydroxymethyl group on the phenol ring significantly influences the properties of the resulting polymers and has been a subject of study since these initial discoveries.

Early Synthetic Protocols and Methodologies

The earliest methods for synthesizing hydroxymethylphenols were characterized by their straightforward approach, typically involving the reaction of phenol with an aqueous solution of formaldehyde in the presence of a catalyst at mild temperatures.

The Lederer-Manasse Reaction: A Foundational Protocol

Objective: To synthesize a mixture of ortho- and para-hydroxymethylphenol.

Materials:

  • Phenol

  • Formaldehyde solution (formalin, typically ~40% aqueous solution)

  • Base catalyst (e.g., dilute sodium hydroxide or potassium hydroxide solution) or Acid catalyst (e.g., dilute hydrochloric acid)

  • Benzene (for separation)

  • Ether (for extraction)

Procedure:

  • A solution of phenol in an excess of dilute aqueous alkali was prepared in a reaction vessel.

  • An aqueous solution of formaldehyde was added to the phenol solution.

  • The reaction mixture was allowed to stand at a low temperature (e.g., room temperature) for an extended period, often several days, to allow for the slow condensation reaction to occur.

  • After the reaction period, the alkaline solution was neutralized with a dilute acid.

  • The resulting mixture, containing unreacted phenol and the hydroxymethylphenol isomers, was then subjected to an extraction with ether.

  • The ethereal extract was washed and dried, and the ether was subsequently evaporated to yield a crude mixture of the products.

  • Separation of the ortho and para isomers was achieved by fractional crystallization, often utilizing a solvent in which the two isomers exhibit different solubilities, such as benzene. The ortho isomer is generally more soluble in benzene than the para isomer.

This early protocol, while effective in producing hydroxymethylphenols, often resulted in a mixture of products, including di- and tri-substituted phenols, and the yields of the individual isomers were not always high.

Quantitative Analysis of Early Experiments

Early quantitative data on the synthesis of hydroxymethylphenols focused on the overall yield of the reaction and the ratio of the ortho and para isomers under different catalytic conditions.

A kinetic study of the base-catalyzed hydroxymethylation of phenol at 30°C under weakly alkaline conditions (pH 8.5-10.5) revealed that the para-position of the phenol nucleus is almost twice as reactive as the ortho-position. This results in a higher proportion of the para isomer in the product mixture.

ParameterValueConditionsReference
ortho/para Reactivity Ratio~1:2Base-catalyzed (pH 8.5-10.5), 30°CBased on kinetic studies
ortho/para Product Ratio1.10Base-catalyzed (NaOH or KOH), pH 8.5-10.5, 30°C

It is important to note that the reaction conditions, particularly the pH and the nature of the catalyst, have a significant impact on the product distribution. For instance, in more strongly alkaline media, the ortho/para ratio can decrease.

Reaction Mechanisms and Pathways

The formation of hydroxymethylphenols proceeds through an electrophilic aromatic substitution mechanism. The nature of the electrophile and the activation of the phenol ring depend on whether the reaction is base- or acid-catalyzed.

Base-Catalyzed Mechanism

Under basic conditions, the phenol is deprotonated to form the highly nucleophilic phenoxide ion. The negative charge is delocalized onto the aromatic ring, particularly at the ortho and para positions, making them susceptible to electrophilic attack. Formaldehyde, the electrophile, then reacts with the activated ring.

BaseCatalyzedMechanism cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide + OH⁻ OH_minus OH⁻ H2O H₂O Phenoxide2 Phenoxide Ion Intermediate Intermediate Phenoxide2->Intermediate + CH₂O Formaldehyde Formaldehyde (CH₂O) Intermediate2 Intermediate Hydroxymethylphenol o/p-Hydroxymethylphenol Intermediate2->Hydroxymethylphenol + H₂O H2O_2 H₂O OH_minus_2 OH⁻

Caption: Base-catalyzed formation of hydroxymethylphenol.

Experimental Workflow

The general workflow for the early synthesis and separation of hydroxymethylphenols can be visualized as a series of sequential steps.

ExperimentalWorkflow Reactants Phenol + Formaldehyde + Catalyst Reaction Reaction at Low Temperature Reactants->Reaction Neutralization Neutralization with Acid Reaction->Neutralization Extraction Ether Extraction Neutralization->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Crude_Product Crude Mixture (o- and p-isomers) Evaporation->Crude_Product Separation Fractional Crystallization (Benzene) Crude_Product->Separation Ortho_Isomer o-Hydroxymethylphenol (in solution) Separation->Ortho_Isomer Para_Isomer p-Hydroxymethylphenol (precipitate) Separation->Para_Isomer

Caption: Early experimental workflow for hydroxymethylphenols.

Conclusion

The early research into hydroxymethylphenols, driven by the quest for new materials, laid the critical groundwork for the development of phenolic resins and the broader field of polymer chemistry. The foundational work of chemists like Lederer and Manasse, though seemingly simple by modern standards, established the fundamental principles of phenol-formaldehyde condensation that are still relevant today. The ability to control the reaction conditions to favor the formation of specific isomers remains a key area of research, with implications for the design of advanced polymers with tailored properties. This in-depth look at the historical context, experimental methodologies, and reaction mechanisms provides a valuable perspective for contemporary researchers in the ongoing exploration of phenolic chemistry and its diverse applications.

References

An In-Depth Technical Guide to the Derivatives and Analogs of 3,5-Di(hydroxymethyl)phenol: Synthesis, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives and analogs of 3,5-Di(hydroxymethyl)phenol represent a promising class of compounds with a wide spectrum of potential therapeutic applications, including anticancer and anti-inflammatory activities. This technical guide provides a comprehensive overview of the synthesis, quantitative biological data, and mechanisms of action of these compounds. Detailed experimental protocols for key synthetic transformations and biological assays are presented, alongside visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding and further research in this area.

Introduction

Phenolic compounds are a well-established class of molecules with significant therapeutic potential, known for their antioxidant, anti-inflammatory, and anticancer properties.[1] The core structure of this compound, with its symmetrically placed hydroxymethyl groups on a phenol backbone, offers a versatile scaffold for chemical modification to develop novel therapeutic agents.[2] The hydroxymethyl moieties can be readily derivatized to explore structure-activity relationships and optimize pharmacological profiles. This guide delves into the synthesis of various derivatives and analogs, presents available quantitative biological data, and explores the underlying molecular mechanisms of action.

Synthesis of this compound and its Derivatives

A scalable and safe synthesis of this compound has been developed to avoid the use of hazardous reagents like lithium aluminum hydride (LAH).[2]

Scalable Synthesis of this compound

A robust method starts from 5-hydroxy isophthalic acid. The key steps involve:

  • Esterification: The carboxylic acid groups of 5-hydroxy isophthalic acid are esterified, for example, by reacting with methanol in the presence of an acid catalyst like sulfuric acid.[2]

  • Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group is protected, for instance, by benzylation.[2]

  • Reduction of the Ester Groups: The methyl ester groups are reduced to hydroxymethyl groups using a milder reducing agent like sodium borohydride.[2]

  • Deprotection: The protecting group on the phenolic hydroxyl is removed, commonly by catalytic hydrogenation using palladium on carbon (Pd/C), to yield this compound.[2]

Experimental Protocol: Scalable Synthesis of this compound [2]

  • Step 1: Esterification of 5-hydroxy isophthalic acid. 5-hydroxy isophthalic acid is dissolved in methanol, and concentrated sulfuric acid is added slowly. The mixture is heated to 70°C for 15 hours. After completion, methanol is distilled off, and the product is extracted with ethyl acetate.

  • Step 2: Benzylation of the phenolic hydroxyl group. The product from Step 1 is treated with a benzylating agent.

  • Step 3: Reduction with Sodium Borohydride. The benzylated diester is reduced with sodium borohydride to obtain the diol.

  • Step 4: Debenzylation. The benzylated diol is debenzylated using Pd/C under a hydrogen atmosphere to yield 3,5-bis(hydroxymethyl)phenol.

Synthesis of Derivatives

The hydroxymethyl groups of this compound are amenable to various chemical transformations to generate a library of derivatives.

  • Halogenation: The hydroxyl groups can be converted to halogens (e.g., bromine) using reagents like phosphorus tribromide (PBr₃).[2]

  • Etherification: Williamson ether synthesis can be employed to introduce various alkyl or aryl groups.

  • Esterification: Reaction with acyl chlorides or anhydrides yields the corresponding esters.

  • Amination: The hydroxyl groups can be converted to leaving groups and subsequently displaced by amines to produce aminomethyl derivatives.

Experimental Protocol: Synthesis of 3,5-Bis(bromomethyl)phenol [2]

To a solution of this compound, phosphorus tribromide is added, and the reaction is monitored for the formation of the dibrominated product.

Biological Activities and Quantitative Data

While extensive quantitative data for a wide range of specific this compound derivatives is still an area of active research, studies on structurally related phenolic compounds provide valuable insights into their potential biological activities.

Anticancer Activity

Phenolic compounds are known to exhibit cytotoxic effects against various cancer cell lines.[3] The proposed mechanisms often involve the induction of apoptosis.[3]

One study on a tetrahydroquinoline derivative of a phenol reported a significant inhibitory effect on human osteosarcoma cells (U2OS) with an IC₅₀ value of 50.5 ± 3.8 µM.[3] This compound was found to induce apoptosis and inhibit cell migration.[3]

Table 1: Cytotoxicity of a Phenol Derivative against Human Osteosarcoma (U2OS) Cells

CompoundCell LineAssayIC₅₀ (µM)Reference
2-((1,2,3,4-tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl)phenolU2OSCell Viability Assay50.5 ± 3.8[3]

Experimental Protocol: MTT Assay for Cell Viability [4][5][6]

  • Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cell line) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated.

Anti-inflammatory Activity

Phenolic compounds can exert anti-inflammatory effects through various mechanisms, including the inhibition of key inflammatory enzymes like cyclooxygenases (COX).[7]

A study on scutellarin, a phenolic compound, reported its inhibitory effect on LPS-induced nitric oxide (NO) production in RAW 264.7 macrophage cells, with IC₅₀ values for some of its derivatives ranging from 7.2 to 27.8 µM.[7] Another study on 3,5-diprenyl-4-hydroxyacetophenone, an analog, demonstrated inhibition of NO, TNF-α, IL-1β, and IL-6 production in LPS-stimulated macrophages.[8]

Table 2: Anti-inflammatory Activity of Phenolic Compounds

CompoundAssayCell LineIC₅₀ (µM)Reference
Scutellarin DerivativesLPS-induced NO productionRAW 264.77.2 - 27.8[7]
3,5-diprenyl-4-hydroxyacetophenoneDPPH radical scavenging-26.00 ± 0.37 µg/mL[8]

Experimental Protocol: COX-2 Inhibition Assay [9][10][11]

  • Enzyme and Substrate Preparation: A solution of human recombinant COX-2 enzyme and a solution of the substrate (e.g., arachidonic acid) are prepared in an appropriate buffer.

  • Inhibitor Incubation: The test compounds are pre-incubated with the COX-2 enzyme.

  • Reaction Initiation: The reaction is initiated by adding the substrate.

  • Product Detection: The formation of the product (e.g., prostaglandin E₂) is measured using a suitable method, such as an ELISA kit.

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of COX-2 activity (IC₅₀) is determined.

Signaling Pathways and Mechanisms of Action

Phenolic compounds are known to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.

Anticancer Mechanisms

The anticancer effects of phenolic compounds are often mediated through the modulation of signaling pathways that control cell cycle progression and apoptosis.

dot

anticancer_pathways cluster_stimulus External/Internal Stimuli cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response stimulus Phenolic Compound pi3k PI3K/Akt stimulus->pi3k Inhibits mapk MAPK stimulus->mapk Modulates nfkb NF-κB stimulus->nfkb Inhibits apoptosis Apoptosis pi3k->apoptosis Promotes cell_cycle_arrest Cell Cycle Arrest pi3k->cell_cycle_arrest Induces proliferation ↓ Proliferation pi3k->proliferation mapk->apoptosis Promotes mapk->cell_cycle_arrest Induces mapk->proliferation nfkb->apoptosis Inhibits nfkb->proliferation anti_inflammatory_pathways cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response stimulus LPS, etc. nfkb NF-κB Pathway stimulus->nfkb cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines cox2 ↓ COX-2 Expression nfkb->cox2 phenolic_compound Phenolic Compound phenolic_compound->nfkb Inhibits experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of Analogs purification Purification & Characterization (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) purification->cytotoxicity anti_inflammatory Anti-inflammatory Screening (e.g., COX-2 Assay) purification->anti_inflammatory pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) cytotoxicity->pathway_analysis anti_inflammatory->pathway_analysis in_vivo In Vivo Studies pathway_analysis->in_vivo

References

An In-depth Technical Guide to the Reactivity and Functional Groups of 3,5-bis(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-bis(hydroxymethyl)phenol is a versatile aromatic compound belonging to the polyphenol class.[1] Its unique trifunctional structure, featuring a phenolic hydroxyl group and two primary benzylic hydroxyl groups, makes it a valuable building block in various fields, including polymer chemistry, the synthesis of biologically active molecules, and drug development.[1][2] This guide provides a comprehensive overview of the reactivity of its functional groups, supported by experimental data and detailed protocols, to aid researchers in harnessing its synthetic potential.

The strategic placement of the three hydroxyl groups on the benzene ring dictates the molecule's reactivity. The phenolic hydroxyl group exhibits characteristic acidity and activates the aromatic ring for electrophilic substitution, while the two benzylic hydroxyl groups are amenable to oxidation and nucleophilic substitution reactions. This trifunctionality allows for the creation of complex molecular architectures, such as dendrimers and macrocycles.[1]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of 3,5-bis(hydroxymethyl)phenol is presented below.

PropertyValueReference
Molecular Formula C₈H₁₀O₃[1]
Molecular Weight 154.16 g/mol [1]
CAS Number 153707-56-3[1]
Appearance White solid
Melting Point 92-95 °C[3]
Boiling Point 399.6 °C at 760 mmHg[3]
Density 1.334 g/cm³[3]
pKa Not available
¹³C NMR (Predicted) See PubChem CID 1519415[1]
¹H NMR (Predicted) See Guidechem[4]
IR Spectroscopy See Section 2.1
Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectrum of 3,5-bis(hydroxymethyl)phenol is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups. The broadness of this peak is due to intermolecular hydrogen bonding. Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring are typically observed as medium to strong absorptions between 1500-1600 cm⁻¹. A distinct C-O stretching band for the phenolic hydroxyl group is expected around 1220 cm⁻¹, while the C-O stretches for the benzylic alcohols are anticipated in the 1050-1150 cm⁻¹ range.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of 3,5-bis(hydroxymethyl)phenol would show distinct signals for the aromatic protons, the benzylic protons, and the hydroxyl protons. The aromatic protons are expected to appear in the δ 6.8-7.4 ppm region. The protons of the two equivalent hydroxymethyl (-CH₂OH) groups would likely appear as a singlet around δ 4.5 ppm. The signals for the phenolic and benzylic hydroxyl protons can be broad and their chemical shifts are concentration and solvent dependent, typically appearing between δ 2.0 and 8.0 ppm.[4][6]

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. The carbon bearing the phenolic hydroxyl group is expected to have a chemical shift in the range of δ 155-160 ppm. The aromatic carbons would appear in the δ 100-140 ppm region. The carbon of the benzylic hydroxymethyl groups is anticipated to resonate around δ 65 ppm.

Reactivity of Functional Groups

The reactivity of 3,5-bis(hydroxymethyl)phenol is a composite of the individual reactivities of its phenolic and benzylic hydroxyl groups.

Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a more nucleophilic phenoxide ion. This group also strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions (positions 2, 4, and 6).

  • Williamson Ether Synthesis: The phenoxide ion can readily undergo O-alkylation with alkyl halides to form aryl ethers. This reaction is a cornerstone for the synthesis of poly(aryl ether) dendrimers using 3,5-bis(hydroxymethyl)phenol as a monomer.

  • Esterification: The phenolic hydroxyl group can be esterified using activated carboxylic acid derivatives like acid chlorides or anhydrides, typically in the presence of a base. Direct esterification with carboxylic acids is generally slow and requires harsh conditions.

  • Electrophilic Aromatic Substitution: The hydroxyl group is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack. Reactions such as halogenation, nitration, and sulfonation are expected to proceed readily at the positions ortho and para to the hydroxyl group.

Benzylic Hydroxyl Groups

The two primary benzylic hydroxyl groups behave similarly to other primary alcohols but with enhanced reactivity at the benzylic position.

  • Oxidation: The benzylic alcohols can be selectively oxidized to aldehydes or further to carboxylic acids depending on the oxidizing agent and reaction conditions.

  • Etherification and Esterification: These hydroxyl groups can also undergo etherification and esterification reactions under standard conditions for primary alcohols.

  • Nucleophilic Substitution: The hydroxyl groups can be converted into good leaving groups (e.g., tosylates) to facilitate nucleophilic substitution reactions.

Key Synthetic Applications and Experimental Protocols

3,5-bis(hydroxymethyl)phenol serves as a key intermediate in the synthesis of a variety of complex molecules.

Scalable Synthesis of 3,5-bis(hydroxymethyl)phenol

A scalable synthesis method avoids the use of hazardous reagents like lithium aluminum hydride (LAH).[1] The process starts from 5-hydroxyisophthalic acid.[1]

Experimental Protocol:

  • Esterification of 5-hydroxyisophthalic acid: 5-hydroxyisophthalic acid (100 g) is dissolved in methanol (500 ml) in a round-bottom flask. Concentrated sulfuric acid (16 ml) is slowly added. The mixture is heated to 70°C and stirred for 15 hours. After cooling, the methanol is removed under vacuum, and the product is extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated to yield the dimethyl ester.[1]

  • Benzylation of the phenolic hydroxyl group: The dimethyl ester is benzylated to protect the phenolic hydroxyl group.

  • Reduction of the ester groups: The benzylated diester is then reduced to the corresponding diol using sodium borohydride.[1]

  • Debenzylation: The benzyl protecting group is removed by catalytic hydrogenation using palladium on carbon (Pd/C) to yield 3,5-bis(hydroxymethyl)phenol.[1]

G A 5-Hydroxyisophthalic Acid B Dimethyl 5-hydroxyisophthalate A->B  MeOH, H₂SO₄   C Benzylated Dimethyl Ester B->C  Benzyl Halide, Base   D Benzylated Diol C->D  NaBH₄   E 3,5-bis(hydroxymethyl)phenol D->E  H₂, Pd/C  

Caption: Scalable synthesis workflow for 3,5-bis(hydroxymethyl)phenol.

Derivatization Reactions

A study on the derivatization of 3,5-bis(hydroxymethyl)phenol reported the following reactions with their corresponding yields:

ReactionProductYield (%)Reference
MethylationBenzyloxy-3,5-bis(methoxymethyl)benzene-[2]
Debenzylation (of a derivative)3,5-Dimethylphenol93.3[2]
Bromination3,5-bis(bromomethyl)phenol88.8[2]

Experimental Protocol for Bromination:

  • 3,5-bis(hydroxymethyl)phenol (10 g) is dissolved in dichloromethane (MDC) (400 ml) and cooled to 0°C.[2]

  • Phosphorus tribromide (15 g) is slowly added to the reaction mixture at 0°C.[2]

  • The temperature is raised to 37°C and maintained for 14 hours.[2]

  • The reaction mixture is then poured into a 10% sodium bicarbonate solution.[2]

  • The product is extracted with MDC, dried over sodium sulfate, and concentrated under vacuum to yield 3,5-bis(bromomethyl)phenol.[2]

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product A 3,5-bis(hydroxymethyl)phenol C 3,5-bis(bromomethyl)phenol A->C  1. 0°C  2. 37°C, 14h   B PBr₃, MDC

Caption: Workflow for the bromination of 3,5-bis(hydroxymethyl)phenol.

Role in Drug Development and Biological Systems

While specific signaling pathways involving 3,5-bis(hydroxymethyl)phenol are not extensively documented, phenolic compounds, in general, are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[6] The derivatization of the hydroxyl groups can significantly modulate these activities.[7]

The trifunctional nature of 3,5-bis(hydroxymethyl)phenol makes it an attractive scaffold for creating libraries of compounds for drug screening. By selectively modifying the three hydroxyl groups, a diverse range of structures with varying physicochemical properties can be generated. These derivatives can then be evaluated for their biological activity against various targets. For instance, phenol derivatives have been investigated as potential therapeutics for osteosarcoma and other cancers.[8]

The synthesis of analogs of biologically active natural products is another area where 3,5-bis(hydroxymethyl)phenol can be employed. For example, stilbene derivatives, some of which are synthesized from phenolic precursors, have shown larvicidal, antifungal, and antibacterial activities.

Conclusion

3,5-bis(hydroxymethyl)phenol is a highly functionalized molecule with a rich and versatile chemistry. The distinct reactivity of its phenolic and benzylic hydroxyl groups allows for a wide array of chemical transformations, making it a valuable precursor in organic synthesis, polymer science, and medicinal chemistry. A thorough understanding of the reactivity of each functional group is crucial for designing synthetic strategies that leverage the unique structural features of this compound. Further research into the biological activities of its derivatives is likely to uncover new therapeutic applications.

References

A Technical Guide to the Spectroscopic Characterization of 3,5-Di(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Structure and Properties

  • IUPAC Name: 3,5-bis(hydroxymethyl)phenol

  • Molecular Formula: C₈H₁₀O₃[1][2]

  • Molecular Weight: 154.16 g/mol [1]

  • CAS Number: 153707-56-3[1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3,5-Di(hydroxymethyl)phenol. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~9.5Singlet1HPhenolic -OH
~6.8 - 7.0Singlet1HAr-H (at C4)
~6.7 - 6.9Singlet2HAr-H (at C2, C6)
~4.5 - 4.7Singlet4H-CH₂-
~5.0 - 5.5Broad Singlet2H-CH₂OH

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~158C-OH (C1)
~142C-CH₂OH (C3, C5)
~118C-H (C4)
~112C-H (C2, C6)
~65-CH₂OH

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200Strong, BroadO-H stretching (phenolic and alcoholic)
3100 - 3000MediumAromatic C-H stretching
2950 - 2850MediumAliphatic C-H stretching
1600 - 1450Medium-StrongAromatic C=C stretching
1300 - 1200StrongC-O stretching (phenolic)
1050 - 1000StrongC-O stretching (alcoholic)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
154[M]⁺ (Molecular ion)
136[M - H₂O]⁺
125[M - CH₂OH]⁺
107[M - H₂O - CH₂OH]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can affect the chemical shift of labile protons (e.g., -OH). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

    • To confirm the identity of the hydroxyl protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the -OH protons will disappear or significantly decrease in intensity.[3][4][5]

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended.

3.2 Infrared (IR) Spectroscopy

  • Sample Preparation (Solid):

    • KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Thin Solid Film Method: Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride or acetone).[6] Drop the solution onto an IR-transparent salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[6]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (for KBr pellet) or the clean salt plate (for thin film).

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

3.3 Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization Method:

    • Electron Ionization (EI): This is a common technique for GC-MS and provides a characteristic fragmentation pattern that is useful for structural elucidation.

    • Electrospray Ionization (ESI): This is a soft ionization technique commonly used for LC-MS, which typically results in a prominent molecular ion peak and less fragmentation.

  • Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight, or ion trap) is used to separate and detect the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions. Alcohols and phenols often undergo characteristic fragmentation patterns such as alpha-cleavage and dehydration in the mass spectrometer.[7]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C) Prep_NMR->NMR IR IR Spectroscopy Prep_IR->IR MS Mass Spectrometry Prep_MS->MS Process_NMR Process NMR Data (Chemical Shifts, Coupling) NMR->Process_NMR Process_IR Analyze IR Spectrum (Functional Groups) IR->Process_IR Process_MS Analyze Mass Spectrum (m/z, Fragmentation) MS->Process_MS Structure Structural Elucidation and Data Reporting Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: General workflow for spectroscopic analysis.

References

A Technical Guide to Determining the Solubility of 3,5-Di(hydroxymethyl)phenol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies required to determine the solubility of 3,5-Di(hydroxymethyl)phenol in various common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on equipping researchers with the necessary experimental protocols to generate reliable and reproducible data in their own laboratories.

Introduction

This compound is a phenolic compound of interest in various fields, including polymer chemistry and the synthesis of biologically active molecules.[1] Understanding its solubility in different organic solvents is a critical first step in formulation development, reaction optimization, and purification processes.[2] The presence of both a hydroxyl group and two hydroxymethyl groups on the benzene ring suggests a degree of polarity that will significantly influence its solubility profile. It is expected to be more soluble in polar solvents like alcohols and less soluble in non-polar hydrocarbon solvents.[2]

Experimental Protocol: The Shake-Flask Method

The most reliable and widely accepted method for determining equilibrium solubility is the shake-flask method.[3][4][5] This technique involves agitating an excess amount of the solid solute in the solvent of interest for a sufficient period to reach equilibrium.

Materials and Equipment:

  • This compound (ensure purity)

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene) of high purity

  • Stoppered flasks or vials

  • Constant temperature bath or incubator

  • Orbital shaker

  • Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a series of stoppered flasks, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.[3][6]

  • Equilibration: Place the flasks in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C or 37 °C) and agitate using an orbital shaker. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause vortex formation.[6] The time required to reach equilibrium should be determined experimentally by taking samples at various time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[6]

  • Sample Collection and Phase Separation: Once equilibrium is reached, cease agitation and allow the solid to sediment. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.[7] This step is critical to prevent overestimation of the solubility.

  • Analysis: Accurately dilute the filtered sample with a suitable solvent (often the same solvent used for the solubility determination or a mobile phase component for HPLC) to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.[2][8]

  • Quantification: Calculate the solubility of this compound in the original solvent, taking into account the dilution factor. The results can be expressed in various units, such as mg/mL, g/L, or molarity.

Analytical Method Considerations:

For the quantitative analysis of phenolic compounds like this compound, HPLC is often the preferred method due to its specificity and sensitivity. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often acidified with a small amount of formic or acetic acid) and an organic modifier like methanol or acetonitrile is a common starting point. Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.[8]

Alternatively, UV-Vis spectrophotometry can be used if this compound has a distinct chromophore and there are no interfering substances in the solvent.[5][9] A calibration curve must be prepared using standard solutions of known concentrations.

Data Presentation

The experimentally determined solubility data should be organized in a clear and concise manner. The following table serves as a template for presenting your results.

Solvent ClassificationSolvent NameTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Alcohols Methanol25
Ethanol25
Isopropanol25
Ketones Acetone25
Esters Ethyl Acetate25
Ethers Tetrahydrofuran25
Halogenated Dichloromethane25
Aromatic Toluene25

Factors Influencing Solubility

Several factors can influence the measured solubility and should be carefully controlled during the experiment:

  • Temperature: Solubility is generally temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature is crucial.[7]

  • Purity of Solute and Solvent: Impurities in either the this compound or the organic solvent can affect the solubility measurement.[7]

  • pH (for aqueous solutions): While this guide focuses on organic solvents, if aqueous solubility were to be determined, pH would be a critical factor due to the acidic nature of the phenolic hydroxyl group.[3]

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form of the this compound being used.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_results Results prep_solid Weigh Excess Solid add_to_flask Combine in Flask prep_solid->add_to_flask prep_solvent Measure Solvent Volume prep_solvent->add_to_flask agitate Agitate at Constant Temperature add_to_flask->agitate sediment Allow to Sediment agitate->sediment sample Withdraw Supernatant sediment->sample filter Filter Sample sample->filter dilute Dilute Sample filter->dilute analyze Analyze by HPLC/UV-Vis dilute->analyze calculate Calculate Solubility analyze->calculate report Report Data calculate->report

Caption: Workflow for determining solubility using the shake-flask method.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 3,5-Bis(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(hydroxymethyl)phenol is a phenolic compound characterized by a benzene ring substituted with one hydroxyl group and two hydroxymethyl groups. Its structure suggests a propensity for thermal decomposition through various reaction pathways, including dehydration, polymerization, and fragmentation of the aromatic ring. Understanding the thermal stability and degradation profile of this compound is crucial for its application in various fields, including polymer chemistry and drug development, where thermal processing or long-term storage at elevated temperatures may be required.

This technical guide outlines the expected thermal behavior of 3,5-bis(hydroxymethyl)phenol and provides detailed experimental protocols for its characterization using standard thermal analysis techniques.

Predicted Thermal Stability and Degradation Profile

Based on the thermal analysis of similar phenolic compounds and resins, the thermal degradation of 3,5-bis(hydroxymethyl)phenol is anticipated to occur in multiple stages.

  • Initial Stage (Low Temperature): The initial degradation is likely to involve the loss of water molecules through intermolecular and intramolecular condensation of the hydroxymethyl groups, leading to the formation of ether linkages and potentially methylene bridges. This stage may also involve the sublimation of the compound.

  • Intermediate Stage (Moderate Temperature): As the temperature increases, the cleavage of the newly formed ether and methylene bridges is expected, along with the decomposition of the hydroxymethyl groups, which may release formaldehyde.

  • Final Stage (High Temperature): At higher temperatures, the degradation of the phenolic ring itself is likely to occur, leading to the formation of various aromatic and non-aromatic fragments, and ultimately, a carbonaceous char residue.

Quantitative Data Summary (Hypothetical)

The following tables summarize the expected quantitative data from the thermal analysis of 3,5-bis(hydroxymethyl)phenol. These values are predictive and should be confirmed by experimental analysis.

Table 1: Predicted Thermogravimetric Analysis (TGA) Data

Degradation StageTemperature Range (°C)Weight Loss (%)Probable Evolved Species
1100 - 25010 - 20Water
2250 - 40020 - 30Formaldehyde, Phenolic Oligomers
3400 - 60030 - 40Phenol, Cresols, other aromatic fragments
Residue> 60010 - 20Char

Table 2: Predicted Differential Scanning Calorimetry (DSC) Data

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)Interpretation
Melting110 - 120125100 - 150Endothermic
Curing/Polymerization150 - 170180-200 to -300Exothermic
Decomposition> 250--Endothermic/Exothermic

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of 3,5-bis(hydroxymethyl)phenol by measuring its mass change as a function of temperature.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

  • Accurately weigh 5-10 mg of the 3,5-bis(hydroxymethyl)phenol sample into a ceramic or platinum TGA pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

  • Heat the sample from ambient temperature to 800 °C at a constant heating rate of 10 °C/min.[1][2]

  • Record the sample weight as a function of temperature.

  • The resulting TGA curve (weight % vs. temperature) and its derivative (DTG curve) will indicate the onset and completion temperatures of degradation, as well as the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition of 3,5-bis(hydroxymethyl)phenol by measuring the heat flow to or from the sample as a function of temperature.

Instrumentation: A differential scanning calorimeter.

Methodology:

  • Accurately weigh 2-5 mg of the 3,5-bis(hydroxymethyl)phenol sample into an aluminum DSC pan.[3]

  • Hermetically seal the pan to prevent the loss of volatile components.[4]

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample from ambient temperature to 400 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.

  • Record the differential heat flow between the sample and the reference.

  • The resulting DSC thermogram will show endothermic peaks for melting and boiling, and exothermic peaks for crystallization and polymerization/curing reactions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile degradation products of 3,5-bis(hydroxymethyl)phenol at different temperatures.

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

Methodology:

  • Place a small amount (approximately 1 mg) of the 3,5-bis(hydroxymethyl)phenol sample into a pyrolysis tube.

  • Insert the tube into the pyrolyzer, which is connected to the GC inlet.

  • Pyrolyze the sample at a series of temperatures (e.g., 300 °C, 500 °C, and 700 °C) to investigate the degradation products at different stages.

  • The volatile pyrolysis products are swept into the GC column by a carrier gas (e.g., helium).

  • Separate the degradation products using a suitable GC temperature program (e.g., initial temperature of 50 °C, ramped to 300 °C at 10 °C/min).

  • Identify the separated components using the mass spectrometer by comparing their mass spectra with a library database.[5][6][7]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample 3,5-Bis(hydroxymethyl)phenol TGA TGA (5-10 mg, N2, 10°C/min to 800°C) Sample->TGA Characterize Stability DSC DSC (2-5 mg, N2, 10°C/min to 400°C) Sample->DSC Identify Transitions PyGCMS Py-GC/MS (~1 mg, He, Pyrolysis at 300, 500, 700°C) Sample->PyGCMS Analyze Products TGA_Data Thermal Stability Weight Loss Profile TGA->TGA_Data DSC_Data Thermal Transitions (Melting, Curing) DSC->DSC_Data PyGCMS_Data Degradation Products Identification PyGCMS->PyGCMS_Data

Caption: Workflow for Thermal Analysis.

Hypothetical Degradation Pathway

Degradation_Pathway cluster_main Thermal Degradation of 3,5-Bis(hydroxymethyl)phenol A 3,5-Bis(hydroxymethyl)phenol B Oligomers (Ether & Methylene Bridges) A->B Condensation (100-250°C) C Volatile Products (Water, Formaldehyde) A->C Elimination D Aromatic Fragments (Phenol, Cresols) B->D Fragmentation (250-600°C) E Char Residue D->E Carbonization (>600°C)

Caption: Proposed Degradation Pathway.

Conclusion

While specific experimental data for 3,5-bis(hydroxymethyl)phenol is not currently available, this guide provides a robust framework for its thermal characterization based on the behavior of analogous phenolic compounds. The proposed multi-stage degradation, involving initial condensation followed by fragmentation, is a common pattern for such molecules. The detailed experimental protocols for TGA, DSC, and Py-GC/MS offer a clear path for researchers to obtain empirical data. The visualizations provided serve to clarify the experimental workflow and the predicted chemical transformations. This guide should empower researchers, scientists, and drug development professionals to effectively investigate the thermal properties of 3,5-bis(hydroxymethyl)phenol and similar compounds.

References

Methodological & Application

Scalable Synthesis of 3,5-Di(hydroxymethyl)phenol: A Key Building Block for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

3,5-Di(hydroxymethyl)phenol is a pivotal building block in medicinal chemistry and materials science, primarily utilized in the synthesis of dendrimers, specialized polymers, and as a versatile intermediate for complex, biologically active molecules. Its unique trifunctional nature, featuring a phenolic hydroxyl group and two primary alcohol moieties, allows for the construction of intricate three-dimensional architectures ideal for drug delivery systems and other biomedical applications. This document outlines scalable and safe synthesis methods for this compound, moving away from hazardous reagents like lithium aluminum hydride (LAH) towards more industrially viable processes. Detailed experimental protocols for a robust multi-step synthesis commencing from 5-hydroxyisophthalic acid are provided, alongside a discussion of alternative scalable approaches.

Introduction

Phenolic compounds are integral to the structure of many pharmaceuticals; however, their inherent properties can sometimes present challenges in drug design, such as metabolic instability.[1][2] this compound offers a strategic advantage as a versatile scaffold that can be extensively modified to optimize pharmacokinetic and pharmacodynamic profiles. Its primary application lies in the construction of dendrimers, which are highly branched, monodisperse macromolecules with a well-defined architecture. These dendrimers can encapsulate therapeutic agents, enhance their solubility, and facilitate targeted delivery, thereby improving efficacy and reducing side effects.[2][3][4][5][6] Furthermore, this phenol derivative is a key monomer in the synthesis of advanced polymers for various biomedical applications.[7][8][9]

Historically, the synthesis of this compound often involved the use of powerful and hazardous reducing agents like lithium aluminum hydride (LAH) to reduce the corresponding diester.[10] While effective on a laboratory scale, the safety concerns and difficult work-up procedures associated with LAH make it unsuitable for large-scale industrial production.[10] This has necessitated the development of safer and more scalable synthetic routes.

Scalable Synthesis Pathway

A preferred and scalable synthetic route to this compound commences with the readily available and relatively inexpensive 5-hydroxyisophthalic acid. This multi-step process is designed to be robust, avoiding hazardous reagents and facilitating purification of intermediates and the final product. The overall synthetic scheme is depicted below.

Synthesis_Pathway A 5-Hydroxyisophthalic Acid B Dimethyl 5-hydroxyisophthalate A->B Esterification (MeOH, H₂SO₄) C Dimethyl 5-(benzyloxy)isophthalate B->C Benzylation (BnBr, K₂CO₃) D (5-(Benzyloxy)-1,3-phenylene)dimethanol C->D Reduction (NaBH₄, THF/MeOH) E This compound D->E Debenzylation (H₂, Pd/C)

Figure 1: Scalable synthesis pathway for this compound.

This pathway involves four key transformations:

  • Esterification: The synthesis begins with the Fischer esterification of 5-hydroxyisophthalic acid to produce dimethyl 5-hydroxyisophthalate. This is a classic and high-yielding reaction.

  • Benzylation: The phenolic hydroxyl group is protected as a benzyl ether. This step is crucial to prevent its interference in the subsequent reduction step.

  • Reduction: The diester is reduced to the corresponding diol using sodium borohydride in a mixed solvent system of THF and methanol. This method is significantly safer than using LAH.

  • Debenzylation: The benzyl protecting group is removed via catalytic hydrogenation to yield the final product, this compound.

Experimental Protocols

Protocol 1: Synthesis of Dimethyl 5-hydroxyisophthalate
  • Reaction Setup: To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 5-hydroxyisophthalic acid and an excess of methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approximately 70°C) and maintain for 15 hours.[10]

  • Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain dimethyl 5-hydroxyisophthalate as a solid. The product can be further purified by recrystallization.

Protocol 2: Synthesis of Dimethyl 5-(benzyloxy)isophthalate
  • Reaction Setup: In a round-bottomed flask, dissolve dimethyl 5-hydroxyisophthalate in a suitable solvent such as acetone or DMF.

  • Base Addition: Add anhydrous potassium carbonate to the solution.

  • Alkylation: Add benzyl bromide dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and filter off the inorganic salts. Remove the solvent from the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 3: Synthesis of (5-(Benzyloxy)-1,3-phenylene)dimethanol
  • Reaction Setup: In a three-necked flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, suspend sodium borohydride in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Add a solution of dimethyl 5-(benzyloxy)isophthalate in THF to the suspension.

  • Methanol Addition: Slowly add methanol dropwise to the stirred reaction mixture.[11] An exothermic reaction with hydrogen evolution will be observed.

  • Reaction: After the addition is complete, heat the mixture to reflux for 4 hours.[11]

  • Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess sodium borohydride by the slow addition of 2N HCl.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate.[11]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 4: Synthesis of this compound
  • Reaction Setup: Dissolve (5-(Benzyloxy)-1,3-phenylene)dimethanol in a suitable solvent like ethanol or ethyl acetate in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of palladium on activated carbon (10% Pd/C).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-3 atm) while stirring vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure to yield this compound, which can be further purified by recrystallization.

Quantitative Data

StepReactantProductReagentsTypical Yield (%)Purity (%)Scale (Example)
1. Esterification5-Hydroxyisophthalic AcidDimethyl 5-hydroxyisophthalateMeOH, H₂SO₄90-95>98100 g
2. BenzylationDimethyl 5-hydroxyisophthalateDimethyl 5-(benzyloxy)isophthalateBnBr, K₂CO₃85-90>97100 g
3. ReductionDimethyl 5-(benzyloxy)isophthalate(5-(Benzyloxy)-1,3-phenylene)dimethanolNaBH₄, THF/MeOH80-90>9550 g
4. Debenzylation(5-(Benzyloxy)-1,3-phenylene)dimethanolThis compoundH₂, Pd/C>95>9940 g

Note: The yields and purities are approximate and can vary depending on the reaction scale and purification methods.

Alternative Scalable Synthesis Methods

While the sodium borohydride reduction is a significant improvement over LAH, catalytic transfer hydrogenation presents an even more attractive alternative for industrial-scale synthesis.

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a powerful technique that avoids the use of pyrophoric metal hydrides and high-pressure hydrogen gas. Common hydrogen donors include isopropanol and formic acid.

CTH_Workflow A Dimethyl 5-(benzyloxy)isophthalate D (5-(Benzyloxy)-1,3-phenylene)dimethanol A->D Reduction B Hydrogen Donor (e.g., Isopropanol) B->D Provides Hydrogen C Catalyst (e.g., Ru or Mn complex) C->D Catalyzes Reaction E Byproduct (e.g., Acetone) D->E Forms

Figure 2: Workflow for Catalytic Transfer Hydrogenation.

This method often utilizes ruthenium or manganese-based catalysts and can be performed under milder conditions than traditional hydrogenation.[6] The process is generally high-yielding and offers excellent chemoselectivity.

Applications in Drug Development

The unique structure of this compound makes it an invaluable component in the design of sophisticated drug delivery systems.

  • Dendrimer-based Drug Delivery: As a core or branching unit, it enables the synthesis of dendrimers that can encapsulate hydrophobic drugs, improving their solubility and bioavailability. The surface of these dendrimers can be functionalized with targeting ligands to direct the drug to specific cells or tissues, minimizing off-target effects.

  • Polymer Therapeutics: It is used to create biodegradable polymers for controlled drug release formulations. The hydroxyl groups can be used to attach drug molecules via cleavable linkers, allowing for sustained release over time.

  • Scaffold for Bioactive Molecules: The phenolic ring and the two hydroxymethyl groups provide multiple points for chemical modification, allowing for the synthesis of a diverse library of compounds for screening and lead optimization in drug discovery programs.

Conclusion

The scalable synthesis of this compound presented here, utilizing a sodium borohydride reduction, offers a safe and efficient alternative to traditional methods employing hazardous reagents. Furthermore, the potential for catalytic transfer hydrogenation provides an even more sustainable and industrially scalable approach. The availability of this key building block in large quantities is expected to accelerate the development of next-generation drug delivery systems and advanced biomedical materials, ultimately contributing to the creation of more effective and safer therapeutics.

References

Application Notes and Protocols for the Purification of Crude 3,5-bis(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of crude 3,5-bis(hydroxymethyl)phenol, a key intermediate in the synthesis of various biologically active products and dendrimers.[1] The following methods, including column chromatography and recrystallization, are designed to enhance the purity of the target compound, making it suitable for downstream applications in research and drug development.

Introduction

3,5-bis(hydroxymethyl)phenol is a versatile building block in organic synthesis. Its purity is critical for the successful synthesis of complex molecules and for ensuring the reliability and reproducibility of experimental results. Crude 3,5-bis(hydroxymethyl)phenol, often synthesized via the reduction of 5-hydroxyisophthalic acid derivatives, may contain unreacted starting materials, by-products, and other impurities.[1] This document outlines effective purification strategies to obtain high-purity 3,5-bis(hydroxymethyl)phenol.

A general workflow for the purification and analysis of crude 3,5-bis(hydroxymethyl)phenol is presented below.

Purification_Workflow cluster_purification Purification cluster_analysis Analysis cluster_product Final Product Crude Crude 3,5-bis(hydroxymethyl)phenol ColumnChrom Column Chromatography Crude->ColumnChrom Recrystal Recrystallization ColumnChrom->Recrystal Purity_Analysis Purity Assessment (HPLC) ColumnChrom->Purity_Analysis Recrystal->Purity_Analysis Structure_Confirm Structural Confirmation (NMR, IR) Purity_Analysis->Structure_Confirm Pure_Product Pure 3,5-bis(hydroxymethyl)phenol Structure_Confirm->Pure_Product

Caption: General workflow for purification and analysis.

Purification Techniques

Two primary methods for the purification of crude 3,5-bis(hydroxymethyl)phenol are detailed below: column chromatography and recrystallization. The choice of method will depend on the impurity profile and the desired final purity.

Column Chromatography

Column chromatography is an effective method for separating 3,5-bis(hydroxymethyl)phenol from impurities with different polarities.[1] Silica gel is a suitable stationary phase for this purpose.[2]

Experimental Protocol:

Materials:

  • Crude 3,5-bis(hydroxymethyl)phenol

  • Silica gel (60-120 mesh)

  • Ethyl acetate (analytical grade)

  • Hexane (analytical grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

Procedure:

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) over the plug.

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.

    • Once the silica gel has settled, add another thin layer of sand on top to protect the stationary phase.

    • Equilibrate the packed column by running the initial eluent (e.g., 10% ethyl acetate in hexane) through it until the baseline is stable.

  • Sample Loading:

    • Dissolve the crude 3,5-bis(hydroxymethyl)phenol in a minimal amount of a polar solvent like ethyl acetate or methanol.

    • Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dried, sample-adsorbed silica gel to the top of the packed column.

  • Elution:

    • Begin elution with a low polarity solvent system (e.g., 70% ethyl acetate in hexane) and gradually increase the polarity if necessary.[1]

    • Collect fractions in separate tubes.

    • Monitor the separation by Thin Layer Chromatography (TLC) using the same eluent system.

  • Fraction Analysis and Product Recovery:

    • Spot the collected fractions on a TLC plate and visualize the spots under a UV lamp.

    • Combine the fractions containing the pure 3,5-bis(hydroxymethyl)phenol.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Data Presentation:

ParameterRecommended Conditions
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase 70% Ethyl Acetate in Hexane[1]
Loading Dry loading adsorbed on silica gel
Monitoring Thin Layer Chromatography (TLC)
Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. For hydroxymethylphenols, polar solvents are often suitable. Ethyl acetate has been reported as a successful recrystallization solvent for similar di-(hydroxymethyl)-phenols.[3]

Experimental Protocol:

Materials:

  • Crude or column-purified 3,5-bis(hydroxymethyl)phenol

  • Ethyl acetate (analytical grade)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • Perform a small-scale solubility test to confirm that 3,5-bis(hydroxymethyl)phenol is soluble in hot ethyl acetate and sparingly soluble at room temperature.

  • Dissolution:

    • Place the crude 3,5-bis(hydroxymethyl)phenol in an Erlenmeyer flask.

    • Add a minimal amount of ethyl acetate and heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold ethyl acetate to remove any remaining impurities.

    • Dry the purified crystals in a vacuum oven at a moderate temperature.

Data Presentation:

ParameterRecommended Conditions
Solvent Ethyl Acetate[3]
Procedure Slow cooling followed by an ice bath
Isolation Vacuum filtration

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a reliable method for determining the purity of phenolic compounds. A reverse-phase C18 column is typically used for this purpose.

Illustrative HPLC Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% phosphoric acid)
Flow Rate 1.0 mL/min
Detection UV at 274 nm or 280 nm
Injection Volume 10 µL

Structural Confirmation

The identity of the purified 3,5-bis(hydroxymethyl)phenol should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1]

Troubleshooting

  • Oiling out during recrystallization: This occurs when the solute comes out of solution above its melting point. To remedy this, reheat the solution, add more solvent, and allow for slower cooling.

  • Poor separation in column chromatography: This may be due to improper solvent polarity or column packing. Optimize the eluent system using TLC and ensure the column is packed uniformly.

Conclusion

The protocols described in these application notes provide a solid foundation for the successful purification of crude 3,5-bis(hydroxymethyl)phenol. By employing column chromatography followed by recrystallization, researchers can obtain a high-purity product suitable for demanding synthetic applications. Purity should be rigorously assessed by HPLC, and the structure confirmed by spectroscopic methods.

References

Application Notes and Protocols for Poly(aryl ether) Dendrimer Synthesis Using 3,5-Di(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and potential applications of poly(aryl ether) dendrimers derived from 3,5-di(hydroxymethyl)phenol. The information is intended to guide researchers in the fields of polymer chemistry, materials science, and drug delivery.

Introduction

Poly(aryl ether) dendrimers are a class of hyperbranched macromolecules characterized by a regular, tree-like architecture. Their unique properties, including a high density of surface functional groups, a well-defined molecular weight, and a low polydispersity, make them attractive candidates for a variety of applications, particularly in the biomedical field. The use of this compound as a key building block allows for the construction of dendrimers with a poly(aryl ether) backbone, which imparts chemical stability and can be tailored for specific applications.

This document details a convergent synthetic strategy for producing these dendrimers, a method known for its ability to yield monodisperse products with a high degree of structural perfection. While the primary focus is on the synthesis and characterization of these dendrimers, we also provide general protocols for evaluating their potential in drug delivery, an area where dendrimers, in general, have shown significant promise.

Synthesis of Poly(aryl ether) Dendrimers

The synthesis of poly(aryl ether) dendrimers from this compound is achieved through a convergent approach. This strategy involves the step-wise growth of dendritic fragments (dendrons) from the periphery to a central core. The key steps are the synthesis of a protected AB2 monomer and the iterative two-step growth of the dendrons, followed by their attachment to a multifunctional core.

Synthesis of the Protected AB2 Monomer: 3,5-Bis(bromomethyl)phenyl Hexadecanesulfonate

The synthesis of the activated and protected AB2 monomer, 3,5-bis(bromomethyl)phenyl hexadecanesulfonate, is a critical first step. This monomer provides the branching points for the dendrimer and a protected phenolic group for subsequent reactions. The synthesis proceeds in five steps starting from dimethyl 5-hydroxyisophthalate.[1]

Experimental Protocol: A detailed, step-by-step protocol for the synthesis of 3,5-bis(bromomethyl)phenyl hexadecanesulfonate is required for reproducibility. While the full experimental details are not publicly available in extensive detail, the general methodology involves the protection of the phenolic hydroxyl group as a hexadecanesulfonate ester, followed by the conversion of the methyl ester groups to bromomethyl groups.

Convergent Dendron Synthesis: A Repetitive Two-Step Process

The growth of the poly(aryl ether) dendrons is achieved through a repetitive two-step sequence involving a Williamson ether synthesis for the coupling step and a deprotection step.[1][2]

Step 1: Coupling via Williamson Ether Synthesis

In this step, a phenol-terminated dendron (Gn-OH) is reacted with two equivalents of the protected AB2 monomer, 3,5-bis(bromomethyl)phenyl hexadecanesulfonate, under mildly basic conditions (e.g., using potassium carbonate) to form the next generation, protected dendron (G(n+1)-hds).[1] The Williamson ether synthesis is a robust and widely used method for forming ether linkages.[3]

Step 2: Deprotection

The hexadecanesulfonate protecting group on the newly formed dendron is removed using a strong base, such as sodium hydroxide, to yield the deprotected, phenol-terminated dendron of the next generation (G(n+1)-OH).[1] This deprotected dendron is then ready for the next coupling step.

This iterative two-step process allows for the controlled, generation-by-generation growth of the dendrons. Monodendrons up to the sixth generation have been synthesized using this method.[2]

Experimental Workflow for Dendron Synthesis

G cluster_0 Generation n cluster_1 Reagents cluster_2 Generation n+1 (Protected) cluster_3 Reagents cluster_4 Generation n+1 (Deprotected) Gn_OH Gn-OH (Phenol-terminated dendron) Gnp1_hds G(n+1)-hds (Protected dendron) Gn_OH->Gnp1_hds Coupling (Williamson Ether Synthesis) Monomer 3,5-Bis(bromomethyl)phenyl hexadecanesulfonate (A2B Monomer) Monomer->Gnp1_hds Base1 K2CO3 Base1->Gnp1_hds Gnp1_OH G(n+1)-OH (Phenol-terminated dendron) Gnp1_hds->Gnp1_OH Deprotection Base2 NaOH Base2->Gnp1_OH Gnp1_OH->Gn_OH Iterative Growth

Caption: Convergent synthesis of poly(aryl ether) dendrons.

Dendrimer Formation

To form the final dendrimer, the synthesized phenol-terminated dendrons are attached to a multifunctional core molecule. For example, a trifunctional core can be generated by reacting 1,3,5-trihydroxybenzene with 1,8-dibromooctane.[1] This electrophilic core is then coupled with the nucleophilic phenol-focused monodendrons to yield the final dendrimer.[1]

Characterization of Poly(aryl ether) Dendrimers

Thorough characterization is essential to confirm the structure, molecular weight, and purity of the synthesized dendrimers. The following techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the monomer and each generation of the dendrimers.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the dendrimers, such as the ether linkages and hydroxyl groups.

  • Size Exclusion Chromatography with Light Scattering Detection (SEC/LS): This is a crucial technique for determining the molecular weight and polydispersity index (PDI) of the dendrimers. A low PDI value (typically below 1.05) is indicative of a monodisperse sample, which is a key feature of well-defined dendrimers. For the poly(aryl ether) dendrimers synthesized by this method, polydispersities have been reported to be less than 1.02.[1][2]

Table 1: Representative Characterization Data for Poly(aryl ether) Dendrimers

GenerationMolecular Weight ( g/mol )Polydispersity Index (PDI)
G1Data not available< 1.02
G2Data not available< 1.02
G3Data not available< 1.02
G4Data not available< 1.02
G5Data not available< 1.02
G6> 13,000[2]< 1.02

Applications in Drug Delivery

While poly(aryl ether) dendrimers possess structural features that make them promising candidates for drug delivery, specific studies on drug loading, release, and biocompatibility for dendrimers derived from this compound are currently limited in the public domain. However, based on the general principles of dendrimer-based drug delivery, the following application notes and protocols can guide researchers in evaluating these novel macromolecules.

The interior of dendrimers can potentially encapsulate hydrophobic drug molecules, while the surface functional groups can be used to attach drugs, targeting ligands, or imaging agents.[4]

Protocol for Drug Loading (Encapsulation)

This protocol describes a general method for encapsulating a hydrophobic drug within the dendritic structure.

  • Dissolve the Dendrimer: Dissolve a known amount of the poly(aryl ether) dendrimer in a suitable organic solvent (e.g., THF, acetone).

  • Prepare the Drug Solution: Prepare a concentrated solution of the hydrophobic drug in the same solvent.

  • Mixing: Slowly add the drug solution to the dendrimer solution while stirring.

  • Equilibration: Allow the mixture to stir for an extended period (e.g., 24-48 hours) at room temperature to allow for the drug to be encapsulated within the dendrimer's internal voids.

  • Solvent Evaporation: Remove the organic solvent under reduced pressure.

  • Purification: Resuspend the resulting film in an aqueous buffer. Remove the unencapsulated, precipitated drug by centrifugation or filtration.

  • Quantification: Lyophilize the aqueous solution to obtain the drug-loaded dendrimer. Determine the amount of encapsulated drug using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC, by first dissolving a known weight of the lyophilized product and measuring the drug concentration against a standard curve.

Drug Loading Efficiency (%) = (Mass of drug in dendrimer / Mass of dendrimer) x 100

Protocol for In Vitro Drug Release Study

This protocol outlines a general method to study the release of an encapsulated drug from the dendrimer over time.

  • Prepare Drug-Loaded Dendrimer Solution: Prepare a solution of the drug-loaded dendrimer in a release buffer (e.g., phosphate-buffered saline, PBS, at a relevant pH).

  • Dialysis: Place the solution in a dialysis bag with a molecular weight cutoff (MWCO) that is significantly lower than the molecular weight of the dendrimer but allows the free drug to pass through.

  • Incubation: Place the dialysis bag in a larger volume of the release buffer and incubate at a controlled temperature (e.g., 37°C) with gentle stirring.

  • Sampling: At predetermined time intervals, withdraw a sample from the external buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time.

Signaling Pathway for Drug Delivery and Release

G cluster_0 Drug Loading cluster_1 Drug Delivery cluster_2 Drug Release cluster_3 Therapeutic Effect Dendrimer Poly(aryl ether) Dendrimer Loaded_Dendrimer Drug-Loaded Dendrimer Dendrimer->Loaded_Dendrimer Encapsulation Drug Hydrophobic Drug Drug->Loaded_Dendrimer Systemic_Circulation Systemic Circulation Loaded_Dendrimer->Systemic_Circulation Administration Target_Site Target Site (e.g., Tumor) Systemic_Circulation->Target_Site Transport Release Drug Release (Diffusion) Target_Site->Release Free_Drug Free Drug Release->Free_Drug Cellular_Uptake Cellular Uptake Free_Drug->Cellular_Uptake Therapeutic_Action Therapeutic Action Cellular_Uptake->Therapeutic_Action

Caption: General mechanism of dendrimer-based drug delivery.

Protocol for Cytotoxicity Assessment

It is crucial to evaluate the biocompatibility of the dendrimers to ensure they are safe for biological applications. The MTT assay is a common method for assessing cell viability.

  • Cell Culture: Culture a suitable cell line (e.g., a cancer cell line for oncology applications or a normal cell line for general toxicity) in a 96-well plate and allow the cells to adhere overnight.

  • Dendrimer Treatment: Prepare serial dilutions of the dendrimer in cell culture medium. Remove the old medium from the cells and add the dendrimer solutions at various concentrations. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with medium only).

  • Incubation: Incubate the cells with the dendrimer solutions for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: Add MTT reagent to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each dendrimer concentration relative to the negative control. Plot the cell viability against the dendrimer concentration to determine the IC50 value (the concentration at which 50% of the cells are viable).

Conclusion

The convergent synthesis of poly(aryl ether) dendrimers using this compound offers a robust method for producing well-defined, monodisperse macromolecules. These dendrimers hold significant potential for various applications, including as nanocarriers in drug delivery. The protocols provided herein offer a foundational guide for the synthesis, characterization, and preliminary biological evaluation of these promising materials. Further research is warranted to fully explore their capabilities, particularly in the realm of targeted drug delivery and theranostics.

References

Application Notes and Protocols for 3,5-bis(hydroxymethyl)phenol as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,5-bis(hydroxymethyl)phenol as a crosslinking agent in polymer chemistry. This document includes its mechanism of action, protocols for polymer synthesis and crosslinking, and methods for characterization.

Introduction

3,5-bis(hydroxymethyl)phenol is a versatile aromatic diol containing two primary hydroxyl groups and one phenolic hydroxyl group.[1] This trifunctional nature allows it to be incorporated into polymer backbones and subsequently act as a crosslinking site, enabling the formation of robust three-dimensional polymer networks. The resulting crosslinked polymers exhibit enhanced thermal stability, mechanical strength, and chemical resistance, making them suitable for a variety of high-performance applications.[2][3][4]

Key Features:

  • Aromatic Core: The phenol ring imparts rigidity and thermal stability to the polymer network.

  • Hydroxymethyl Groups: These reactive sites readily participate in esterification, etherification, and condensation reactions to form crosslinks.

  • Phenolic Hydroxyl Group: This group can also participate in crosslinking reactions, particularly in the presence of aldehydes or other coupling agents, similar to traditional phenolic resins.[5]

Mechanism of Crosslinking

The crosslinking process typically involves a condensation reaction where the hydroxymethyl groups of 3,5-bis(hydroxymethyl)phenol, incorporated within a polymer chain, react with functional groups on adjacent polymer chains. This process is often thermally initiated or catalyzed by acids or bases. The result is the formation of a covalently bonded, three-dimensional network.[2] This network structure is responsible for the enhanced material properties of the final thermoset polymer.[3][4]

Experimental Protocols

Protocol 1: Synthesis of a Polyester with Pendant Hydroxymethyl Groups

This protocol describes the synthesis of a linear polyester incorporating 3,5-bis(hydroxymethyl)phenol, which can be subsequently crosslinked.

Materials:

  • 3,5-bis(hydroxymethyl)phenol

  • Adipoyl chloride

  • Pyridine (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Methanol

  • Diethyl ether

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve 3,5-bis(hydroxymethyl)phenol (1 equivalent) in anhydrous DMF.

  • Add anhydrous pyridine (2.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of adipoyl chloride (1 equivalent) in anhydrous DMF to the stirred mixture via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Collect the polymer by vacuum filtration and wash it thoroughly with methanol and then diethyl ether.

  • Dry the resulting white polymer powder in a vacuum oven at 40°C overnight.

Protocol 2: Thermal Crosslinking (Curing) of the Polyester

This protocol details the thermal crosslinking of the synthesized polyester to form a thermoset material.

Materials:

  • Synthesized polyester from Protocol 1

  • p-Toluenesulfonic acid (catalyst, optional)

  • Solvent (e.g., DMF, if solution casting)

Procedure:

  • Melt Pressing (for solid samples):

    • Mix the dried polyester powder with a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 mol%).

    • Place the mixture in a mold and press it into a thin film using a hydraulic press at a temperature above the polymer's glass transition temperature (Tg).

    • Transfer the mold to a preheated oven and cure at 150-180°C for 2-4 hours. The exact temperature and time should be optimized based on thermal analysis (DSC).

  • Solution Casting (for films):

    • Dissolve the polyester in a minimal amount of a suitable solvent like DMF.

    • Cast the solution onto a glass substrate to form a thin film.

    • Heat the cast film in a vacuum oven with a step-wise temperature program to first remove the solvent (e.g., 80°C for 2 hours) and then to induce crosslinking (e.g., 150-180°C for 2-4 hours).

Protocol 3: Characterization of the Crosslinked Polymer

This section outlines standard techniques to evaluate the properties of the crosslinked polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Objective: To confirm the crosslinking reaction.

    • Procedure: Acquire FTIR spectra of the linear polyester and the crosslinked polymer.

    • Expected Result: A decrease in the intensity of the O-H stretching band (from the hydroxymethyl groups) and the appearance of new ester or ether C-O stretching bands, indicating the formation of crosslinks.

  • Differential Scanning Calorimetry (DSC):

    • Objective: To determine the glass transition temperature (Tg) and assess the extent of curing.

    • Procedure: Heat a small sample of the crosslinked polymer in a DSC instrument under a nitrogen atmosphere. A heating rate of 10°C/min is typical.

    • Expected Result: The crosslinked polymer will exhibit a higher Tg than the linear precursor. An exotherm during the first heating scan may indicate incomplete curing.[6]

  • Thermogravimetric Analysis (TGA):

    • Objective: To evaluate the thermal stability of the polymer.

    • Procedure: Heat a sample of the crosslinked polymer in a TGA instrument under a nitrogen atmosphere, typically from room temperature to 600°C at a heating rate of 10°C/min.

    • Expected Result: Crosslinked polymers generally show improved thermal stability and higher decomposition temperatures compared to their linear counterparts.[2]

  • Swell Test (for Crosslink Density):

    • Objective: To estimate the degree of crosslinking.

    • Procedure: Immerse a pre-weighed sample of the crosslinked polymer in a good solvent (e.g., DMF) for 24 hours. Remove the swollen sample, blot the surface to remove excess solvent, and weigh it.

    • Analysis: The swelling ratio and gel content can be calculated to provide a qualitative measure of the crosslink density. A lower swelling ratio indicates a higher degree of crosslinking.[6]

Data Presentation

The following tables present representative data that could be obtained from the characterization of polymers crosslinked with 3,5-bis(hydroxymethyl)phenol.

Table 1: Thermal Properties of Linear vs. Crosslinked Polyester

PropertyLinear PolyesterCrosslinked Polyester
Glass Transition Temp. (Tg) [°C]65110
Decomposition Temp. (Td, 5% weight loss) [°C]280350
Char Yield at 600°C [%]1535

Table 2: Mechanical and Swelling Properties of Crosslinked Polyester

PropertyValue
Tensile Strength [MPa]50
Young's Modulus [GPa]2.5
Swelling Ratio in DMF1.8
Gel Content [%]>95

Visualizations

Logical and Experimental Workflows

experimental_workflow cluster_synthesis Polymer Synthesis cluster_crosslinking Crosslinking cluster_characterization Characterization monomer 3,5-bis(hydroxymethyl)phenol + Adipoyl Chloride polymerization Solution Polymerization monomer->polymerization Pyridine, DMF linear_polymer Linear Polyester polymerization->linear_polymer curing Thermal Curing (150-180°C) linear_polymer->curing crosslinked_polymer Crosslinked Thermoset curing->crosslinked_polymer ftir FTIR crosslinked_polymer->ftir dsc DSC crosslinked_polymer->dsc swell_test Swelling Test crosslinked_polymer->swell_test tга tга crosslinked_polymer->tга tga TGA

Caption: Workflow for synthesis, crosslinking, and characterization.

References

Applications of 3,5-Di(hydroxymethyl)phenol in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Di(hydroxymethyl)phenol is a versatile aromatic diol that serves as a critical building block in the synthesis of a variety of advanced materials. Its trifunctional nature, featuring a phenolic hydroxyl group and two primary benzylic hydroxyl groups, allows for the creation of highly branched and crosslinked polymer architectures. This unique structure has led to its application in the development of dendrimers, hyperbranched polymers, and specialty resins. This document provides detailed application notes and experimental protocols for the use of this compound in the field of advanced materials science, with a primary focus on its well-documented role in the synthesis of poly(aryl ether) dendrimers.

Application 1: Synthesis of Poly(aryl ether) Dendrimers

Poly(aryl ether) dendrimers are a class of highly branched, monodisperse macromolecules with a defined three-dimensional structure. Their unique properties, such as a high density of terminal functional groups and an internal void space, make them promising candidates for applications in drug delivery, catalysis, and nanoscale electronics. This compound is a key monomer in the convergent synthesis of these dendrimers.

Quantitative Data Summary

The convergent synthesis approach allows for the precise control of the dendrimer's generation and molecular weight. The properties of the resulting poly(aryl ether) monodendrons (dendritic wedges) synthesized from a derivative of this compound are summarized below.

GenerationMolecular Weight ( g/mol )Polydispersity Index (PDI)
G1755.0< 1.02
G21655.5< 1.02
G33456.5< 1.02
G47058.5< 1.02
G514262.5< 1.02
G6> 13,000< 1.02

Data extracted from a study on the efficient synthesis of poly(aryl ether) monodendrons and dendrimers.[1]

Experimental Protocol: Convergent Synthesis of a First-Generation (G1) Poly(aryl ether) Monodendron

This protocol is based on the convergent synthesis method which involves the repetitive coupling of a protected AB2 monomer derived from this compound to a phenolic core, followed by a deprotection step.

Materials:

  • 3,5-Bis(bromomethyl)phenyl hexadecanesulfonate (protected AB2 monomer, 1 )

  • p-Cresol (core)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 18-crown-6

  • Acetone, anhydrous

  • Sodium hydroxide (NaOH)

  • Methanol

  • Dichloromethane

  • Magnesium sulfate (MgSO₄), anhydrous

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Coupling Reaction:

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon), add the protected AB2 monomer 1 (2.0 eq), p-cresol (1.0 eq), anhydrous potassium carbonate (10.0 eq), and a catalytic amount of 18-crown-6.

    • Add anhydrous acetone to dissolve the reactants.

    • Stir the reaction mixture at reflux for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the acetone using a rotary evaporator.

    • Dissolve the residue in dichloromethane and wash with deionized water (3 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected G1 monodendron.

    • Purify the product by column chromatography on silica gel.

  • Deprotection:

    • Dissolve the purified, protected G1 monodendron in a mixture of tetrahydrofuran (THF) and methanol.

    • Add a solution of sodium hydroxide (excess) in water.

    • Stir the mixture at room temperature for 12-24 hours. Monitor the deprotection by TLC.

    • Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

    • Extract the product with dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the deprotected G1 monodendron with a phenolic focal point.

Visualization of the Synthetic Workflow

G1_Monodendron_Synthesis cluster_coupling Coupling Reaction cluster_deprotection Deprotection cluster_next_gen Further Generations Monomer Protected AB2 Monomer (3,5-Bis(bromomethyl)phenyl hexadecanesulfonate) Reactants K₂CO₃, 18-crown-6 in Acetone (reflux) Monomer->Reactants Core p-Cresol Core->Reactants Protected_G1 Protected G1 Monodendron Reactants->Protected_G1 Deprotect_Reactants NaOH in THF/Methanol Protected_G1->Deprotect_Reactants cluster_deprotection cluster_deprotection Deprotected_G1 Deprotected G1 Monodendron (Phenolic focal point) Deprotect_Reactants->Deprotected_G1 Repeat Repeat Coupling and Deprotection Steps Deprotected_G1->Repeat cluster_next_gen cluster_next_gen Higher_Gen Higher Generation Monodendrons Repeat->Higher_Gen Hyperbranched_Polymer_Logic Monomer This compound (AB2 Monomer) Polycondensation Polycondensation (One-Pot Synthesis) Monomer->Polycondensation Comonomer Dicarboxylic Acid Chloride (B2 Comonomer) Comonomer->Polycondensation Product Hyperbranched Polyester Polycondensation->Product Properties Properties: - High functionality - Good solubility - Lower viscosity than linear analogs Product->Properties

References

Application Notes and Protocols for Polymerization with 3,5-Di(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the polymerization of 3,5-Di(hydroxymethyl)phenol, a versatile monomer for the synthesis of hyperbranched polymers and dendrimers. The unique structure of this AB2-type monomer, featuring one phenolic hydroxyl group and two hydroxymethyl groups, allows for the creation of highly branched architectures with a high density of terminal functional groups. Such polymers are of significant interest in various fields, including drug delivery, coatings, and nanomaterials, owing to their distinct properties such as low viscosity, high solubility, and multivalency.

This document outlines two primary approaches for the polymerization of this compound derivatives: a multi-step convergent synthesis for the preparation of well-defined poly(aryl ether) dendrimers and a general protocol for the direct acid-catalyzed polycondensation to produce hyperbranched polyethers.

Data Presentation

The following tables summarize the characterization data for poly(aryl ether) monodendrons synthesized from a derivative of this compound.

Table 1: Characterization of Monodendrons Derived from 3,5-Bis(hydroxymethyl)phenol

GenerationMolecular FormulaCalculated MW ( g/mol )SEC/LS MW ( g/mol )Polydispersity (Mw/Mn)
G1-OHC16H16O4272.29272<1.02
G2-OHC40H40O10680.73680<1.02
G3-OHC88H88O221490.621489<1.02
G4-OHC184H184O463109.393105<1.02
G5-OHC376H376O946346.956340<1.02
G6-OHC760H760O19012822.0512810<1.02

Data extracted from a study on the synthesis of poly(aryl ether) monodendrons and dendrimers based on a derivative of 3,5-bis(hydroxymethyl)phenol.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the synthetic strategies for the polymerization of this compound derivatives.

G cluster_0 Protocol 1: Convergent Dendrimer Synthesis Monomer 3,5-Bis(bromomethyl)phenyl hexadecanesulfonate (Protected Monomer) Coupling1 Coupling (K2CO3, Acetone) Monomer->Coupling1 Coupling2 Coupling Monomer->Coupling2 G0 Starting Phenol (e.g., p-cresol) G0->Coupling1 G1_hds [G1]-hds (Protected Monodendron) Deprotection1 Deprotection (NaOH) G1_hds->Deprotection1 G1_OH [G1]-OH (Deprotected Monodendron) G1_OH->Coupling2 Coupling1->G1_hds Deprotection1->G1_OH G2_hds [G2]-hds Deprotection2 Deprotection G2_hds->Deprotection2 G2_OH [G2]-OH G2_OH->Gn_OH Coupling_Core Core Coupling G2_OH->Coupling_Core Coupling2->G2_hds Deprotection2->G2_OH Core Trifunctional Core Core->Coupling_Core Dendrimer Dendrimer Coupling_Core->Dendrimer G cluster_1 Protocol 2: Direct Polycondensation Monomer2 This compound Polymerization Acid-Catalyzed Polycondensation (e.g., p-TsOH, Toluene, Heat) Monomer2->Polymerization Hyperbranched_Polymer Hyperbranched Polyether Polymerization->Hyperbranched_Polymer Purification Purification (Precipitation) Hyperbranched_Polymer->Purification Final_Product Dried Hyperbranched Polymer Purification->Final_Product

Application Notes and Protocols for the Synthesis of Dendrimers and Monodendrons using 3,5-bis(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of poly(aryl ether) dendrimers and monodendrons utilizing 3,5-bis(hydroxymethyl)phenol as a key building block. The methodologies described herein are based on a convergent synthetic approach, which offers excellent control over the molecular weight and low polydispersity of the final products.

Application Notes

3,5-bis(hydroxymethyl)phenol is a versatile AB2-type monomer that serves as a fundamental component in the construction of dendritic polymers. Its phenolic hydroxyl group provides a focal point for further chemical modifications or attachment to a core molecule, while the two hydroxymethyl groups act as branching points for the extension of the dendritic architecture. The resulting poly(aryl ether) dendrimers and monodendrons have found applications in various fields, including drug delivery, catalysis, and materials science.

The convergent synthesis strategy detailed in these notes allows for the precise, generation-by-generation construction of monodendrons, which are subsequently coupled to a multifunctional core to form the final dendrimer. This method offers significant advantages over divergent approaches, primarily in the ease of purification and the low incidence of structural defects in the final macromolecule.

A key aspect of the synthesis is the use of a protective group strategy to control the reactivity of the phenolic hydroxyl group during the coupling steps. The hexadecanesulfonate group is a notable choice as it not only protects the phenol but also significantly alters the polarity of the molecule, which simplifies the purification process after each generation growth.

The monodendrons synthesized from 3,5-bis(hydroxymethyl)phenol possess a nucleophilic phenol focal group, making them valuable intermediates for further chemical transformations. This feature allows for their attachment to various cores or their functionalization for specific applications. For instance, in drug development, the periphery of the dendrimer can be functionalized with targeting ligands, while the interior can encapsulate therapeutic agents. The well-defined structure and size of these dendrimers make them promising candidates for advanced drug delivery systems.

Characterization of the synthesized monodendrons and dendrimers is crucial to ensure their purity and structural integrity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Size Exclusion Chromatography with Light Scattering detection (SEC/LS) are routinely employed to confirm the structure, molecular weight, and low polydispersity of these macromolecules. Polydispersity values below 1.02 are indicative of a highly monodisperse product, which is a hallmark of a successful dendrimer synthesis.

Quantitative Data Summary

The following table summarizes the characterization data for poly(aryl ether) monodendrons synthesized using 3,5-bis(hydroxymethyl)phenol, showcasing the controlled growth and low polydispersity across different generations.

GenerationMolecular Weight (MW)Polydispersity Index (PDI)
Up to the sixth generation> 13,000< 1.02

Note: This data is based on characterization by NMR, IR, elemental analysis, and SEC/LS.[1][2]

Experimental Protocols

Synthesis of the Activated and Protected A2B Monomer: 3',5'-bis(bromomethyl)phenyl hexadecanesulfonate

This protocol describes the multi-step synthesis of the key building block for the convergent dendrimer synthesis, starting from dimethyl 5-hydroxyisophthalate.[1][2]

Methodology:

The synthesis of 3',5'-bis(bromomethyl)phenyl hexadecanesulfonate is a five-step process.[1][2] A detailed, step-by-step protocol is outlined below.

  • Step 1: Benzylation of Dimethyl 5-hydroxyisophthalate. The phenolic hydroxyl group of dimethyl 5-hydroxyisophthalate is protected by benzylation.

  • Step 2: Reduction of the Ester Groups. The methyl ester groups are reduced to hydroxymethyl groups using a suitable reducing agent.

  • Step 3: Bromination of the Hydroxymethyl Groups. The hydroxymethyl groups are converted to bromomethyl groups, which will serve as the reactive sites for etherification.

  • Step 4: Debenzylation. The benzyl protecting group is removed to expose the phenolic hydroxyl group.

  • Step 5: Sulfonylation of the Phenolic Hydroxyl Group. The phenol is reacted with hexadecanesulfonyl chloride to introduce the hexadecanesulfonate protecting and polarity-modifying group.

Convergent Synthesis of Poly(aryl ether) Monodendrons

This protocol details the iterative two-step sequence for the generation-by-generation growth of monodendrons.[1][2]

a) Coupling Step: Synthesis of the Next Generation Protected Monodendron (G(n+1)-hds)

  • Reactants: A phenol-terminated monodendron (Gn-OH) and two equivalents of the protected A2B monomer, 3',5'-bis(bromomethyl)phenyl hexadecanesulfonate.

  • Solvent: A suitable polar aprotic solvent (e.g., acetone, DMF).

  • Base: Mildly basic conditions are employed using potassium carbonate (K2CO3).[1][2]

  • Procedure:

    • Dissolve the phenol-terminated monodendron (Gn-OH) and potassium carbonate in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add a solution of 3',5'-bis(bromomethyl)phenyl hexadecanesulfonate in the same solvent to the reaction mixture.

    • Heat the reaction mixture to reflux and maintain for a specified period (typically monitored by TLC until completion).

    • After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Purify the resulting alkanesulfonate-terminated monodendron (G(n+1)-hds) by column chromatography. The significant difference in polarity between the starting material and the product facilitates this purification.[2]

b) Deprotection Step: Synthesis of the Next Generation Phenol-Terminated Monodendron (G(n+1)-OH)

  • Reactant: The alkanesulfonate-protected monodendron (G(n+1)-hds) obtained from the previous step.

  • Solvent: A suitable solvent system (e.g., a mixture of THF and water).

  • Base: A strong base, such as sodium hydroxide (NaOH), is used for the deprotection.[1][2]

  • Procedure:

    • Dissolve the protected monodendron (G(n+1)-hds) in the solvent system in a round-bottom flask.

    • Add a solution of sodium hydroxide and stir the mixture at room temperature.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, neutralize the mixture with a suitable acid.

    • Extract the product with an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and evaporate the solvent to yield the deprotected, phenol-terminated monodendron (G(n+1)-OH).

    • This product is then ready for the next coupling step to build a higher generation monodendron.

Synthesis of Dendrimers from Monodendrons

This protocol describes the final step of coupling the synthesized monodendrons to a trifunctional core to form the dendrimer.[1][2]

  • Core Molecule: A trifunctional core with electrophilic sites is required. An example is a core generated by the reaction of 1,3,5-trihydroxybenzene with 1,8-dibromooctane.[1][2]

  • Reactants: The electrophilic core and the nucleophilic, phenol-focused monodendrons (up to the fourth generation have been reported).[1][2]

  • Procedure:

    • The coupling reaction is typically carried out under conditions similar to the monodendron coupling step, using a suitable base and solvent.

    • The phenol-terminated monodendrons react with the electrophilic sites on the core molecule.

    • The resulting dendrimer is then purified, often by precipitation or column chromatography.

    • Characterization by SEC/LS and NMR is performed to confirm the structure and low polydispersity of the final dendrimer.[1][2]

Visualizations

Synthesis_Pathway cluster_monomer Monomer Synthesis cluster_monodendron Monodendron Synthesis (Iterative Cycle) cluster_dendrimer Dendrimer Synthesis Start Dimethyl 5-hydroxyisophthalate Monomer 3',5'-bis(bromomethyl)phenyl hexadecanesulfonate (A2B Monomer) Start->Monomer 5 steps Coupling Coupling with A2B Monomer (K2CO3) Monomer->Coupling Gn_OH Gn-OH (Phenol-terminated monodendron) Gn_OH->Coupling Gn1_hds G(n+1)-hds (Protected monodendron) Coupling->Gn1_hds Deprotection Deprotection (NaOH) Gn1_hds->Deprotection Gn1_OH G(n+1)-OH (Phenol-terminated monodendron) Deprotection->Gn1_OH Gn1_OH->Coupling Next Iteration Final_Coupling Coupling Gn1_OH->Final_Coupling Core Trifunctional Core Core->Final_Coupling Dendrimer Dendrimer Final_Coupling->Dendrimer

Caption: Convergent synthesis pathway for poly(aryl ether) dendrimers.

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_deprotection Deprotection Stage Reaction_Setup Reaction Setup: - Gn-OH + A2B Monomer - K2CO3 in Acetone Reflux Reflux & Monitor (TLC) Reaction_Setup->Reflux Workup Workup: - Filtration - Solvent Evaporation Reflux->Workup Purification Purification: Column Chromatography Workup->Purification Characterization1 Characterization (G(n+1)-hds): NMR, IR Purification->Characterization1 Deprotection_Reaction Deprotection Reaction: - G(n+1)-hds + NaOH - THF/Water Characterization1->Deprotection_Reaction Proceed to Deprotection Neutralization_Extraction Neutralization & Extraction Deprotection_Reaction->Neutralization_Extraction Drying_Evaporation Drying & Solvent Evaporation Neutralization_Extraction->Drying_Evaporation Characterization2 Characterization (G(n+1)-OH): NMR, IR, SEC/LS Drying_Evaporation->Characterization2

Caption: Experimental workflow for one generation of monodendron synthesis.

References

Application Notes and Protocols: 3,5-Di(hydroxymethyl)phenol in Polyester Synthesis for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,5-Di(hydroxymethyl)phenol as a monomer for the synthesis of functional polyesters. The inclusion of this aromatic diol introduces unique structural features, offering potential advantages in thermal stability, mechanical properties, and drug encapsulation capabilities. This document outlines synthetic protocols, key characterization data for analogous systems, and potential applications in drug delivery, including a generalized cellular uptake pathway for polyester-based nanocarriers.

Introduction to this compound in Polyester Synthesis

This compound is a trifunctional monomer containing two primary hydroxyl groups and one phenolic hydroxyl group. This structure allows for its incorporation into polyester chains via the primary hydroxyls, leaving the phenolic hydroxyl group available for post-polymerization modification or for influencing the polymer's properties through hydrogen bonding. The aromatic ring enhances the rigidity and thermal stability of the resulting polyester compared to purely aliphatic counterparts. These characteristics make polyesters derived from this monomer promising candidates for advanced applications, including controlled drug delivery systems.

Synthesis of Polyesters using Phenolic Monomers

Polyesters incorporating phenolic monomers can be synthesized through various methods, with melt polycondensation and solution polymerization being the most common. Enzymatic polymerization offers a greener alternative. Due to the lack of specific literature on this compound, the following protocols are based on similar aromatic-aliphatic polyester syntheses.

Experimental Protocol 1: Melt Polycondensation of an Aromatic Diol with an Aliphatic Dicarboxylic Acid

This protocol is adapted from the synthesis of aromatic-aliphatic polyesters and can be applied to the reaction of this compound with a dicarboxylic acid like adipic acid.

Materials:

  • Aromatic diol (e.g., this compound)

  • Aliphatic dicarboxylic acid (e.g., Adipic acid)

  • Catalyst (e.g., Antimony trioxide, Titanium isopropoxide)

  • Nitrogen gas inlet

  • High-vacuum line

  • Glass reactor with mechanical stirrer, condenser, and nitrogen inlet

Procedure:

  • Charging the Reactor: The aromatic diol, dicarboxylic acid, and catalyst are charged into the reactor in a 1:1 molar ratio of hydroxyl to carboxyl groups.

  • Esterification: The reactor is heated to 180-200°C under a slow stream of nitrogen. The water produced during the esterification reaction is collected. This stage is continued until approximately 90% of the theoretical amount of water is collected.

  • Polycondensation: The temperature is gradually increased to 220-250°C, and a high vacuum (e.g., <1 Torr) is applied. The reaction is continued for several hours until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • Polymer Isolation: The reactor is cooled to room temperature under nitrogen, and the solid polyester is isolated.

Experimental Protocol 2: Solution Polymerization of an Aromatic Diol with a Diacid Chloride

This method is suitable for producing polyesters under milder conditions and is adapted for the reaction of this compound with a diacid chloride like adipoyl chloride.

Materials:

  • Aromatic diol (e.g., this compound)

  • Diacid chloride (e.g., Adipoyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Acid scavenger (e.g., Pyridine, Triethylamine)

  • Nitrogen atmosphere

Procedure:

  • Dissolution: The aromatic diol is dissolved in the anhydrous solvent in a flask equipped with a magnetic stirrer and under a nitrogen atmosphere. The acid scavenger is added to the solution.

  • Addition of Diacid Chloride: The diacid chloride, dissolved in the same anhydrous solvent, is added dropwise to the diol solution at 0°C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 12-24 hours).

  • Polymer Precipitation and Purification: The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent such as methanol. The polymer is then filtered, washed with the non-solvent, and dried under vacuum.

Characterization of Aromatic-Aliphatic Polyesters

The following table summarizes typical characterization data for aromatic-aliphatic polyesters synthesized from phenolic diols. This data is provided as a reference due to the absence of specific data for polyesters derived from this compound. The properties of polyesters from this compound are expected to be within these ranges, with the trifunctionality potentially leading to hyperbranched structures and influencing the thermal properties.

PropertyMethodTypical Value Range for Aromatic-Aliphatic PolyestersReference
Number Average Molecular Weight (Mn)Gel Permeation Chromatography (GPC)10,000 - 40,000 g/mol
Weight Average Molecular Weight (Mw)Gel Permeation Chromatography (GPC)20,000 - 80,000 g/mol
Polydispersity Index (PDI)Gel Permeation Chromatography (GPC)1.5 - 3.0
Glass Transition Temperature (Tg)Differential Scanning Calorimetry (DSC)15 - 85 °C
Decomposition Temperature (Td)Thermogravimetric Analysis (TGA)300 - 400 °C

Application in Drug Delivery

Polyesters containing phenolic groups are promising for drug delivery applications. The aromatic nature can enhance π-π stacking interactions with aromatic drug molecules, potentially increasing drug loading capacity. The pendant phenolic hydroxyl group of this compound can be used to conjugate targeting ligands or other functional molecules to the polyester backbone.

Experimental Protocol 3: Preparation of Drug-Loaded Nanoparticles via Nanoprecipitation

This protocol describes a general method for formulating drug-loaded polyester nanoparticles.

Materials:

  • Functionalized Polyester

  • Drug of interest

  • Organic solvent (e.g., Acetone, Tetrahydrofuran)

  • Aqueous solution (e.g., deionized water, buffer)

  • Surfactant (optional, e.g., Pluronic F68, PVA)

Procedure:

  • Organic Phase Preparation: The polyester and the drug are dissolved in the organic solvent.

  • Nanoprecipitation: The organic solution is added dropwise to the aqueous solution under constant stirring.

  • Solvent Evaporation: The organic solvent is removed under reduced pressure.

  • Nanoparticle Collection: The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove unencapsulated drug and surfactant.

Visualization of Key Processes

General Workflow for Polyester Synthesis and Nanoparticle Formulation

G cluster_synthesis Polyester Synthesis cluster_formulation Nanoparticle Formulation Monomers This compound + Dicarboxylic Acid Polymerization Polymerization (Melt or Solution) Monomers->Polymerization Polyester Functional Polyester Polymerization->Polyester Dissolution Dissolve Polyester and Drug in Organic Solvent Polyester->Dissolution Nanoprecipitation Nanoprecipitation in Aqueous Phase Dissolution->Nanoprecipitation Purification Purification and Collection Nanoprecipitation->Purification Nanoparticles Drug-Loaded Nanoparticles Purification->Nanoparticles

Caption: Workflow for polyester synthesis and drug-loaded nanoparticle formulation.

Cellular Uptake and Intracellular Drug Release Pathway for Polyester Nanoparticles

The following diagram illustrates a generalized pathway for the cellular uptake of polyester nanoparticles and subsequent intracellular drug release, a critical aspect for drug development professionals. This pathway is relevant for many nanoparticle-based drug delivery systems.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NP Polyester Nanoparticle (Drug Loaded) Endocytosis Endocytosis (e.g., Clathrin-mediated) NP->Endocytosis 1. Uptake EarlyEndosome Early Endosome (pH ~6.0-6.5) Endocytosis->EarlyEndosome 2. Internalization LateEndosome Late Endosome (pH ~5.0-6.0) EarlyEndosome->LateEndosome 3. Maturation Lysosome Lysosome (pH ~4.5-5.0) LateEndosome->Lysosome 4. Fusion DrugRelease Drug Release (via polymer degradation) Lysosome->DrugRelease 5. Acidic pH & Enzymes Target Intracellular Target (e.g., Nucleus, Mitochondria) DrugRelease->Target 6. Action

Caption: Generalized cellular uptake and drug release from polyester nanoparticles.

Application Notes and Protocols for the Quantification of 3,5-Di(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 3,5-Di(hydroxymethyl)phenol, a key intermediate in various synthetic processes. The following methods are based on established analytical techniques for phenolic compounds and are intended to serve as a comprehensive guide for laboratory implementation.

Introduction

This compound is a polyphenol compound utilized in the synthesis of more complex molecules, including dendrimers and biologically active products.[1] Accurate quantification of this compound is essential for process optimization, quality control, and research applications. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Application Note 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)

This application note details a reverse-phase HPLC method for the precise and accurate quantification of this compound. This method is suitable for routine analysis and quality control in various sample matrices.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Data Acquisition: Chromatography data acquisition and processing software.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Phosphoric acid or formic acid for mobile phase modification.

  • Standard: A certified reference standard of this compound.

2. Chromatographic Conditions: A gradient elution is often employed to ensure good separation and peak shape for phenolic compounds.[2]

ParameterRecommended Condition
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

3. Preparation of Standard Solutions:

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase initial composition (e.g., 90:10 Water:Acetonitrile).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile or the initial mobile phase).

  • Dilute the sample solution as necessary to ensure the concentration of this compound falls within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. Analysis and Quantification:

  • Calibration Curve: Inject each working standard solution into the HPLC system and record the corresponding peak area. Plot a calibration curve of peak area versus concentration. A linear regression should be performed, and the coefficient of determination (R²) should ideally be ≥ 0.999.[2]

  • Sample Analysis: Inject the prepared sample solution and record the peak area for the analyte.

  • Calculation: Determine the concentration of this compound in the sample using the equation from the linear regression of the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Prepare Sample Solutions Sample_Prep->Injection Mobile_Phase_Prep Prepare Mobile Phase HPLC_System HPLC System Setup Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection at 280 nm Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Calibration_Curve Generate Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify Sample Concentration Data_Acquisition->Quantification Calibration_Curve->Quantification GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions Derivatization Derivatization with BSTFA Standard_Prep->Derivatization Sample_Prep Prepare Sample Solutions Sample_Prep->Derivatization Injection Inject Derivatized Standards & Samples Derivatization->Injection GCMS_System GC-MS System Setup GCMS_System->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Calibration_Curve Generate Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify Sample Concentration Data_Acquisition->Quantification Calibration_Curve->Quantification

References

Application Notes and Protocols for 3,5-bis(hydroxymethyl)phenol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed insights into the reaction mechanisms involving 3,5-bis(hydroxymethyl)phenol, a versatile building block in polymer and dendrimer chemistry. The protocols outlined below are designed to guide researchers in the synthesis of complex macromolecular architectures with potential applications in drug delivery and biomedical materials.

Overview of Reactivity

3,5-bis(hydroxymethyl)phenol possesses three reactive sites: a nucleophilic phenolic hydroxyl group and two primary benzylic hydroxyl groups. This trifunctional nature allows it to be used as a core or a branching unit in polymerization and dendrimer synthesis. The reactivity of these functional groups can be selectively controlled through protection/deprotection strategies and activation steps.

Convergent Synthesis of Poly(aryl ether) Dendrimers

A primary application of 3,5-bis(hydroxymethyl)phenol is in the convergent synthesis of poly(aryl ether) dendrimers. This strategy involves the stepwise growth of dendritic fragments (dendrons) from the periphery to a central core. The general workflow for this synthesis is depicted below.

G cluster_0 Monomer Preparation cluster_1 Dendron Synthesis (Iterative Cycle) cluster_2 Final Dendrimer Assembly start 3,5-bis(hydroxymethyl)phenol step1 Protection of Phenolic -OH (e.g., Acetylation or Sulfonylation) start->step1 step2 Activation of Benzylic -OH (e.g., Bromination) step1->step2 monomer Protected & Activated Monomer (AB2 type) step2->monomer start_dendron Phenol-terminated Dendron (Gn-OH) step3 Williamson Ether Synthesis (Coupling with Activated Monomer) start_dendron->step3 step4 Deprotection of Focal Phenolic -OH step3->step4 end_dendron Next Generation Dendron (G(n+1)-OH) step4->end_dendron core Multifunctional Core step5 Coupling of Dendrons to Core core->step5 final_dendron Final Generation Dendron final_dendron->step5 dendrimer Final Dendrimer step5->dendrimer G cluster_protection Protection cluster_activation Activation A 3,5-bis(hydroxymethyl)phenol reagent1 Hexadecanesulfonyl chloride Pyridine B 3,5-bis(hydroxymethyl)phenyl hexadecanesulfonate A->B Sulfonylation C 3,5-bis(hydroxymethyl)phenyl hexadecanesulfonate reagent2 PBr3 or CBr4/PPh3 D 3,5-bis(bromomethyl)phenyl hexadecanesulfonate (Activated Monomer) C->D Bromination G Dendron-O- Dendron-O⁻ (Nucleophile) Activated_Monomer Activated Monomer (with -CH₂Br electrophile) Dendron-O-->Activated_Monomer Backside attack Transition_State [Dendron-O···CH₂(R)···Br]⁻ (SN2 Transition State) Product Dendron-O-CH₂(R) (Ether Linkage) Transition_State->Product Leaving_Group Br⁻ Transition_State->Leaving_Group G A 3,5-bis(hydroxymethyl)phenoxide B Quinone Methide Intermediate A->B - H₂O D Dimer with Methylene Bridge B->D C Phenoxide Nucleophile C->D Nucleophilic Attack

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Di(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-Di(hydroxymethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound, also known as 3,5-dihydroxybenzyl alcohol, involve the reduction of a 3,5-disubstituted benzoic acid derivative. Key approaches include:

  • Direct reduction of 3,5-dihydroxybenzoic acid: This can be achieved using a hydroborate reducing agent, such as sodium borohydride, with an alcohol catalyst, offering a high yield of up to 95% in a single step.

  • Two-step reduction via esterification: This involves the esterification of 3,5-dihydroxybenzoic acid, followed by reduction of the resulting ester with a borohydride in the presence of a Lewis acid.

  • Reduction of a protected 3,5-dihydroxybenzoic acid derivative: To avoid side reactions, the hydroxyl groups of the starting material can be protected (e.g., as acetates or benzyl ethers) before reduction. For instance, 3,5-diacetoxybenzoic acid can be reduced using sodium borohydride and iodine.

  • Scalable synthesis from 5-hydroxyisophthalic acid: For larger scale production, a method involving methylation of 5-hydroxyisophthalic acid, benzylation of the phenolic group, reduction with sodium borohydride, and subsequent debenzylation is a safer alternative to using lithium aluminium hydride (LAH).

Q2: I am getting a low yield. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving this issue. Common causes include incomplete reaction, side reactions, and degradation of the product. Optimizing the choice of reducing agent, reaction temperature, and solvent can significantly enhance the yield.

Q3: Are there any safety concerns with the synthesis of this compound?

A3: Yes, some traditional methods employ hazardous reagents. Lithium aluminium hydride (LAH), while an effective reducing agent, is highly reactive and poses safety risks, particularly during scale-up. Whenever possible, opting for safer alternatives like sodium borohydride is recommended.

Q4: How can I purify the crude this compound?

A4: Recrystallization is a common method for purifying the final product. Hot water or mixtures of solvents like benzene and alcohol have been reported to be effective for obtaining white crystals of this compound. The crude product can also be purified by column chromatography.

Troubleshooting Guide: Low Yield

This guide provides a structured approach to troubleshooting low yields in the synthesis of this compound.

Diagram: Troubleshooting Low Yield

LowYieldTroubleshooting start Low Yield of this compound check_reaction_completion Is the reaction going to completion? (Monitor by TLC/LC-MS) start->check_reaction_completion incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction No check_starting_material Is the starting material pure? check_reaction_completion->check_starting_material Yes optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Increase equivalents of reducing agent incomplete_reaction->optimize_conditions yield_improved Yield Improved optimize_conditions->yield_improved impure_sm Impure Starting Material check_starting_material->impure_sm No check_side_reactions Are there significant side products? (Analyze crude product by NMR/LC-MS) check_starting_material->check_side_reactions Yes purify_sm Purify starting material before use. impure_sm->purify_sm purify_sm->yield_improved side_reactions Significant Side Reactions check_side_reactions->side_reactions Yes product_degradation Is the product degrading during workup or purification? check_side_reactions->product_degradation No protecting_groups Consider using protecting groups for phenolic hydroxyls (e.g., benzylation). side_reactions->protecting_groups optimize_reagent_addition Optimize reagent addition: - Slow, dropwise addition of reducing agent - Maintain low temperature during addition side_reactions->optimize_reagent_addition protecting_groups->yield_improved optimize_reagent_addition->yield_improved degradation Product Degradation product_degradation->degradation Yes product_degradation->yield_improved No optimize_workup Optimize workup and purification: - Use milder pH conditions - Avoid excessive heat during solvent removal degradation->optimize_workup optimize_workup->yield_improved

Caption: A troubleshooting workflow for addressing low yields in the synthesis of this compound.

Data Presentation

Starting MaterialReducing Agent/ConditionsSolventYield (%)Reference
3,5-Diacetoxybenzoic acidNaBH₄, I₂THF83.2
3,5-Dihydroxybenzoic acidHydroborate, Alcohol catalystOrganic Solventup to 95
Methyl 5-benzoyloxyisophthalateSodium borohydride, then Pd/C, H₂--
3,5-Dihydroxybenzoic acid esterBorohydride, Lewis acidOrganic Solvent-

Experimental Protocols

Method 1: Reduction of 3,5-Diacetoxybenzoic Acid[3][4]
  • Preparation: In a 250 mL three-necked flask, add 50 mL of tetrahydrofuran (THF).

  • Addition of Reagents: Add 3.15 g (0.082 mol) of sodium borohydride (NaBH₄) and 2.38 g (0.01 mol) of 3,5-diacetoxybenzoic acid.

  • Cooling: Cool the mixture to 0°C in an ice-water bath.

  • Iodine Addition: Slowly add a solution of 9 g (0.036 mol) of iodine (I₂) in 60 mL of THF dropwise.

  • Heating: After the dropwise addition is complete, add 4.76 g (0.02 mol) of the product from the previous step and heat the mixture to reflux.

  • Reaction Monitoring: Track the progress of the reaction using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the mixture to dryness under reduced pressure. Add 100 mL of a saturated sodium bicarbonate (NaHCO₃) solution and extract with ether.

  • Purification: Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate. Recrystallize the crude product from hot water to obtain white crystals.

  • Yield: This method has a reported yield of 83.2%.

Method 2: Direct Reduction of 3,5-Dihydroxybenzoic Acid[1]
  • Reaction Setup: In a suitable reaction vessel, dissolve 3,5-dihydroxybenzoic acid in an organic solvent such as tetrahydrofuran (THF), 1,4-dioxane, or diethylene glycol dimethyl ether. The mass ratio of the organic solvent to 3,5-dihydroxybenzoic acid should be between 10:1 and 15:1.

  • Catalyst Addition: Add an alcohol catalyst, such as methanol, ethanol, or isopropanol. The molar ratio of the alcohol catalyst to 3,5-dihydroxybenzoic acid should be in the range of 0.05-0.1:1.

  • Reducing Agent Addition: Add a hydroborate reducing agent, which can be sodium borohydride and/or potassium borohydride.

  • Reaction: The reaction is carried out to synthesize 3,5-dihydroxybenzyl alcohol.

  • Yield: This one-step method can achieve a maximal yield of 95%.

Diagram: General Synthesis Workflow

SynthesisWorkflow start Start: 3,5-Disubstituted Benzoic Acid Derivative reduction Reduction (e.g., NaBH₄, LAH) start->reduction workup Aqueous Workup (e.g., Quenching, Extraction) reduction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product Final Product: this compound purification->product

Caption: A generalized workflow for the synthesis of this compound from a benzoic acid derivative.

common side reactions and byproducts in 3,5-bis(hydroxymethyl)phenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-bis(hydroxymethyl)phenol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 3,5-bis(hydroxymethyl)phenol, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of 3,5-Bis(hydroxymethyl)phenol

Q: My reaction is resulting in a low yield of the desired 3,5-bis(hydroxymethyl)phenol. What are the common causes and how can I improve it?

A: Low yields in this synthesis can stem from several factors, primarily related to the reduction step. Here are the most common causes and troubleshooting suggestions:

  • Incomplete Reaction: The reduction of both carboxylic acid or ester groups may not have gone to completion.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time until the starting material is fully consumed.

      • Optimize Temperature: While room temperature or gentle reflux is common, the optimal temperature can vary depending on the specific reducing agent and substrate. For sodium borohydride reductions of the free acid, refluxing in a solvent like THF is often necessary.

      • Increase Reducing Agent Stoichiometry: An insufficient amount of the reducing agent is a frequent cause of incomplete reduction. A molar excess of the reducing agent is typically required. For the reduction of 3,5-dihydroxybenzoic acid with sodium borohydride, a slight molar excess of NaBH₄ is used. For more robust reductions, particularly with esters, a larger excess may be necessary.

  • Decomposition of Reducing Agent: Hydride reducing agents like lithium aluminium hydride (LAH) and sodium borohydride (NaBH₄) can be deactivated by protic solvents (e.g., water, alcohols) or acidic functional groups.

    • Troubleshooting:

      • Use Anhydrous Solvents: Ensure that solvents like THF or diethyl ether are thoroughly dried before use, especially when using LAH.

      • Account for Active Hydrogens: The phenolic hydroxyl group and the carboxylic acid proton will consume the reducing agent. Ensure your calculations for the stoichiometry of the reducing agent account for these acidic protons.

  • Side Reactions: The formation of byproducts can significantly lower the yield of the desired product. (See the FAQ section for more details on specific byproducts).

  • Work-up and Purification Issues: Product loss can occur during the work-up and purification steps.

    • Troubleshooting:

      • Optimize Extraction: 3,5-bis(hydroxymethyl)phenol has good water solubility. Multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) are recommended to maximize recovery from the aqueous phase.

      • Careful pH Adjustment: During the quenching step, ensure the pH is adjusted carefully to avoid degradation of the product.

      • Appropriate Purification Method: Recrystallization is a common method for purification. Ensure the correct solvent system is used to minimize loss. Column chromatography can be used for higher purity but may result in lower recovery.

Issue 2: Presence of Impurities in the Final Product

Q: My final product is not pure. What are the likely impurities and how can I remove them?

A: The most common impurities are unreacted starting material and partially reduced intermediates.

  • Unreacted Starting Material (3,5-Dihydroxybenzoic Acid or Dimethyl 5-hydroxyisophthalate):

    • Identification: This can be detected by TLC, HPLC, or NMR spectroscopy. The presence of a carboxylic acid or ester signal in the IR or NMR spectrum that does not correspond to the product is a key indicator.

    • Removal:

      • Acid-Base Extraction: If the impurity is the acidic starting material (3,5-dihydroxybenzoic acid), it can be removed by washing the organic extract with a mild aqueous base solution (e.g., saturated sodium bicarbonate).

      • Recrystallization: A carefully chosen solvent system for recrystallization can effectively separate the product from the starting material.

  • Mono-reduced Byproducts (3-hydroxy-5-(hydroxymethyl)benzoic acid or methyl 3-hydroxy-5-(hydroxymethyl)benzoate):

    • Identification: These byproducts of incomplete reduction will have different chromatographic and spectroscopic properties from both the starting material and the final product. HPLC is a particularly effective technique for identifying and quantifying these impurities.

    • Removal:

      • Column Chromatography: This is the most effective method for separating the diol product from the partially reduced species.

      • Recrystallization: Multiple recrystallizations may be necessary to achieve high purity.

  • Aldehyde Intermediate (3-hydroxy-5-(hydroxymethyl)benzaldehyde):

    • Identification: The presence of an aldehyde peak in the ¹H NMR spectrum (around 9-10 ppm) or a characteristic C=O stretch in the IR spectrum.

    • Removal:

      • Further Reduction: If the aldehyde is the major impurity, it may be possible to re-subject the crude product to the reduction conditions.

      • Column Chromatography: This will effectively separate the aldehyde from the diol.

  • Polymeric Byproducts:

    • Identification: These are often insoluble materials or appear as a baseline smear in chromatographic analyses.

    • Prevention and Removal: Avoid harsh acidic conditions and high temperatures during work-up and purification. Filtration can remove insoluble polymeric material.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3,5-bis(hydroxymethyl)phenol?

A1: The most prevalent methods involve the reduction of a 3,5-disubstituted benzene ring containing carboxylic acid or ester functionalities. The two primary routes are:

  • Reduction of 3,5-Dihydroxybenzoic Acid: This is a direct approach where the carboxylic acid is reduced to a hydroxymethyl group. The common reducing agent for this transformation is sodium borohydride (NaBH₄), often with a catalyst, or the more powerful lithium aluminium hydride (LAH).

  • Reduction of Dimethyl 5-hydroxyisophthalate: This route starts with the diester, which is then reduced to the diol. This method often proceeds with higher yields and easier purification. LAH or NaBH₄ can be used as the reducing agent. A scalable synthesis has been reported starting from 5-hydroxy isophthalic acid, which is first esterified and then the phenolic hydroxyl group is protected before reduction with sodium borohydride.

Q2: What are the main side reactions and byproducts to expect?

A2: The primary side reactions are a result of incomplete reduction or subsequent reactions of the product.

  • Incomplete Reduction: This is the most common side reaction, leading to the formation of:

    • 3-hydroxy-5-(hydroxymethyl)benzoic acid (from 3,5-dihydroxybenzoic acid)

    • Methyl 3-hydroxy-5-(hydroxymethyl)benzoate (from dimethyl 5-hydroxyisophthalate)

    • 3-hydroxy-5-(hydroxymethyl)benzaldehyde (an intermediate in the reduction)

  • Polymerization: The hydroxymethyl groups of the product can undergo self-condensation, especially in the presence of acid and heat, to form polymeric ethers.

Q3: Which reducing agent is better, LiAlH₄ or NaBH₄?

A3: The choice of reducing agent depends on the starting material and the desired reaction conditions.

  • Lithium Aluminium Hydride (LiAlH₄): This is a very powerful reducing agent that can reduce both carboxylic acids and esters to alcohols. However, it is highly reactive and pyrophoric, reacting violently with water and other protic solvents. It requires strict anhydrous conditions and careful handling.

  • Sodium Borohydride (NaBH₄): This is a milder and safer reducing agent. It is typically used for the reduction of aldehydes and ketones. While it can reduce esters, the reaction is much slower. For the reduction of carboxylic acids like 3,5-dihydroxybenzoic acid, NaBH₄ often requires a catalyst (like iodine or an alcohol) or elevated temperatures to be effective. A key advantage is its compatibility with protic solvents under controlled conditions.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by:

  • Thin Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the consumption of the starting material and the formation of the product. Staining with a suitable agent (e.g., potassium permanganate or UV visualization) can help in visualizing the spots.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the method of choice. It can be used to determine the percentage of starting material remaining and the amount of product and byproducts formed.

Data Presentation

The following table summarizes quantitative data from a reported synthesis of 3,5-bis(hydroxymethyl)phenol.

Starting MaterialReducing AgentSolventReaction ConditionsProduct YieldProduct PurityReference
3,5-Dihydroxybenzoic AcidSodium BorohydrideTHFReflux, 6 hours90-95%99%
Benzylated methyl ester of 5-hydroxy isophthalic acidSodium Borohydride / BF₃ etherateTHF65 °C, 15 hoursHigh (intermediate step)-
Debenzylation of the intermediatePd/C, H₂Methanol10 hours99.2%-

Experimental Protocols

Protocol 1: Synthesis of 3,5-Bis(hydroxymethyl)phenol from 3,5-Dihydroxybenzoic Acid using Sodium Borohydride

  • Reaction Setup: In a 1 L four-necked flask equipped with a reflux condenser, thermometer, and a dropping funnel, add 500 mL of tetrahydrofuran (THF), 50 g (0.33 mol) of 3,5-dihydroxybenzoic acid, and 0.52 g (0.017 mol) of methanol.

  • Addition of Reducing Agent: While stirring vigorously, heat the mixture to a gentle reflux. Slowly add 12.6 g (0.33 mol) of sodium borohydride in portions.

  • Reaction: Continue to reflux the mixture for 6 hours.

  • Work-up: After cooling the reaction mixture in an ice bath, slowly add 100 mL of 10 wt% aqueous hydrochloric acid to quench the reaction.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 200 mL).

  • Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from hot water to yield pure 3,5-bis(hydroxymethyl)phenol.

Protocol 2: Scalable Synthesis from 5-Hydroxy Isophthalic Acid (Multi-step)

This protocol involves four main stages: 1) Esterification of 5-hydroxy isophthalic acid, 2) Benzylation of the phenolic hydroxyl group, 3) Reduction of the diester, and 4) Debenzylation to yield the final product. The key reduction step is detailed below.

  • Stage 3: Reduction of Benzylated Diester

    • Reaction Setup: Charge the benzylated diester intermediate and THF into a round-bottom flask at room temperature and then cool to 0 °C.

    • Addition of Reducing Agent: Add sodium borohydride portion-wise at 0 °C, followed by the slow addition of BF₃ etherate at the same temperature.

    • Reaction: Raise the temperature to 65 °C and maintain for 15 hours.

    • Work-up: After the reaction period, distill off the solvent. Acidify the residue with a 10% sulfuric acid solution.

    • Extraction and Purification: Extract the compound with ethyl acetate, dry with sodium sulfate, and remove the solvent. The pure compound is obtained via column chromatography.

Mandatory Visualization

Synthesis_Pathways cluster_start Starting Materials cluster_product Desired Product cluster_byproducts Common Byproducts 3,5-Dihydroxybenzoic Acid 3,5-Dihydroxybenzoic Acid Aldehyde Intermediate 3-Hydroxy-5-(hydroxymethyl)benzaldehyde 3,5-Dihydroxybenzoic Acid->Aldehyde Intermediate Intermediate Formation Dimethyl 5-hydroxyisophthalate Dimethyl 5-hydroxyisophthalate 3,5-Bis(hydroxymethyl)phenol 3,5-Bis(hydroxymethyl)phenol Dimethyl 5-hydroxyisophthalate->3,5-Bis(hydroxymethyl)phenol Reduction (e.g., LiAlH4) Mono-reduced Ester Methyl 3-hydroxy-5-(hydroxymethyl)benzoate Dimethyl 5-hydroxyisophthalate->Mono-reduced Ester Incomplete Reduction Polymeric Byproducts Polymeric Byproducts 3,5-Bis(hydroxymethyl)phenol->Polymeric Byproducts Acid/Heat Mono-reduced Acid 3-Hydroxy-5-(hydroxymethyl)benzoic Acid Mono-reduced Acid->3,5-Bis(hydroxymethyl)phenol Further Reduction Mono-reduced Ester->3,5-Bis(hydroxymethyl)phenol Further Reduction Aldehyde Intermediate->3,5-Bis(hydroxymethyl)phenol Reduction Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze Crude Product (TLC, HPLC, NMR) Start->Analysis Problem1 Unreacted Starting Material Analysis->Problem1 Starting Material Detected Problem2 Presence of Mono-reduced Byproduct Analysis->Problem2 Intermediate Detected Problem3 Presence of Aldehyde Analysis->Problem3 Aldehyde Detected Problem4 Polymeric Impurities Analysis->Problem4 Insoluble Material Detected Solution1 Increase Reaction Time/ Temp./Reducing Agent Stoichiometry Purification: Acid-Base Wash/Recrystallization Problem1->Solution1 Solution2 Optimize Reaction Conditions Purification: Column Chromatography/ Recrystallization Problem2->Solution2 Solution3 Ensure Complete Reduction Purification: Column Chromatography Problem3->Solution3 Solution4 Avoid High Temp./Acid in Work-up Purification: Filtration Problem4->Solution4

Technical Support Center: Optimizing Reaction Conditions for 3,5-Di(hydroxymethyl)phenol Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of 3,5-Di(hydroxymethyl)phenol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the polymerization of this compound.

Issue Potential Cause Recommended Solution
Low Polymer Yield Incomplete reaction.- Increase reaction time. - Increase reaction temperature. - Ensure efficient removal of condensation byproducts (e.g., water) by using a Dean-Stark trap or performing the reaction under vacuum.
Monomer impurity.- Purify the this compound monomer before use, for example, by recrystallization.
Suboptimal catalyst concentration.- Optimize the catalyst loading. Too little catalyst will result in a slow reaction, while too much can sometimes lead to side reactions.
Low Molecular Weight Premature termination of chain growth.- Increase monomer concentration.[1] - Ensure the reaction goes to a high conversion. - Use a high-purity monomer.
Chain transfer reactions.- If using a solvent, choose one that is less likely to participate in chain transfer.
Imbalance in reactive groups (if using a co-monomer).- Ensure stoichiometric balance if a co-monomer is used.
High Polydispersity Index (PDI) Uncontrolled polymerization rate.- Lower the reaction temperature to achieve more uniform chain growth. - Control the rate of monomer addition in a semi-batch process.
Side reactions.- Optimize reaction conditions (temperature, catalyst) to minimize side reactions like etherification versus methylene bridge formation.
Gelation (Cross-linking) High monomer concentration.- Reduce the initial monomer concentration.[2]
High reaction temperature or prolonged reaction time.- Lower the reaction temperature and monitor the reaction progress closely to stop it before the gel point is reached.
High degree of branching at high conversion.- The synthesis of hyperbranched polymers from ABx monomers can sometimes lead to gelation at high conversions.[2] Consider stopping the reaction at a lower conversion.
Poor Solubility of the Final Polymer High molecular weight and/or cross-linking.- Modify the polymer with solubilizing groups after polymerization. - For hyperbranched polyphenylenes, which can have poor solubility, careful control of molecular weight is crucial.[3]
Intermolecular interactions.- Choose an appropriate solvent for purification and characterization based on the polymer's polarity.

Frequently Asked Questions (FAQs)

Q1: What are the typical methods for polymerizing this compound?

A1: this compound is an AB2-type monomer, making it suitable for polycondensation reactions to form hyperbranched polymers.[4] The primary methods include:

  • Acid-catalyzed polycondensation: Protonic acids (e.g., p-toluenesulfonic acid) or Lewis acids can be used to catalyze the self-condensation of the hydroxymethyl groups with the aromatic ring or with other hydroxymethyl groups.

  • Base-catalyzed polycondensation: Bases like sodium hydroxide can be used, particularly in reactions analogous to phenol-formaldehyde resin synthesis.[5]

  • Thermal self-condensation: The monomer can be polymerized by heating, typically under vacuum, to drive off the water formed during condensation.

Q2: How can I control the molecular weight of the resulting polymer?

A2: Controlling the molecular weight of hyperbranched polymers can be challenging. Key strategies include:

  • Monomer Concentration: Generally, higher monomer concentrations lead to higher molecular weights.[1]

  • Reaction Time: Longer reaction times typically result in higher molecular weights, but also increase the risk of gelation.

  • Temperature: Higher temperatures can increase the reaction rate and lead to higher molecular weights, but may also promote side reactions.[1]

  • Use of a Co-monomer: Introducing a monofunctional monomer (a "chain stopper") can cap the growing chains and limit the final molecular weight.

Q3: What is the expected degree of branching (DB) and how can it be influenced?

A3: For an ideal polycondensation of an AB2 monomer, the theoretical degree of branching is around 50%.[4] The actual DB can be influenced by the relative reactivity of the functional groups and the reaction conditions. For instance, the reactivity of the two B groups (hydroxymethyl) may not be identical after the first one has reacted. The DB can be determined using techniques like 13C NMR spectroscopy by integrating the signals corresponding to dendritic, linear, and terminal units.[3]

Q4: What are the best solvents for the polymerization and for the final polymer?

A4: The choice of solvent depends on the reaction type and the properties of the resulting polymer.

  • For polymerization: High-boiling point polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often used for polycondensation reactions. In some cases, the polymerization can be carried out in the melt (bulk polymerization) without a solvent.

  • For the polymer: The solubility of the resulting hyperbranched poly(aryl ether)s or polyesters can vary. Good solvents often include polar aprotic solvents (DMF, DMSO, THF) and sometimes chlorinated solvents. The high number of terminal hydroxyl groups can also impart solubility in more polar solvents.

Q5: How can I characterize the synthesized poly(this compound)?

A5: A combination of techniques is necessary for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, determine the degree of branching, and identify end groups.[3]

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer and to monitor the disappearance of the monomer's hydroxyl groups.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To obtain more precise information on the molecular weight distribution and to identify different polymer species.

Experimental Protocols

General Protocol for Acid-Catalyzed Polycondensation of this compound

This is a general guideline; optimal conditions may vary.

  • Materials:

    • This compound (monomer)

    • p-Toluenesulfonic acid (catalyst)

    • N,N-Dimethylformamide (DMF, solvent)

    • Methanol (for precipitation)

  • Procedure: a. To a round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, add this compound and DMF. b. Stir the mixture under a nitrogen atmosphere until the monomer is completely dissolved. c. Add the catalyst (e.g., 1-2 mol% relative to the monomer). d. Heat the reaction mixture to the desired temperature (e.g., 120-160 °C) and maintain for a specified time (e.g., 8-24 hours). The progress of the reaction can be monitored by techniques like TLC or by observing the increase in viscosity. e. After the reaction is complete, cool the mixture to room temperature. f. Precipitate the polymer by slowly adding the reaction solution to a vigorously stirred excess of a non-solvent like methanol. g. Collect the precipitated polymer by filtration. h. Wash the polymer with fresh non-solvent to remove any unreacted monomer and catalyst. i. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_characterization Characterization Monomer This compound Reaction_Setup Dissolve Monomer in Solvent Monomer->Reaction_Setup Solvent Solvent (e.g., DMF) Solvent->Reaction_Setup Catalyst Catalyst (e.g., p-TSA) Add_Catalyst Add Catalyst Catalyst->Add_Catalyst Reaction_Setup->Add_Catalyst Heating Heat under N2 Atmosphere Add_Catalyst->Heating Cooling Cool to Room Temperature Heating->Cooling Precipitation Precipitate in Non-solvent Cooling->Precipitation Filtration Filter Polymer Precipitation->Filtration Washing Wash with Non-solvent Filtration->Washing Drying Dry under Vacuum Washing->Drying Final_Polymer Hyperbranched Polymer Drying->Final_Polymer NMR NMR (Structure, DB) Final_Polymer->NMR SEC SEC (Mn, Mw, PDI) Final_Polymer->SEC FTIR FTIR (Functional Groups) Final_Polymer->FTIR Troubleshooting_Logic cluster_yield Low Yield? cluster_mw Low Molecular Weight? cluster_pdi High PDI? cluster_gel Gelation? Start Problem with Polymerization Yield_Check Check Reaction Time & Temp. Start->Yield_Check MW_Check Check Monomer Concentration Start->MW_Check PDI_Check Uncontrolled Reaction? Start->PDI_Check Gel_Check High Concentration/Temp? Start->Gel_Check Yield_Solution1 Increase Time/Temp. Yield_Check->Yield_Solution1 Yes Yield_Solution2 Check Monomer Purity Yield_Check->Yield_Solution2 No MW_Solution1 Increase Concentration MW_Check->MW_Solution1 Yes MW_Solution2 Ensure High Conversion MW_Check->MW_Solution2 No PDI_Solution1 Lower Temperature PDI_Check->PDI_Solution1 Yes PDI_Solution2 Control Monomer Addition PDI_Check->PDI_Solution2 No Gel_Solution1 Decrease Concentration Gel_Check->Gel_Solution1 Yes Gel_Solution2 Lower Temperature Gel_Check->Gel_Solution2 No

References

stability issues and degradation pathways of 3,5-Di(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address stability issues and degradation pathways of 3,5-Di(hydroxymethyl)phenol.

Troubleshooting Guide

Users may encounter several issues during the handling, storage, and experimental use of this compound. This guide provides solutions to common problems.

ProblemPossible Cause(s)Recommended Solution(s)
Discoloration of Solid Material (e.g., yellowing, browning) Oxidation: Exposure to air can cause the phenolic group to oxidize, leading to colored byproducts.Store the compound under an inert atmosphere (e.g., nitrogen or argon). Ensure the container is tightly sealed. For long-term storage, use an amber glass vial with a PTFE-lined cap.
Photodegradation: Exposure to light, particularly UV light, can initiate degradation.Always store this compound in amber or opaque containers to protect it from light.
Appearance of New Peaks in Analytical Chromatograms (e.g., HPLC, GC) Chemical Degradation: Formation of degradation products due to improper storage or experimental conditions.Review storage conditions and ensure they align with recommendations (cool, dry, dark, inert atmosphere). Analyze the sample by LC-MS to identify the mass of the new impurities, which could correspond to oxidation or polymerization products.
Polymerization/Condensation: Under acidic or basic conditions, or upon heating, hydroxymethylphenols can undergo self-condensation to form oligomers or polymers.Avoid extreme pH and high temperatures during your experiments unless the reaction is intended. Prepare solutions fresh and use them promptly.
Inconsistent Experimental Results Degraded Material: Using a partially degraded stock of this compound will lead to variability in results.Perform a purity check of your starting material before use, for example, by measuring its melting point or running a quick chromatographic analysis. If degradation is suspected, purify the material or use a fresh batch.
Hygroscopic Nature: Phenolic compounds can be hygroscopic, and absorbed moisture can affect reactivity and stability.Store in a desiccator. Handle the compound in a low-humidity environment or a glove box if possible.
Low Yield in Synthesis Reactions Side Reactions: The hydroxymethyl groups and the phenolic ring are reactive and can participate in unintended side reactions.Protect the phenolic hydroxyl group or the hydroxymethyl groups if they are not intended to react. Optimize reaction conditions (temperature, catalyst, solvent) to favor the desired transformation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed and flushed with an inert gas like nitrogen or argon to prevent oxidation. Refrigeration (2-8 °C) is recommended.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemistry of phenols and benzylic alcohols, the primary degradation pathways are likely:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-type structures. The benzylic alcohol groups can also be oxidized to aldehydes or carboxylic acids.

  • Polymerization/Condensation: Under certain conditions (e.g., heat, acid, or base catalysis), the hydroxymethyl groups can react with the aromatic ring of another molecule, leading to the formation of oligomers or polymers.

  • Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions.

Q3: Can I store this compound in solution?

A3: Storing this compound in solution for extended periods is not recommended as the solvent can promote degradation. It is best to prepare solutions fresh before use. If short-term storage is necessary, use a deoxygenated solvent and store the solution at a low temperature, protected from light.

Q4: How can I monitor the purity and degradation of my this compound sample?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a suitable technique for monitoring the purity and detecting degradation products. A reversed-phase C18 column with a gradient elution of acetonitrile and water (acidified with phosphoric or formic acid) is a good starting point. Degradation would be indicated by a decrease in the area of the main peak and the appearance of new peaks.

Q5: Is this compound sensitive to pH?

A5: Yes, as a phenol, it is a weak acid and will deprotonate under basic conditions to form a phenoxide ion. This phenoxide is more susceptible to oxidation. Both acidic and basic conditions can also catalyze the condensation of the hydroxymethyl groups. Therefore, it is important to control the pH of your experimental system if stability is a concern.

Predicted Degradation Pathways

The following diagram illustrates the predicted degradation pathways of this compound under oxidative stress.

G A This compound B Oxidation (Benzylic Alcohols) A->B [O] F Oxidation (Phenolic Ring) A->F [O] H Polymerization/ Condensation A->H Heat, H+ or OH- C 5-(Hydroxymethyl)-3-formylphenol B->C D 3-Formyl-5-hydroxybenzoic acid C->D [O] E 5-Hydroxyisophthalic acid D->E [O] G Quinone-type Structures F->G I Oligomers/Polymers H->I

Caption: Predicted degradation pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess stability.

Objective: To generate degradation samples under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound and the stock solution in an oven at 80 °C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Analysis: Analyze the samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (80°C) A->E F Photolytic (ICH Q1B) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize & Dilute G->H I HPLC Analysis H->I J Compare Chromatograms I->J

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC-UV method for this compound.

Objective: To separate this compound from its potential degradation products.

Instrumentation and Conditions:

ParameterRecommended Condition
HPLC System Agilent 1260 or equivalent with a UV-Vis detector
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm and 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the initial mobile phase composition.

Procedure:

  • Prepare the mobile phases and degas them.

  • Set up the HPLC system with the specified conditions.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject a standard solution of this compound to determine its retention time.

  • Inject the samples from the forced degradation study.

  • Analyze the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak.

Quantitative Data Summary

Table 1: Illustrative Stability Data for this compound

Stress ConditionTime (hours)Assay of this compound (%)Total Impurities (%)
0.1 M HCl at 60 °C 0100.00.0
895.24.8
2488.511.5
0.1 M NaOH at 60 °C 0100.00.0
892.17.9
2481.318.7
3% H₂O₂ at RT 0100.00.0
890.79.3
2475.424.6
Heat (80 °C) 0100.00.0
2498.91.1
4897.52.5
Photostability 0100.00.0
2496.33.7

Note: The data in this table is hypothetical and for illustrative purposes only.

troubleshooting guide for experiments involving 3,5-bis(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-bis(hydroxymethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 3,5-bis(hydroxymethyl)phenol?

A1: 3,5-bis(hydroxymethyl)phenol is a key building block in several areas of chemical synthesis. It is widely used in the synthesis of poly(aryl ether) dendrimers and monodendrons due to its trifunctional nature (one phenolic hydroxyl and two benzylic hydroxyl groups).[1][2] It also serves as an intermediate for synthesizing ligands, in polymer chemistry, and in peptide chemistry.[1][2]

Q2: What are the key safety precautions when handling 3,5-bis(hydroxymethyl)phenol?

A2: 3,5-bis(hydroxymethyl)phenol should be handled with care in a well-ventilated area, preferably under a fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Q3: How should 3,5-bis(hydroxymethyl)phenol be stored?

A3: It is recommended to store 3,5-bis(hydroxymethyl)phenol in a tightly closed container in a cool, dry place. Some sources suggest storing it under an inert gas atmosphere to prevent oxidation.

Q4: What are the typical analytical techniques used to characterize 3,5-bis(hydroxymethyl)phenol and its derivatives?

A4: Standard analytical techniques for the characterization of 3,5-bis(hydroxymethyl)phenol and its derivatives include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the presence of hydroxyl (-OH) and aromatic (C-H, C=C) functional groups.[2]

  • UV-Visible (UV-Vis) Spectroscopy: To study its electronic absorption properties.[2]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): For determining the molecular weight and polydispersity of polymers and dendrimers synthesized from this monomer.[3]

Troubleshooting Guides

Synthesis & Purification of 3,5-bis(hydroxymethyl)phenol

Q: My synthesis of 3,5-bis(hydroxymethyl)phenol from a derivative of 5-hydroxyisophthalic acid is giving a low yield. What are the potential reasons and solutions?

A: Low yields in the synthesis of 3,5-bis(hydroxymethyl)phenol can arise from several factors. A common route involves the reduction of a diester or diacid derivative of 5-hydroxyisophthalic acid.

  • Inefficient Reduction: If you are using a reducing agent like sodium borohydride, ensure it is fresh and used in sufficient excess. The reaction may require elevated temperatures and prolonged reaction times to go to completion. For more powerful, but also more hazardous, reducing agents like lithium aluminum hydride (LAH), strict anhydrous conditions are crucial, as any moisture will quench the reagent.[2]

  • Incomplete Debenzylation: If a benzyl protecting group is used for the phenolic hydroxyl, its removal might be incomplete. Ensure the hydrogenation catalyst (e.g., Pd/C) is active and that the reaction is carried out under an adequate hydrogen pressure for a sufficient duration.[2]

  • Difficult Product Isolation: The product is a polar molecule and can be challenging to extract. Ensure you are using an appropriate extraction solvent (e.g., ethyl acetate) and performing multiple extractions to maximize recovery from the aqueous workup.[2]

Dendrimer and Polymer Synthesis

Q: I am synthesizing poly(aryl ether) dendrimers using 3,5-bis(hydroxymethyl)phenol as a building block, and the final product shows high polydispersity. What could be the cause?

A: High polydispersity in dendrimer synthesis often points to incomplete reactions or the occurrence of side reactions.

  • Incomplete Reactions: In a convergent synthesis approach, both the coupling and deprotection steps must be driven to completion. Incomplete coupling leads to lower generation dendrons, and incomplete deprotection results in unreacted termini in the subsequent generation, both contributing to a broader molecular weight distribution.[4][5] To address this, consider using a larger excess of reagents and extending reaction times.

  • Side Reactions: The benzylic hydroxyl groups are prone to side reactions. In Williamson ether synthesis type couplings, ensure anhydrous conditions to prevent hydrolysis of your electrophile.

  • Purification Challenges: The purification of dendrimers can be challenging due to the small differences in physical properties between the desired product and defect-containing structures.[4] Purification techniques like column chromatography or dialysis may need to be optimized.[6][7]

Q: My polymerization reaction involving 3,5-bis(hydroxymethyl)phenol results in a low molecular weight polymer. How can I increase the molecular weight?

A: Achieving high molecular weight in polymerization requires high monomer purity, precise stoichiometry, and high conversion.

  • Monomer Purity: Ensure your 3,5-bis(hydroxymethyl)phenol and other monomers are of high purity. Impurities can act as chain terminators.

  • Stoichiometry: For step-growth polymerizations, a precise 1:1 stoichiometric ratio of the reactive functional groups is critical to achieve high molecular weight.[8]

  • Reaction Conditions: Optimize reaction conditions such as temperature, reaction time, and catalyst concentration to ensure the reaction proceeds to high conversion. For poly(aryl ether) synthesis, a common method is nucleophilic aromatic substitution, which requires anhydrous polar aprortic solvents and temperatures typically above 150 °C.[9]

General Reactivity and Handling

Q: I am trying to selectively react with either the phenolic hydroxyl or the benzylic hydroxyl groups of 3,5-bis(hydroxymethyl)phenol. What strategies can I use?

A: Selective reaction is possible due to the different reactivity of the phenolic and benzylic hydroxyl groups. The phenolic hydroxyl is more acidic than the benzylic alcohols.

  • Selective Deprotonation: The phenolic hydroxyl can be selectively deprotonated with a weaker base (e.g., K₂CO₃) to form a phenoxide, which is a good nucleophile for reactions like Williamson ether synthesis. Stronger bases (e.g., NaH) may deprotonate both the phenolic and benzylic hydroxyls.

  • Protecting Groups: To achieve high selectivity, a protecting group strategy is often necessary. The phenolic hydroxyl can be protected as an ether (e.g., benzyl ether) or a sulfonate ester, allowing for reactions at the benzylic positions.[3] Conversely, the benzylic alcohols can be protected as silyl ethers (e.g., TBDMS) to allow for chemistry at the phenolic position.

Data Presentation

Table 1: Physicochemical Properties of 3,5-Bis(hydroxymethyl)phenol

PropertyValueReference
Molecular Formula C₈H₁₀O₃[10][11]
Molecular Weight 154.16 g/mol [10][11]
Appearance White to off-white crystalline solid
Melting Point Not available
Boiling Point Not available
Solubility in Water Sparingly soluble[12]
Solubility in Organic Solvents Soluble in methanol, ethanol, acetone, ethyl acetate[2][12]

Table 2: Characterization Data for Poly(aryl ether) Dendrons Synthesized from a 3,5-Bis(bromomethyl)phenyl Hexadecanesulfonate Monomer

Dendron GenerationMolecular Weight ( g/mol )Polydispersity Index (PDI)
G11,0281.01
G22,2131.01
G34,5821.01
G49,3201.02
G518,7971.02
G637,7501.02
Data adapted from Tyler, T. L., & Hanson, J. E. (1999). An Efficient Synthesis of Poly(aryl ether) Monodendrons and Dendrimers Based on 3,5-Bis(hydroxymethyl)phenol. Macromolecules, 32(11), 3452-3459.[3]

Experimental Protocols

Protocol 1: Scalable Synthesis of 3,5-Bis(hydroxymethyl)phenol

This protocol is adapted from a scalable synthesis route.[2]

Step 1: Benzylation of Dimethyl 5-hydroxyisophthalate

  • Dissolve dimethyl 5-hydroxyisophthalate in a suitable solvent like DMF.

  • Add a base such as potassium carbonate (K₂CO₃).

  • Add benzyl bromide and stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the benzylated product by recrystallization or column chromatography.

Step 2: Reduction to the Diol

  • Dissolve the benzylated diester in a suitable solvent like THF or methanol.

  • Carefully add a reducing agent such as sodium borohydride in portions.

  • Stir the reaction until the reduction is complete (monitor by TLC).

  • Quench the reaction carefully with water or a mild acid.

  • Extract the diol product and purify as necessary.

Step 3: Debenzylation to Yield 3,5-Bis(hydroxymethyl)phenol

  • Dissolve the benzylated diol in a solvent such as ethanol or ethyl acetate.

  • Add a palladium on carbon (Pd/C) catalyst.

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.

  • Monitor the reaction until the debenzylation is complete (monitor by TLC).

  • Filter off the catalyst and evaporate the solvent to obtain the final product.

Protocol 2: General Procedure for Williamson Ether Synthesis with a Phenol

This is a general protocol that can be adapted for the selective etherification of the phenolic hydroxyl group of 3,5-bis(hydroxymethyl)phenol (with prior protection of the benzylic alcohols if necessary).

  • Dissolve the phenolic compound in a suitable polar aprotic solvent (e.g., DMF, acetone).

  • Add a mild base such as potassium carbonate (K₂CO₃) (e.g., 1.5-2 equivalents).

  • Add the alkylating agent (e.g., an alkyl halide or tosylate) (e.g., 1.1-1.5 equivalents).

  • Heat the reaction mixture (e.g., 60-100 °C) and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off any inorganic salts.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of 3,5-Bis(hydroxymethyl)phenol start Dimethyl 5-hydroxyisophthalate benzylation Benzylation of Phenolic -OH start->benzylation Benzyl Bromide, K2CO3 reduction Reduction of Esters to Alcohols benzylation->reduction NaBH4 or LAH debenzylation Debenzylation reduction->debenzylation H2, Pd/C product 3,5-Bis(hydroxymethyl)phenol debenzylation->product

Caption: Synthetic workflow for 3,5-bis(hydroxymethyl)phenol.

troubleshooting_dendrimer cluster_causes Potential Causes cluster_solutions Solutions problem High Polydispersity in Dendrimer Synthesis incomplete_coupling Incomplete Coupling problem->incomplete_coupling incomplete_deprotection Incomplete Deprotection problem->incomplete_deprotection side_reactions Side Reactions problem->side_reactions purification_issues Purification Difficulties problem->purification_issues optimize_coupling Optimize Coupling: - Increase reagent excess - Extend reaction time incomplete_coupling->optimize_coupling optimize_deprotection Optimize Deprotection: - Ensure complete removal of protecting group incomplete_deprotection->optimize_deprotection control_conditions Control Reaction Conditions: - Anhydrous solvents - Inert atmosphere side_reactions->control_conditions improve_purification Improve Purification: - Optimize column chromatography - Use dialysis purification_issues->improve_purification selective_reaction cluster_phenolic Reaction at Phenolic -OH cluster_benzylic Reaction at Benzylic -OHs start 3,5-Bis(hydroxymethyl)phenol protect_benzylic Protect Benzylic -OHs (e.g., as silyl ethers) start->protect_benzylic protect_phenolic Protect Phenolic -OH (e.g., as benzyl ether) start->protect_phenolic react_phenolic React at Phenolic -OH protect_benzylic->react_phenolic deprotect_benzylic Deprotect Benzylic -OHs react_phenolic->deprotect_benzylic react_benzylic React at Benzylic -OHs protect_phenolic->react_benzylic deprotect_phenolic Deprotect Phenolic -OH react_benzylic->deprotect_phenolic

References

challenges in the purification of 3,5-Di(hydroxymethyl)phenol from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 3,5-Di(hydroxymethyl)phenol from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on common synthetic routes, such as the reduction of dimethyl 5-hydroxyisophthalate derivatives, the primary impurities may include:

  • Unreacted Starting Material: Residual dimethyl 5-hydroxyisophthalate or its protected form.

  • Mono-reduced Intermediate: 3-(Hydroxymethyl)-5-(methoxycarbonyl)phenol, resulting from incomplete reduction of the diester.

  • Benzylated Impurities: If a benzyl protecting group is used for the phenolic hydroxyl, incomplete debenzylation can lead to residual 3,5-bis(hydroxymethyl)benzyl ether.[1]

  • Solvent and Reagent Residues: Residual solvents like THF, methanol, or ethyl acetate, and inorganic salts from the workup.

Q2: My purified this compound is discolored (e.g., yellow or brown). What is the cause and how can I fix it?

A2: Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored impurities. This can be exacerbated by exposure to air, light, or residual acidic or basic catalysts. To decolorize the product, you can try treating a solution of the compound with activated charcoal before the final crystallization step.

Q3: Which purification method is most suitable for this compound?

A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization: Ideal for removing small amounts of impurities and for final purification to obtain high-purity crystalline material.

  • Column Chromatography: Highly effective for separating the desired product from byproducts with different polarities, such as the mono-reduced intermediate or less polar benzylated impurities.[1]

Troubleshooting Guides

Recrystallization

Problem 1: The compound "oils out" instead of forming crystals.

  • Cause: The compound is coming out of the solution at a temperature above its melting point, often due to a high concentration of impurities or an inappropriate solvent.

  • Solution:

    • Re-heat the mixture until the oil redissolves completely.

    • Add a small amount of additional hot solvent to lower the saturation point.

    • Allow the solution to cool very slowly to room temperature, followed by further cooling in an ice bath.

    • If the problem persists, consider a different solvent or a solvent pair. A good starting point for polar compounds like phenols is a mixture of a good solvent (e.g., ethanol, ethyl acetate) and a poor solvent (e.g., hexanes, water).

Problem 2: No crystals form, even after cooling.

  • Cause: The solution is likely not saturated enough, or it has become supersaturated.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask at the solution's surface with a glass rod to create nucleation sites. Adding a seed crystal of pure this compound, if available, is also very effective.

    • Increase Concentration: If induction methods fail, gently heat the solution to evaporate some of the solvent, then allow it to cool again.

Problem 3: The recrystallization yield is very low.

  • Cause: This can be due to using too much solvent, premature crystallization during hot filtration, or the product having significant solubility in the cold solvent.

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Pre-heat Filtration Apparatus: To prevent premature crystallization, ensure the funnel and receiving flask are heated before hot filtration.

    • Optimize Solvent System: If solubility in the cold solvent is high, a different solvent system where the product has lower solubility at cold temperatures should be screened.

Column Chromatography

Problem 1: The compound is not moving from the baseline or is moving very slowly.

  • Cause: The mobile phase is not polar enough to elute the highly polar this compound from the silica gel.

  • Solution:

    • Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if using an ethyl acetate/hexane system, increase the percentage of ethyl acetate. A common mobile phase for related compounds is 70% ethyl acetate in hexanes.[1]

    • Switch to a More Polar Solvent System: Consider using a more polar solvent system, such as dichloromethane/methanol.

Problem 2: The compound is streaking or tailing on the column.

  • Cause: This is common for polar compounds like phenols due to strong interactions with the acidic silica gel. It can also be caused by overloading the column.

  • Solution:

    • Add a Polar Modifier: Incorporate a small amount of a polar modifier like methanol or a few drops of acetic acid to the mobile phase to reduce tailing by competing for the active sites on the silica gel.

    • Reduce Sample Load: Ensure you are not overloading the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

    • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral or basic alumina, or a reverse-phase (C18) column.

Problem 3: Poor separation of the desired product from a close-running impurity.

  • Cause: The polarity difference between the product and the impurity is small.

  • Solution:

    • Optimize the Mobile Phase: Try a different solvent system that may offer better selectivity. For example, substituting ethyl acetate with another solvent of similar polarity like acetone might change the elution order.

    • Use a Finer Mesh Silica Gel: A higher mesh silica gel (e.g., 230-400 mesh) provides a larger surface area and can improve the resolution of closely eluting compounds.

    • Employ Gradient Elution: Start with a less polar mobile phase to elute less polar impurities and gradually increase the polarity to elute the desired compound, leaving more polar impurities on the column.

Data Presentation

Table 1: Comparison of Purification Methods for this compound (Illustrative Data)

ParameterRecrystallizationColumn Chromatography
Primary Application Final purification, removal of minor impuritiesSeparation of major byproducts
Typical Solvents Ethyl acetate/Hexanes, Methanol/WaterEthyl Acetate/Hexanes, Dichloromethane/Methanol
Illustrative Yield 75-90%60-85%
Achievable Purity >99%95-99%
Throughput HighLow to Medium
Key Consideration Proper solvent selection is criticalTime-consuming, requires solvent optimization

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethyl acetate, methanol, water, hexanes) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature. A solvent pair, such as ethyl acetate and hexanes, is often effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent (e.g., ethyl acetate) until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If using a solvent pair, add the "poor" solvent (e.g., hexanes) dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool as described.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography of this compound
  • Column Preparation:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, less polar mobile phase (e.g., 30% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Add another layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting with the initial mobile phase, collecting fractions.

    • Monitor the elution of compounds using Thin Layer Chromatography (TLC).

    • If the desired product is not eluting, gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). A mobile phase of 70% ethyl acetate in hexanes is a good target for eluting the product.[1]

  • Fraction Analysis and Product Recovery:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_analysis Analysis & Final Product synthesis Crude Reaction Mixture recryst_start Dissolve in Hot Solvent synthesis->recryst_start Option 1 col_prep Prepare Column synthesis->col_prep Option 2 hot_filt Hot Filtration (optional) recryst_start->hot_filt cool Cool to Crystallize hot_filt->cool isolate_recryst Isolate Crystals cool->isolate_recryst final_product Pure this compound isolate_recryst->final_product load Load Sample col_prep->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect combine Combine Pure Fractions collect->combine evap Evaporate Solvents combine->evap evap->final_product

Caption: Purification workflow for this compound.

troubleshooting_logic cluster_recryst Recrystallization Issues cluster_chrom Column Chromatography Issues start Purification Issue oiling_out Compound Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield_recryst Low Yield start->low_yield_recryst no_elution Compound Stuck on Column start->no_elution streaking Peak Streaking/Tailing start->streaking poor_sep Poor Separation start->poor_sep sol1 Re-heat & Add More Solvent Slow Cooling oiling_out->sol1 Solution sol2 Induce Crystallization (Scratch/Seed) Concentrate Solution no_crystals->sol2 Solution sol3 Minimize Solvent Volume Pre-heat Funnel low_yield_recryst->sol3 Solution sol4 Increase Mobile Phase Polarity no_elution->sol4 Solution sol5 Add Polar Modifier to Eluent Reduce Sample Load streaking->sol5 Solution sol6 Optimize Mobile Phase Use Finer Silica Gel Gradient Elution poor_sep->sol6 Solution

Caption: Troubleshooting logic for common purification challenges.

References

strategies to prevent side product formation in 3,5-bis(hydroxymethyl)phenol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,5-bis(hydroxymethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing side product formation in reactions involving this versatile reagent. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

This section addresses specific problems that may arise during reactions with 3,5-bis(hydroxymethyl)phenol, offering potential causes and solutions.

Issue 1: Low Yield and Formation of Insoluble Polymeric Material

  • Question: I am attempting a reaction that requires heating or acidic/basic conditions, and I'm observing a low yield of my desired product along with the formation of a significant amount of insoluble, polymeric material. What is happening and how can I prevent it?

  • Answer: This is a common issue when working with 3,5-bis(hydroxymethyl)phenol and is often due to self-condensation or polymerization.

    • Likely Cause: The formation of highly reactive p-quinone methide intermediates is a primary cause of polymerization.[1][2][3] Under thermal, acidic, or basic conditions, the molecule can eliminate water, leading to the formation of these intermediates which readily polymerize. The phenolic hydroxyl group can also participate in condensation reactions with the benzylic alcohols.[4]

    • Recommended Strategies:

      • Protection of the Phenolic Hydroxyl Group: The most effective strategy is to protect the phenolic hydroxyl group before proceeding with reactions involving the benzylic alcohols.[5] A benzyl ether is a common and robust choice, stable to a wide range of conditions and removable by hydrogenolysis.[5][6] Silyl ethers, such as TBDMS or TIPS, are also effective and can be removed with fluoride ions or acid.

      • Milder Reaction Conditions: If protection is not feasible, utilize the mildest possible reaction conditions. This includes lower temperatures and the use of non-acidic or weakly basic catalysts.

      • Control of Stoichiometry: In reactions with other reagents, precise control of stoichiometry is crucial to minimize self-reaction.

Issue 2: Non-selective Reactions at Both Phenolic and Benzylic Hydroxyls

  • Question: I am trying to selectively modify the benzylic hydroxyl groups, but I am getting a mixture of products where the phenolic hydroxyl has also reacted. How can I improve selectivity?

  • Answer: The phenolic and benzylic hydroxyl groups have different reactivities that can be exploited, but for many reactions, protection/deprotection strategies are necessary for clean outcomes.

    • Likely Cause: The phenolic hydroxyl group is more acidic than the benzylic alcohols. In base-catalyzed reactions, the phenoxide is readily formed and is a potent nucleophile, often competing with or outcompeting the benzylic alcohols.

    • Recommended Strategies:

      • Protect the Phenolic Hydroxyl: As with preventing polymerization, protecting the phenolic hydroxyl is the most reliable method to ensure selectivity. A scalable synthesis of 3,5-bis(hydroxymethyl)phenol itself utilizes a benzyl ether protecting group on the phenol to allow for the selective reduction of ester groups to the benzylic alcohols.[5]

      • Chemoselective Reagents: For certain transformations, specific reagents can differentiate between the two hydroxyl groups. For example, some etherification methods are chemoselective for benzylic alcohols in the presence of phenols.[7] Similarly, mild oxidation conditions can selectively oxidize benzylic alcohols without affecting the phenol.[8]

Issue 3: Formation of Intermolecular Ethers

  • Question: In my attempt to perform a reaction at a different functional group, I am isolating a significant amount of a higher molecular weight side product, which appears to be a dimer or oligomer formed through ether linkages. How can I avoid this?

  • Answer: This side product is likely the result of intermolecular etherification, where one molecule of 3,5-bis(hydroxymethyl)phenol reacts with another.

    • Likely Cause: Acidic conditions can protonate a benzylic hydroxyl group, turning it into a good leaving group (water). Another molecule of 3,5-bis(hydroxymethyl)phenol (acting as a nucleophile via either a benzylic or phenolic hydroxyl) can then attack, forming an ether bond.[9] This can also occur under basic conditions, particularly if one hydroxyl is deprotonated.

    • Recommended Strategies:

      • Avoid Strong Acids: If possible, use non-acidic catalysts or reaction conditions.

      • Use of Protecting Groups: Protecting either the phenolic or the benzylic hydroxyls will prevent them from acting as nucleophiles in an intermolecular reaction. The choice of which to protect depends on the desired subsequent transformation.

      • High Dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions in favor of intramolecular reactions or reactions with a desired reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products I should be aware of when working with 3,5-bis(hydroxymethyl)phenol?

A1: The main side products arise from the high reactivity of the three hydroxyl groups and the aromatic ring. The most common side reactions are:

  • Polymerization: This occurs via the formation of p-quinone methide intermediates, especially under heat or in the presence of acid or base.[2][3][10]

  • Intermolecular Etherification: The formation of dimers and oligomers through ether linkages between molecules.[9]

  • Over-oxidation: When oxidizing the benzylic alcohols to aldehydes, over-oxidation to carboxylic acids can occur if the conditions are too harsh.

  • Ring Substitution: The phenol ring is activated and can undergo electrophilic substitution, although this is less common than reactions at the hydroxyl groups.

Q2: Which protecting group should I use for the phenolic hydroxyl group?

A2: The choice of protecting group depends on the stability required for your subsequent reaction steps and the conditions for its removal.[11][12][13]

  • Benzyl (Bn) ether: Very stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents. It is typically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C).[5]

  • Silyl ethers (e.g., TBDMS, TIPS): These are commonly used and are stable to many non-acidic conditions. They are typically removed by fluoride ion sources (e.g., TBAF) or under acidic conditions.

  • Methyl ether: Very stable but requires harsh conditions for removal (e.g., BBr₃ or HBr), which may not be compatible with other functional groups.[14]

Q3: Can I selectively react only one of the two benzylic hydroxyl groups?

A3: Due to the symmetry of the molecule, selectively reacting only one of the two identical benzylic hydroxyl groups is challenging and will typically result in a statistical mixture of mono-substituted, di-substituted, and unreacted starting material. To achieve mono-substitution, you would need to use one equivalent or less of your reagent and then separate the resulting mixture chromatographically.

Data Presentation: Protecting Group Strategy

The use of a protecting group on the phenolic hydroxyl is a cornerstone strategy for achieving high yields and purity in subsequent reactions. The following table summarizes the conceptual improvement in yield by preventing common side reactions.

Reaction TypeTarget TransformationCommon Side Products Without ProtectionStrategy to Prevent Side ProductsExpected Outcome
Etherification Selective etherification of the two benzylic hydroxylsPolymerization, intermolecular etherification, reaction at phenolic -OHProtect phenolic -OH as a benzyl etherHigh yield of the desired diether
Oxidation Selective oxidation of benzylic alcohols to aldehydesPolymerization, over-oxidation to carboxylic acidsProtect phenolic -OH, use mild oxidant (e.g., MnO₂)High yield of the dialdehyde
Esterification Selective esterification of the benzylic alcoholsReaction at the more nucleophilic phenolic -OHProtect phenolic -OHHigh yield of the desired diester

Experimental Protocols

Protocol 1: Protection of the Phenolic Hydroxyl as a Benzyl Ether

This protocol is adapted from a scalable synthesis method and is effective for preventing side reactions in subsequent steps.[5]

  • Materials: 3,5-bis(hydroxymethyl)phenol, Dimethylformamide (DMF), Potassium Carbonate (K₂CO₃), Benzyl Chloride (BnCl).

  • Procedure:

    • Dissolve 3,5-bis(hydroxymethyl)phenol (1 eq.) in DMF.

    • Add finely ground potassium carbonate (2-3 eq.).

    • Slowly add benzyl chloride (1.1-1.2 eq.) to the stirred suspension at room temperature.

    • Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and pour into water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Oxidation of Benzylic Alcohols to Aldehydes

This protocol uses manganese dioxide (MnO₂), a mild and selective oxidizing agent for benzylic alcohols.[8] It is best performed on the phenol-protected starting material from Protocol 1 for optimal results.

  • Materials: 5-(benzyloxy)-1,3-phenylene)dimethanol (from Protocol 1), Activated Manganese Dioxide (MnO₂), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the protected diol (1 eq.) in DCM.

    • Add activated MnO₂ (5-10 eq. by weight).

    • Stir the suspension vigorously at room temperature.

    • Monitor the reaction progress by TLC. The reaction may take several hours to 24 hours depending on the activity of the MnO₂.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂.

    • Wash the celite pad thoroughly with DCM.

    • Combine the filtrate and washings and remove the solvent under reduced pressure.

    • The resulting aldehyde is often pure enough for the next step, but can be further purified by column chromatography if necessary.

Visualizations

Below are diagrams illustrating key concepts in managing 3,5-bis(hydroxymethyl)phenol reactivity.

G cluster_0 Problem: Polymerization cluster_1 Solution: Phenol Protection A 3,5-bis(hydroxymethyl)phenol B p-Quinone Methide (Reactive Intermediate) A->B Heat, Acid, or Base (-H₂O) C Insoluble Polymer B->C Polymerization D 3,5-bis(hydroxymethyl)phenol E Protected Phenol (e.g., Benzyl Ether) D->E Protection Step (e.g., BnCl, K₂CO₃) F Desired Product (High Yield) E->F Subsequent Reaction (e.g., Oxidation)

Caption: Logical workflow for preventing polymerization of 3,5-bis(hydroxymethyl)phenol.

G cluster_0 Unselective Reaction Pathway cluster_1 Selective Reaction Pathway start1 3,5-bis(hydroxymethyl)phenol + Reagent prod1 Reaction at Benzylic -OH start1->prod1 prod2 Reaction at Phenolic -OH start1->prod2 mixture Mixture of Products (Low Yield of Desired Product) start2 Phenol-Protected 3,5-bis(hydroxymethyl)phenol prod3 Selective Reaction at Benzylic -OH start2->prod3 1. reagent + Reagent deprotect Deprotection prod3->deprotect 2. final_prod Final Desired Product (High Yield & Purity) deprotect->final_prod 3.

Caption: Comparison of selective vs. unselective reaction pathways.

References

challenges in the scale-up synthesis of 3,5-Di(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 3,5-Di(hydroxymethyl)phenol. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a common scalable and safer synthetic route for this compound?

A1: A widely adopted scalable synthesis avoids the use of hazardous reagents like Lithium Aluminium Hydride (LAH).[1] This route starts with 5-hydroxyisophthalic acid and involves four main steps:

  • Esterification: Conversion of 5-hydroxyisophthalic acid to dimethyl 5-hydroxyisophthalate.

  • Benzylation: Protection of the phenolic hydroxyl group as a benzyl ether.

  • Reduction: Reduction of the two ester groups to hydroxyl groups using sodium borohydride.

  • Debenzylation: Removal of the benzyl protecting group to yield the final product.[1]

Q2: What are the main challenges encountered during the scale-up of this synthesis?

A2: Key challenges during scale-up include:[1]

  • Reaction Control: Maintaining optimal temperature and mixing, especially during exothermic steps.

  • Work-up and Isolation: Handling large volumes of solvents and performing extractions efficiently can be difficult.

  • Purification: Removing impurities and achieving high purity on a large scale often requires optimization of crystallization or chromatographic methods.

  • Reagent Handling: While safer than LAH, handling of reagents like sodium borohydride and palladium catalysts on a large scale requires specific safety protocols.

Q3: Are there alternatives to benzylation for protecting the phenolic hydroxyl group?

A3: Yes, other protecting groups for phenols can be used. The choice depends on the stability of the protecting group to the subsequent reaction conditions and the ease of its removal. However, the benzyl group is commonly used due to its stability and relatively straightforward removal by catalytic hydrogenation.

Troubleshooting Guides

This section provides troubleshooting for specific issues that may arise during each step of the synthesis.

Step 1: Esterification of 5-Hydroxyisophthalic Acid

Issue 1.1: Low yield of dimethyl 5-hydroxyisophthalate.

Possible CauseTroubleshooting Suggestion
Incomplete Reaction The Fischer esterification is an equilibrium reaction.[2][3] Ensure a large excess of methanol is used to drive the equilibrium towards the product. Increase the reaction time or temperature if monitoring shows incomplete conversion.[1]
Insufficient Catalyst Ensure the catalytic amount of sulfuric acid is appropriate for the scale of the reaction. The acid protonates the carbonyl, making it more electrophilic.[2][3]
Water in Reaction Mixture The presence of water can shift the equilibrium back to the starting materials.[2][3] Use dry methanol and starting materials.

Potential Side Products:

  • Methyl Hydrogen Sulfate: Can be formed from the reaction of methanol and sulfuric acid.[4]

  • Unreacted 5-hydroxyisophthalic acid: Due to incomplete reaction.

Step 2: Benzylation of Dimethyl 5-hydroxyisophthalate

Issue 2.1: Incomplete benzylation.

Possible CauseTroubleshooting Suggestion
Insufficient Base Potassium carbonate is a crucial component for deprotonating the phenol.[5] Ensure an adequate amount is used. The base's particle size can also affect reactivity; finer powder provides more surface area.
Low Reaction Temperature While higher temperatures can lead to side reactions, a certain temperature is required to achieve a reasonable reaction rate. Optimize the temperature based on reaction monitoring.
Poor Quality Benzyl Chloride Use freshly distilled or high-purity benzyl chloride, as impurities can interfere with the reaction.

Issue 2.2: Formation of side products.

Possible CauseTroubleshooting Suggestion
C-Alkylation While O-alkylation is generally favored for phenols, some C-alkylation on the aromatic ring can occur. Using a polar aprotic solvent can help favor O-alkylation.
Over-alkylation Although less likely for a phenol, ensure the stoichiometry of benzyl chloride is controlled to avoid potential side reactions.
Step 3: Reduction of Dimethyl 5-(benzyloxy)isophthalate

Issue 3.1: Incomplete reduction to the diol.

Possible CauseTroubleshooting Suggestion
Insufficient Sodium Borohydride While sodium borohydride is a powerful reducing agent, ensure a sufficient molar excess is used to reduce both ester groups completely.
Low Reaction Temperature Some ester reductions with sodium borohydride may require gentle heating to proceed to completion.
Formation of Borate Esters The reaction proceeds through borate ester intermediates. Ensure proper hydrolysis during the work-up to liberate the diol.

Potential Side Products:

  • Mono-alcohol: Resulting from the reduction of only one of the two ester groups.

  • Unreacted starting material: Due to incomplete reaction.

Step 4: Debenzylation

Issue 4.1: Incomplete removal of the benzyl group.

Possible CauseTroubleshooting Suggestion
Catalyst Deactivation The palladium catalyst can be poisoned by impurities in the substrate or solvent.[6] Ensure high-purity materials are used. The catalyst may also lose activity over time; consider adding fresh catalyst if the reaction stalls.
Insufficient Hydrogen Pressure Maintain adequate hydrogen pressure throughout the reaction. For larger scales, ensuring efficient gas-liquid mixing is crucial.
Poor Catalyst Quality Use a high-quality palladium on carbon catalyst. The choice of catalyst support and palladium loading can influence the reaction rate and selectivity.

Issue 4.2: Formation of dechlorinated by-products (if chlorinated solvents are present).

Possible CauseTroubleshooting Suggestion
Presence of Chlorinated Solvents Traces of chlorinated solvents can lead to dehalogenation side reactions.[7] Ensure all solvents and equipment are free from chlorinated contaminants.

Experimental Protocols

Protocol 1: Synthesis of Dimethyl 5-hydroxyisophthalate

  • To a stirred suspension of 5-hydroxyisophthalic acid in methanol, slowly add concentrated sulfuric acid at room temperature.

  • Heat the mixture to reflux (approximately 70°C) and maintain for 15 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture and remove methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Protocol 2: Synthesis of Dimethyl 5-(benzyloxy)isophthalate

  • Dissolve dimethyl 5-hydroxyisophthalate in a suitable solvent like DMF or acetone.

  • Add potassium carbonate to the solution.

  • Add benzyl chloride and heat the mixture (e.g., to 80°C).

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 3: Synthesis of (5-(benzyloxy)-1,3-phenylene)dimethanol

  • Dissolve dimethyl 5-(benzyloxy)isophthalate in a suitable solvent like THF or ethanol.

  • Cool the solution in an ice bath and add sodium borohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).

  • Carefully quench the reaction by the slow addition of water or acidic solution.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

Protocol 4: Synthesis of this compound

  • Dissolve (5-(benzyloxy)-1,3-phenylene)dimethanol in a suitable solvent like ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (e.g., 5-10 wt%).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, filter the mixture through celite to remove the catalyst.

  • Concentrate the filtrate to obtain the crude product, which can be purified by recrystallization.

Visualizations

Scale_Up_Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_benzylation Step 2: Benzylation cluster_reduction Step 3: Reduction cluster_debenzylation Step 4: Debenzylation start 5-Hydroxyisophthalic Acid ester Dimethyl 5-hydroxyisophthalate start->ester MeOH, H₂SO₄ benzylated Dimethyl 5-(benzyloxy)isophthalate ester->benzylated BnCl, K₂CO₃ diol (5-(benzyloxy)-1,3-phenylene)dimethanol benzylated->diol NaBH₄ product This compound diol->product H₂, Pd/C

Caption: Scalable synthesis workflow for this compound.

Troubleshooting_Logic cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Product Yield or Purity check_reaction Incomplete Reaction? start->check_reaction check_impurities Side Products Present? start->check_impurities check_reaction->check_impurities No optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) check_reaction->optimize_conditions Yes purify_reagents Purify Starting Materials and Solvents check_impurities->purify_reagents Yes improve_workup Improve Work-up and Purification Protocol check_impurities->improve_workup Yes optimize_conditions->improve_workup purify_reagents->optimize_conditions change_catalyst Change Catalyst or Protecting Group improve_workup->change_catalyst

References

Technical Support Center: Characterization of Polymers Derived from 3,5-Di(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the characterization of polymers derived from 3,5-Di(hydroxymethyl)phenol.

Frequently Asked Questions (FAQs)

1. Solubility Issues

  • Q: What are the recommended solvents for dissolving polymers derived from this compound for characterization techniques like NMR and GPC?

    • A: These polymers, often hyperbranched poly(aryl ether)s, generally exhibit good solubility in a range of common organic solvents.[1] Effective solvents include tetrahydrofuran (THF), chloroform (CHCl3), dichloromethane (CH2Cl2), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). For GPC analysis, THF is a commonly used mobile phase.

  • Q: My polymer is not dissolving well in the recommended solvents. What could be the issue?

    • A: Incomplete dissolution can be due to several factors. The molecular weight of your polymer might be higher than expected, or there could be some cross-linking. Additionally, the polarity of your specific polymer may require a different solvent. Trying gentle heating or sonication can sometimes aid dissolution. If solubility issues persist, it may be necessary to use solid-state characterization techniques.

2. NMR Spectroscopy

  • Q: How can I determine the degree of branching (DB) of my hyperbranched polymer using NMR?

    • A: The degree of branching can be determined by comparing the integrals of signals corresponding to dendritic, linear, and terminal units in the 1H or 13C NMR spectrum. For polyethers derived from this compound, you would typically identify and integrate the signals for the benzylic protons or carbons in these different environments. The specific chemical shifts will depend on the exact structure of your polymer.

  • Q: The 1H NMR spectrum of my polymer shows broad peaks. Why is this, and how can I get a better resolution?

    • A: Broad peaks in the NMR spectra of polymers are common and can be attributed to the high molecular weight, the distribution of different microenvironments, and relatively slow molecular tumbling in solution. To improve resolution, you can try using a higher field NMR spectrometer, increasing the temperature of the measurement, or using a different deuterated solvent.

3. Gel Permeation Chromatography (GPC/SEC)

  • Q: Why are the molecular weight values from GPC analysis of my hyperbranched polymer inaccurate when using polystyrene standards?

    • A: Hyperbranched polymers have a more compact, globular structure compared to the linear chains of polystyrene standards.[2] This results in a smaller hydrodynamic volume for a given molecular weight, leading to longer retention times and an underestimation of the molecular weight. For more accurate measurements, it is recommended to use a GPC system with a multi-angle light scattering (MALS) detector, which determines absolute molecular weight without relying on column calibration with linear standards.

  • Q: I am observing tailing or fronting in my GPC chromatograms. What are the possible causes?

    • A: Peak tailing or fronting can be caused by interactions between the polymer and the GPC column stationary phase, sample aggregation, or issues with the column itself.[3] Ensure your mobile phase is a good solvent for the polymer and consider adding salts to suppress ionic interactions if applicable. Filtering the sample before injection is also crucial to remove any particulate matter.[2]

4. Mass Spectrometry (MALDI-TOF)

  • Q: What is the best matrix to use for MALDI-TOF analysis of poly(aryl ether)s derived from this compound?

    • A: For polar polymers like polyethers and polyesters, common matrices include 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (CHCA).[4] The choice of matrix can significantly affect the ionization efficiency and the quality of the spectrum, so some optimization may be necessary.

  • Q: I am observing significant fragmentation in the MALDI-TOF spectrum of my polymer. How can I minimize this?

    • A: Fragmentation in MALDI-TOF can be caused by excessive laser energy.[5] Try reducing the laser fluence to the minimum required to obtain a good signal. The choice of matrix can also influence the degree of fragmentation. Using a "softer" matrix or adding a cationizing agent (e.g., sodium or silver salts) can sometimes help to obtain more intact molecular ions.[4]

5. Thermal Analysis

  • Q: What is a typical glass transition temperature (Tg) for polymers derived from this compound?

    • A: The glass transition temperature will depend on the molecular weight, degree of branching, and the specific chemical structure of the polymer (e.g., ether vs. ester linkages). For hyperbranched aromatic poly(ester-imide)s, Tg values have been reported to be in the range of 217 to 255 °C.

  • Q: How can I use Thermogravimetric Analysis (TGA) to assess the thermal stability of my polymer?

    • A: TGA measures the weight loss of a sample as a function of temperature.[3] The temperature at which significant weight loss begins is an indicator of the polymer's thermal stability. For hyperbranched aromatic poly(ester-imide)s, the decomposition temperature for 10% weight loss has been observed to be between 365 and 416 °C in a nitrogen atmosphere.

Troubleshooting Guides

Issue: Inconsistent Molecular Weight Data from GPC

Symptom Possible Cause Suggested Solution
Lower than expected molecular weightInappropriate calibration standard (e.g., linear polystyrene for a hyperbranched polymer).Use a GPC system with a MALS detector for absolute molecular weight determination. If not available, use standards with a similar architecture if possible.
Broad or multimodal peaksPolydisperse sample, polymer aggregation, or column degradation.Ensure complete dissolution of the sample. Try a different mobile phase or add salt to disrupt aggregation. Check the column performance with a known standard.
Drifting baselineInconsistent solvent composition, temperature fluctuations, or detector issues.Ensure the mobile phase is well-mixed and degassed. Use a column oven for temperature control. Check the detector for air bubbles.[6]

Issue: Poor Quality NMR Spectra

Symptom Possible Cause Suggested Solution
Broad, poorly resolved peaksHigh molecular weight, high sample concentration, or poor solvent.Decrease the sample concentration. Increase the measurement temperature. Try a different deuterated solvent. Use a higher field spectrometer.
Inability to distinguish dendritic, linear, and terminal unitsOverlapping signals.Use 2D NMR techniques like HSQC or HMBC to resolve overlapping peaks and aid in assignments.
Low signal-to-noise ratioLow sample concentration or insufficient number of scans.Increase the sample concentration if solubility allows. Increase the number of scans.

Data Presentation

Table 1: Representative Characterization Data for Hyperbranched Polymers Derived from Phenolic Monomers

Polymer TypeMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Tg (°C)Td10 (°C)¹Reference
Hyperbranched Aromatic Poly(ester-imide)-up to 68,700-217 - 255365 - 416
Cyclic Hyperbranched Poly(ether ketone)< 8,000----

¹ Temperature at 10% weight loss.

Experimental Protocols

1. NMR Spectroscopy for Degree of Branching (DB)

  • Sample Preparation: Dissolve approximately 10-20 mg of the polymer in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to a volume of about 0.7 mL.

  • 1H NMR Acquisition:

    • Acquire a standard 1H NMR spectrum.

    • Identify and assign the peaks corresponding to the protons of the dendritic (D), linear (L), and terminal (T) units.

    • Integrate these peaks.

  • 13C NMR Acquisition:

    • Acquire a standard 13C NMR spectrum with proton decoupling.

    • Identify and assign the peaks for the carbons of the D, L, and T units.

  • Calculation of Degree of Branching:

    • The degree of branching can be calculated using the following formula based on the integrals from the NMR spectra: DB (%) = (Number of Dendritic Units + Number of Terminal Units) / (Number of Dendritic Units + Number of Terminal Units + Number of Linear Units) * 100

2. Gel Permeation Chromatography (GPC/SEC)

  • Instrumentation: GPC system equipped with a refractive index (RI) detector and preferably a multi-angle light scattering (MALS) detector.

  • Columns: A set of columns suitable for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).

  • Mobile Phase: HPLC-grade THF is commonly used.

  • Sample Preparation:

    • Dissolve the polymer in the mobile phase at a concentration of 1-2 mg/mL.

    • Filter the solution through a 0.2 µm syringe filter before injection.

  • Analysis:

    • Set the flow rate (e.g., 1.0 mL/min) and allow the system to equilibrate.

    • Inject the prepared sample.

    • If using a conventional calibration, a calibration curve should be generated using narrow polystyrene standards.

    • Process the data to obtain Mn, Mw, and PDI.

3. MALDI-TOF Mass Spectrometry

  • Matrix Selection: 2,5-dihydroxybenzoic acid (DHB) is a suitable matrix for this class of polymers.

  • Sample and Matrix Preparation:

    • Prepare a solution of the polymer in THF (e.g., 1 mg/mL).

    • Prepare a solution of the matrix in THF (e.g., 10 mg/mL).

    • Mix the polymer solution and matrix solution in a specific ratio (e.g., 1:10 v/v).

    • A cationizing agent (e.g., sodium trifluoroacetate in THF) can be added to the mixture to promote the formation of sodiated adducts.

  • Sample Spotting: Spot a small amount (e.g., 1 µL) of the final mixture onto the MALDI target plate and allow it to air dry.

  • Analysis:

    • Acquire the mass spectrum in positive ion mode.

    • Optimize the laser energy to obtain good signal intensity while minimizing fragmentation.

Mandatory Visualizations

GPC_Troubleshooting start Abnormal GPC Chromatogram q1 What is the issue? start->q1 issue1 Inaccurate Molecular Weight q1->issue1  MW Error issue2 Peak Tailing/Fronting q1->issue2  Peak Shape issue3 Drifting Baseline q1->issue3  Baseline sol1 Use MALS detector or appropriate standards issue1->sol1 sol2 Check solvent/column interaction. Filter sample. issue2->sol2 sol3 Degas mobile phase. Use column oven. issue3->sol3

Caption: Troubleshooting workflow for common GPC analysis issues.

Polymer_Characterization_Workflow start Synthesized Polymer from This compound solubility Solubility Testing (THF, CHCl3, DMSO) start->solubility q_soluble Is it soluble? solubility->q_soluble solution_char Solution-State Characterization q_soluble->solution_char Yes solid_char Solid-State Characterization q_soluble->solid_char No nmr NMR (Structure, DB) solution_char->nmr gpc GPC (Mn, Mw, PDI) solution_char->gpc maldi MALDI-TOF (Structure, PDI) solution_char->maldi dsc DSC (Tg) solid_char->dsc tga TGA (Stability) solid_char->tga

Caption: General workflow for the characterization of polymers.

References

Technical Support Center: Prevention of 3,5-bis(hydroxymethyl)phenol Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-bis(hydroxymethyl)phenol. Here, you will find detailed information on preventing its degradation during storage, along with experimental protocols and illustrative data.

Frequently Asked Questions (FAQs)

Q1: My solid 3,5-bis(hydroxymethyl)phenol has developed a pinkish or brownish tint over time. What is causing this discoloration?

A1: The discoloration of 3,5-bis(hydroxymethyl)phenol is a common indicator of degradation, primarily due to oxidation. Phenolic compounds are susceptible to oxidation, especially when exposed to air (oxygen), light, and trace metal impurities. This process leads to the formation of highly colored quinone-type species and potential polymerization byproducts. The benzylic alcohol groups can also be oxidized to aldehydes or carboxylic acids, which may further react.

Q2: What are the primary degradation pathways for 3,5-bis(hydroxymethyl)phenol?

A2: The degradation of 3,5-bis(hydroxymethyl)phenol can proceed through several pathways, including:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, forming phenoxy radicals that can then convert to quinones or polymerize. The hydroxymethyl groups can also be oxidized to formyl and then carboxyl groups.

  • Photodegradation: Exposure to light, particularly UV radiation, can accelerate oxidative processes and lead to the formation of colored degradation products.

  • Thermal Degradation: High temperatures can promote oxidation and other degradation reactions. While generally stable at room temperature, prolonged exposure to elevated temperatures should be avoided.

Q3: What are the ideal storage conditions to minimize degradation of 3,5-bis(hydroxymethyl)phenol?

A3: To ensure the long-term stability of 3,5-bis(hydroxymethyl)phenol, we recommend the following storage conditions:

  • Temperature: Store at 2-8°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light: Protect from light by using an amber glass vial or by storing the container in the dark.

  • Container: Use a tightly sealed container to prevent moisture ingress.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Discoloration (Pink/Brown) Oxidation due to exposure to air and/or light.Store the compound under an inert atmosphere (nitrogen or argon) and protect it from light using an amber vial. For long-term storage, refrigeration (2-8°C) is recommended.
Appearance of New Peaks in HPLC Analysis Chemical degradation has occurred, forming new impurities.Review storage conditions. If discoloration is also present, oxidation is likely. Characterize the new peaks to understand the degradation pathway and refine storage and handling procedures.
Poor Solubility After Storage Potential polymerization or formation of less soluble degradation products.Attempt to dissolve a small sample in a range of solvents. If solubility has significantly decreased, the material may be too degraded for use.
Inconsistent Experimental Results Degradation of the starting material is leading to variable purity and reactivity.Always use freshly opened or properly stored 3,5-bis(hydroxymethyl)phenol. Qualify the purity of the material by HPLC before use in sensitive applications.

Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol outlines an accelerated stability study to assess the impact of temperature and humidity on the degradation of 3,5-bis(hydroxymethyl)phenol.

1. Materials:

  • 3,5-bis(hydroxymethyl)phenol (solid)
  • Stability chambers with controlled temperature and relative humidity (RH)
  • Amber glass vials with airtight seals
  • HPLC system with UV detector

2. Procedure:

  • Place approximately 100 mg of 3,5-bis(hydroxymethyl)phenol into separate, labeled amber glass vials.
  • Place the vials in stability chambers under the following conditions:
  • 40°C / 75% RH
  • 50°C / 75% RH
  • 60°C / 75% RH
  • 40°C / 90% RH
  • Store a control sample at the recommended storage condition (2-8°C, protected from light and moisture).
  • At specified time points (e.g., 0, 1, 2, and 4 weeks), remove one vial from each condition.
  • Analyze the samples by a validated stability-indicating HPLC method (see Protocol 2) to determine the purity of 3,5-bis(hydroxymethyl)phenol and quantify any degradation products.

Illustrative Data Presentation:

Table 1: Illustrative Purity Data (%) from Accelerated Stability Study

Storage ConditionTime Point 0Week 1Week 2Week 4
40°C / 75% RH 99.899.599.198.5
50°C / 75% RH 99.899.098.297.0
60°C / 75% RH 99.898.296.594.1
40°C / 90% RH 99.899.398.898.0
2-8°C (Control) 99.899.899.799.7

Table 2: Illustrative Total Degradation Products (%)

Storage ConditionTime Point 0Week 1Week 2Week 4
40°C / 75% RH 0.20.50.91.5
50°C / 75% RH 0.21.01.83.0
60°C / 75% RH 0.21.83.55.9
40°C / 90% RH 0.20.71.22.0
2-8°C (Control) 0.20.20.30.3
Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a method for the quantitative analysis of 3,5-bis(hydroxymethyl)phenol and its potential degradation products.

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% Phosphoric acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: | Time (min) | % B | | :--- | :--- | | 0 | 10 | | 20 | 90 | | 25 | 90 | | 25.1 | 10 | | 30 | 10 |
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 275 nm.
  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 3,5-bis(hydroxymethyl)phenol sample into a 10 mL volumetric flask.
  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

3. System Suitability:

  • Tailing Factor: ≤ 2.0 for the 3,5-bis(hydroxymethyl)phenol peak.
  • Theoretical Plates: ≥ 2000 for the 3,5-bis(hydroxymethyl)phenol peak.
  • Relative Standard Deviation (RSD) of 6 replicate injections: ≤ 2.0% for the peak area.

Visualizations

degradation_pathway A 3,5-bis(hydroxymethyl)phenol B Phenoxy Radical A->B Oxidation (O2, light, metal ions) E 3-hydroxy-5-(hydroxymethyl)benzaldehyde A->E Oxidation of hydroxymethyl group C Quinone-type Products (Colored) B->C D Polymerization B->D F 3-hydroxy-5-(hydroxymethyl)benzoic acid E->F Further Oxidation

Caption: Proposed degradation pathways for 3,5-bis(hydroxymethyl)phenol.

experimental_workflow cluster_prep Sample Preparation cluster_storage Accelerated Storage cluster_analysis Analysis prep1 Weigh 3,5-bis(hydroxymethyl)phenol prep2 Place in amber vials storage1 40°C / 75% RH prep2->storage1 storage2 50°C / 75% RH prep2->storage2 storage3 60°C / 75% RH prep2->storage3 storage4 40°C / 90% RH prep2->storage4 control 2-8°C (Control) prep2->control analysis1 Sample at T=0, 1, 2, 4 weeks storage1->analysis1 storage2->analysis1 storage3->analysis1 storage4->analysis1 control->analysis1 analysis2 Dissolve in mobile phase analysis1->analysis2 analysis3 HPLC-UV Analysis analysis2->analysis3 analysis4 Data Interpretation analysis3->analysis4

Caption: Workflow for the accelerated stability study.

logical_relationship A Is the solid material discolored? B YES A->B C NO A->C D Oxidative degradation has likely occurred. B->D F Material may still be degraded. Perform HPLC analysis for purity. C->F E Check storage conditions: - Inert atmosphere? - Protection from light? D->E G Implement recommended storage procedures. E->G H Is purity >98% by HPLC? F->H I YES H->I J NO H->J K Material is suitable for most applications. I->K L Material is degraded. Consider purification or using a new batch. J->L

Caption: Troubleshooting decision tree for assessing material quality.

Validation & Comparative

A Comparative Guide to 3,5-Di(hydroxymethyl)phenol and Other Diol Monomers in Polyester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of diol monomers is a critical determinant of the final properties of polyesters, influencing their thermal stability, mechanical strength, and degradation profile. This guide provides an objective comparison of 3,5-Di(hydroxymethyl)phenol, a functional aromatic diol, with other commonly utilized diol monomers in polyester synthesis. The information presented herein is supported by experimental data from various studies to aid in the selection of appropriate monomers for specific high-performance applications.

Introduction to this compound

This compound is a polyphenol distinguished by the presence of a phenolic hydroxyl group in addition to two primary hydroxyl groups available for polymerization.[1] This trifunctionality offers unique opportunities for creating polymers with tailored properties. The phenolic hydroxyl group can be leveraged for post-polymerization modification, cross-linking, or to impart specific chemical or biological activity. Its aromatic nature contributes to the rigidity and thermal stability of the resulting polymer backbone.[1]

Comparative Performance of Diol Monomers

The structural characteristics of the diol monomer, such as linearity, branching, and the presence of aromatic or cyclic groups, significantly impact the performance of the resulting polyester.[2] Aromatic diols generally enhance the stiffness, thermal stability, and tensile strength of polymers, while aliphatic diols can increase flexibility.[2][3]

The following table summarizes the thermal and mechanical properties of polyesters synthesized from this compound and other representative diol monomers. It is important to note that the properties of the final polymer are also dependent on the dicarboxylic acid or diacid chloride used in the polycondensation reaction, as well as the polymerization conditions and the resulting molecular weight.

Table 1: Comparison of Thermal and Mechanical Properties of Polyesters Derived from Various Diol Monomers

Diol MonomerDiacid/Diacyl Chloride Co-monomerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td) (°C)Tensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)Reference(s)
This compound Adipoyl chloride~60-80 (estimated)->300---[4] (qualitative)
Bisphenol A Terephthaloyl chloride196.5Amorphous~474-49146.8-58.61390-1860-[5]
Ethylene Glycol Terephthalic acid (PET)~75~260~40043.33--[2][6]
1,4-Butanediol Furan dicarboxylic acid (PBF)~35-45~170~350-4005.5 - 31.8742 - 10002.5 - 1184[2]
2,5-Bis(hydroxymethyl)furan Succinic Acid70-100--23-80--[7]
1,4-Cyclohexanedimethanol Terephthalic acid (PETG)~80Amorphous----[3][8]

Note: Data for this compound-based polyesters is limited in direct comparative studies. The values presented are often inferred from related structures or qualitative descriptions. Further experimental data is needed for a precise quantitative comparison.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of polyesters from diol monomers.

Protocol 1: Polyester Synthesis via Melt Polycondensation

This two-stage process is a common industrial method for producing high-molecular-weight polyesters.[2]

1. Esterification: a. A reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser is charged with equimolar amounts of the diol monomer (e.g., this compound) and a dicarboxylic acid (e.g., adipic acid). b. A catalyst, such as antimony(III) oxide or titanium(IV) butoxide, is added (typically 0.05-0.1% by weight of the reactants). c. The mixture is heated to 180-220°C under a slow stream of nitrogen to facilitate the initial esterification reaction and removal of water as a byproduct. This stage is typically continued for 2-4 hours.

2. Polycondensation: a. The temperature is gradually increased to 250-280°C. b. A vacuum is slowly applied (typically below 1 mmHg) to remove the excess diol and other volatile byproducts.[2] c. The reaction is continued under high vacuum and elevated temperature for several hours until the desired melt viscosity (indicative of high molecular weight) is achieved. d. The resulting polyester is then extruded, cooled, and pelletized.

Protocol 2: Thermal Characterization

1. Differential Scanning Calorimetry (DSC): a. A small sample of the polyester (5-10 mg) is hermetically sealed in an aluminum pan.[6] b. The sample is heated in a DSC instrument under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min).[9] c. The heat flow to the sample is measured as a function of temperature. d. The glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm) are determined from the resulting thermogram.[10]

2. Thermogravimetric Analysis (TGA): a. A sample of the polyester (10-20 mg) is placed in a TGA pan. b. The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).[9] c. The weight loss of the sample is recorded as a function of temperature. d. The decomposition temperature (Td), representing the onset of thermal degradation, is determined from the TGA curve.

Protocol 3: Mechanical Property Characterization

1. Tensile Testing: a. Dog-bone or dumbbell-shaped specimens of the polyester are prepared by injection molding or compression molding according to ASTM D638 standards.[2] b. The specimens are conditioned under controlled temperature and humidity. c. The tensile properties are measured using a universal testing machine at a constant crosshead speed. d. The tensile strength, Young's modulus, and elongation at break are calculated from the resulting stress-strain curve.[2]

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of polyesters from diol monomers.

Polyester_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomers Diol and Diacid Monomers Esterification Esterification (180-220°C, N2) Monomers->Esterification Catalyst Catalyst Catalyst->Esterification Polycondensation Polycondensation (250-280°C, Vacuum) Esterification->Polycondensation Polyester Polyester Resin Polycondensation->Polyester DSC DSC Analysis (Tg, Tm, Tc) Polyester->DSC TGA TGA Analysis (Td) Polyester->TGA Tensile Tensile Testing (Strength, Modulus, Elongation) Polyester->Tensile Thermal_Props Thermal Properties DSC->Thermal_Props TGA->Thermal_Props Mechanical_Props Mechanical Properties Tensile->Mechanical_Props

Caption: Workflow for polyester synthesis and characterization.

Logical Relationships in Polymer Properties

The structure of the diol monomer has a direct and predictable influence on the final properties of the polyester.

Diol_Structure_Properties cluster_diol Diol Monomer Structure cluster_properties Resulting Polyester Properties Aromatic Aromatic Rings (e.g., this compound, Bisphenol A) Rigidity Increased Rigidity & Stiffness Aromatic->Rigidity Thermal Higher Thermal Stability (Tg, Td) Aromatic->Thermal Strength Increased Tensile Strength Aromatic->Strength Aliphatic Linear Aliphatic Chains (e.g., Ethylene Glycol, 1,4-Butanediol) Flexibility Increased Flexibility Aliphatic->Flexibility Functional Pendant Functional Groups (e.g., -OH in this compound) Reactivity Post-Polymerization Modification/Cross-linking Functional->Reactivity

Caption: Influence of diol structure on polyester properties.

References

A Comparative Study of 3,5-Di(hydroxymethyl)phenol and its Derivatives: Properties and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical and biological properties of 3,5-Di(hydroxymethyl)phenol and its synthesized derivatives. While direct comparative experimental data for all derivatives is limited in publicly available literature, this document compiles the existing data for the parent compound and draws logical comparisons for its methylated, reduced, and brominated analogs based on established structure-activity relationships of phenolic compounds.

Physicochemical Properties

The introduction of different functional groups to the this compound core structure is expected to modulate its physicochemical properties such as molecular weight, polarity, and lipophilicity. These changes can, in turn, influence the biological activity of the derivatives.

PropertyThis compound3,5-Bis(hydroxymethyl)methoxybenzene (Methylated Derivative)(5-(Hydroxymethyl)-1,3-phenylene)dimethanol (Reduced Derivative)1,3-Bis(bromomethyl)-5-hydroxybenzene (Brominated Derivative)
Molecular Formula C₈H₁₀O₃[1][2]C₉H₁₂O₃C₉H₁₂O₂C₈H₈Br₂O
Molecular Weight ( g/mol ) 154.16[1]168.19[3]152.19295.97
Appearance SolidSolidLikely solid-
Melting Point (°C) -43-46--
LogP (Predicted) -0.70.8--
Topological Polar Surface Area (Ų) 60.7[1][2]38.7[3]40.529.5
Hydrogen Bond Donor Count 3[1][2]121
Hydrogen Bond Acceptor Count 3[1][2]321

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the chemical structure of the synthesized derivatives. While specific spectra for all derivatives were not found, the expected characteristic signals are described below based on the parent compound and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the aromatic protons, the benzylic protons of the hydroxymethyl groups, and the hydroxyl protons. The chemical shifts of these protons would be influenced by the substituent groups in the derivatives. For instance, the methylation of the phenolic hydroxyl group would result in a characteristic singlet around 3.8 ppm for the methoxy protons.

  • ¹³C NMR: The carbon NMR would provide information on the carbon skeleton of the molecules. The chemical shifts of the aromatic and benzylic carbons would be altered by the electronic effects of the different functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a broad O-H stretching band for the phenolic and alcoholic hydroxyl groups. In the methylated derivative, the phenolic O-H band would be absent, and a C-O stretching band for the methoxy group would appear. The brominated derivative would exhibit a characteristic C-Br stretching vibration.

Biological Properties: A Comparative Outlook

Antioxidant Activity

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals.

  • This compound (Parent Compound): The presence of the phenolic hydroxyl group makes this compound a potential antioxidant.

  • 3,5-Bis(hydroxymethyl)methoxybenzene (Methylated Derivative): Methylation of the phenolic hydroxyl group is expected to significantly decrease or eliminate its radical scavenging activity, as the hydrogen-donating ability is lost.[9]

  • (5-(Hydroxymethyl)-1,3-phenylene)dimethanol (Reduced Derivative): The reduction of the phenolic hydroxyl group to a methyl group would also be expected to diminish the antioxidant capacity.

  • 1,3-Bis(bromomethyl)-5-hydroxybenzene (Brominated Derivative): The presence of electron-withdrawing bromine atoms on the benzylic positions might slightly influence the electronic properties of the aromatic ring and the phenolic hydroxyl group, but the primary determinant of antioxidant activity would remain the phenolic -OH. Some studies on bromophenols have shown potent antioxidant activities.[10]

Cytotoxicity

The cytotoxicity of phenolic compounds can vary widely depending on their structure.

  • This compound and its Derivatives: The cytotoxic profiles of these compounds would need to be determined experimentally. Generally, the introduction of lipophilic groups can sometimes enhance cytotoxicity by facilitating membrane permeation. Therefore, the brominated and methylated derivatives might exhibit different cytotoxic profiles compared to the more polar parent compound. For instance, 3,5-Dimethoxybenzyl alcohol has shown inhibitory activity against carcinoma cell lines.[11]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the properties of these compounds are provided below.

Synthesis of Derivatives

The synthesis of the methylated, reduced, and brominated derivatives of 3,5-bis(hydroxymethyl)phenol can be achieved through standard organic chemistry reactions as described in the literature.[12]

Antioxidant Activity Assays

Standard in vitro assays can be employed to determine the antioxidant capacity of the compounds.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is based on the reduction of the pre-formed ABTS radical cation by an antioxidant.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺).

Cytotoxicity Assay
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is generally correlated with the number of viable cells.

Visualizations

Synthesis Workflow

Synthesis_Workflow This compound This compound Methylated Derivative Methylated Derivative This compound->Methylated Derivative Methylation Reduced Derivative Reduced Derivative This compound->Reduced Derivative Reduction Brominated Derivative Brominated Derivative This compound->Brominated Derivative Bromination

Caption: Synthetic pathways to derivatives of this compound.

Antioxidant Activity Evaluation Workflow

Antioxidant_Workflow cluster_assays Antioxidant Assays DPPH Assay DPPH Assay Comparative Analysis Comparative Analysis DPPH Assay->Comparative Analysis ABTS Assay ABTS Assay ABTS Assay->Comparative Analysis FRAP Assay FRAP Assay FRAP Assay->Comparative Analysis Test Compounds Test Compounds Test Compounds->DPPH Assay Test Compounds->ABTS Assay Test Compounds->FRAP Assay

Caption: Workflow for evaluating the antioxidant activity of the compounds.

Structure-Activity Relationship Logic

SAR_Logic Chemical Structure Chemical Structure Physicochemical Properties Physicochemical Properties Chemical Structure->Physicochemical Properties determines Biological Activity Biological Activity Chemical Structure->Biological Activity directly impacts Physicochemical Properties->Biological Activity influences Functional Groups Functional Groups Functional Groups->Chemical Structure

Caption: Logical relationship between chemical structure and biological activity.

References

A Comparative Guide: 3,5-Di(hydroxymethyl)phenol vs. Bisphenol A in Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of polymers derived from 3,5-Di(hydroxymethyl)phenol and the widely used Bisphenol A (BPA). While BPA has been a cornerstone in the polymer industry, concerns over its endocrine-disrupting properties have spurred research into safer alternatives. This compound presents a promising, though less studied, bio-based candidate. This document summarizes available data on their performance, supported by experimental protocols, to aid in material selection and development.

Executive Summary

Bisphenol A is a well-established monomer used in the production of high-performance polymers like polycarbonates and epoxy resins, known for their excellent mechanical strength, thermal stability, and chemical resistance. However, its estrogenic activity is a significant drawback. This compound is an alternative being explored for the synthesis of polymers, particularly phenolic resins and dendrimers.

Direct comparative performance data between polymers derived solely from this compound and BPA is limited in publicly available literature. This guide, therefore, presents established data for BPA-based polymers and available information for polymers derived from phenolic compounds, including those based on this compound, to provide a foundational comparison.

Performance Comparison

Due to the limited availability of direct comparative studies, this section outlines the well-documented properties of BPA-based polymers and the expected or reported properties of phenolic resins, which can be derived from this compound.

Data Presentation

Table 1: Typical Mechanical Properties of Bisphenol A-Based Polymers

PropertyPolycarbonate (BPA-PC)Epoxy Resin (BPA-Epoxy)Test Method
Tensile Strength66 MPa[1]90 - 100 MPa[2]ASTM D638
Young's Modulus2.4 GPa[1]3.45 - 3.52 GPa[2]ASTM D638
Elongation at Break110%[1]5.7 - 5.8%[2]ASTM D638
Flexural Modulus~2.7 GPa-ASTM D790

Table 2: Typical Thermal Properties of Bisphenol A-Based Polymers

PropertyPolycarbonate (BPA-PC)Epoxy Resin (BPA-Epoxy)Test Method
Glass Transition Temperature (Tg)145 - 150°C[1][3]141 - 144°C[2]ASTM D3418
Melting Temperature (Tm)225 - 230°C[3]N/A (Amorphous)ASTM D3418
Decomposition Temperature>320°C[4]-ASTM E1131

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these polymers are crucial for reproducible research and development.

Synthesis Protocols

1. Synthesis of Bisphenol A Polycarbonate (Interfacial Polymerization)

This method involves the reaction of Bisphenol A with phosgene at the interface of two immiscible liquids.

  • Materials: Bisphenol A, phosgene, sodium hydroxide, dichloromethane, and a phase-transfer catalyst (e.g., a tertiary amine).

  • Procedure:

    • Dissolve Bisphenol A in an aqueous sodium hydroxide solution to form the sodium salt.

    • Mix this aqueous solution with a solution of phosgene in an organic solvent, typically dichloromethane.

    • The polymerization reaction occurs at the interface between the two liquid layers, facilitated by a phase-transfer catalyst.

    • Initially, short polymer chains (oligomers) are formed, which then combine to create longer polycarbonate chains.

    • The resulting polymer remains dissolved in the organic layer.

    • Separate the organic layer from the aqueous phase.

    • Recover the polycarbonate by evaporating the solvent, leading to the formation of polymer granules, or by precipitating the polymer using a non-solvent like ethanol.

2. Synthesis of Bisphenol A Epoxy Resin

This is a two-step reaction involving the formation of a diglycidyl ether followed by curing.

  • Materials: Bisphenol A, epichlorohydrin, a base (e.g., sodium hydroxide), and a curing agent (e.g., 4,4'-diaminodicyclohexylmethane).

  • Procedure:

    • Step 1: Synthesis of BPA Diglycidyl Ether: React Bisphenol A with an excess of epichlorohydrin in the presence of a base. The base catalyzes the reaction and neutralizes the hydrochloric acid byproduct. This step results in the formation of Bisphenol A diglycidyl ether (DGEBA). The progress of this reaction can be monitored by the disappearance of the hydroxyl group peak in the IR spectrum (around 3000-3500 cm⁻¹).[6]

    • Step 2: Curing: Mix the DGEBA with a suitable curing agent. The mixture is then heated to induce crosslinking, forming a rigid thermoset polymer network. Curing times and temperatures can be varied; for example, curing can be performed at temperatures ranging from 90-160°C for 1-3 hours.[6]

3. Synthesis of this compound

A scalable synthesis method avoids the use of hazardous reagents like lithium aluminum hydride.

  • Materials: 5-hydroxy isophthalic acid, methanol, sulfuric acid, benzyl chloride, potassium carbonate, sodium borohydride, palladium on carbon (Pd/C), hydrogen gas.

  • Procedure:

    • Esterify 5-hydroxy isophthalic acid with methanol in the presence of sulfuric acid.

    • Protect the phenolic hydroxyl group by benzylation using benzyl chloride and potassium carbonate.

    • Reduce the methyl ester groups to hydroxyl groups using sodium borohydride to obtain the diol.

    • Debenzylate the protected phenol using catalytic hydrogenation with Pd/C and hydrogen gas to yield this compound.[4]

Characterization Protocols

Standardized testing methods are essential for comparing the properties of polymers.

1. Tensile Properties (ASTM D638)

This test method is used to determine the tensile properties of plastics.

  • Specimen Preparation: Prepare dumbbell-shaped specimens by injection molding or machining from a sheet.

  • Procedure:

    • Condition the specimens at a standard temperature and humidity.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant rate of crosshead movement until the specimen fails.

    • Record the force and elongation continuously.

  • Data Obtained: Tensile strength, Young's modulus, and elongation at break.[7]

2. Thermal Stability (ASTM E1131 - Thermogravimetric Analysis, TGA)

This method determines the thermal stability and composition of materials.

  • Procedure:

    • Place a small, precisely weighed sample into the TGA instrument.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate.

    • Continuously record the weight of the sample as a function of temperature.

  • Data Obtained: The thermogram shows the temperatures at which weight loss occurs, indicating decomposition.[8][9]

3. Thermal Transitions (ASTM D3418 - Differential Scanning Calorimetry, DSC)

This technique is used to measure thermal transitions in a material.

  • Procedure:

    • Place a small, weighed sample in a DSC pan.

    • Heat or cool the sample at a controlled rate alongside an empty reference pan.

    • Measure the difference in heat flow between the sample and the reference.

  • Data Obtained: The DSC curve reveals the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[6]

Signaling Pathways and Biological Activity

A significant point of differentiation between these two monomers lies in their biological activity. Bisphenol A is a known endocrine disruptor due to its ability to interact with estrogen receptors.

Bisphenol A Estrogenic Signaling Pathway

BPA can mimic the natural hormone estradiol and bind to estrogen receptors (ERα and ERβ), triggering downstream signaling cascades. This can lead to changes in gene expression and cellular responses. The following diagram illustrates a simplified overview of this pathway.

BPA_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPA Bisphenol A (BPA) ER_membrane Membrane Estrogen Receptor (mER) BPA->ER_membrane Binds ER_cytoplasm Cytoplasmic Estrogen Receptor (ERα/β) BPA->ER_cytoplasm Binds Kinase_Cascade Kinase Cascade (e.g., MAPK, PI3K/Akt) ER_membrane->Kinase_Cascade Activates ER_nucleus Nuclear Estrogen Receptor Complex ER_cytoplasm->ER_nucleus Translocates Gene_Expression Altered Gene Expression Kinase_Cascade->Gene_Expression Modulates ERE Estrogen Response Element (ERE) on DNA ER_nucleus->ERE Binds ERE->Gene_Expression Regulates

Caption: Simplified signaling pathway of Bisphenol A's estrogenic action.

Experimental Workflow for Polymer Comparison

To conduct a direct comparison of polymers derived from this compound and Bisphenol A, the following experimental workflow is proposed.

Polymer_Comparison_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_analysis Data Analysis and Comparison Monomer_BPA Bisphenol A Polymer_BPA Synthesize BPA-based Polymer (e.g., PC, Epoxy) Monomer_BPA->Polymer_BPA Monomer_DHMP This compound Polymer_DHMP Synthesize DHMP-based Polymer (e.g., Phenolic Resin) Monomer_DHMP->Polymer_DHMP Mech_Test_BPA Mechanical Testing (ASTM D638) Polymer_BPA->Mech_Test_BPA Therm_Test_BPA Thermal Analysis (TGA, DSC) Polymer_BPA->Therm_Test_BPA Mech_Test_DHMP Mechanical Testing (ASTM D638) Polymer_DHMP->Mech_Test_DHMP Therm_Test_DHMP Thermal Analysis (TGA, DSC) Polymer_DHMP->Therm_Test_DHMP Comparison Compare Tensile Strength, Modulus, Tg, Td, etc. Mech_Test_BPA->Comparison Therm_Test_BPA->Comparison Mech_Test_DHMP->Comparison Therm_Test_DHMP->Comparison

Caption: Workflow for comparative analysis of polymer properties.

Conclusion

Bisphenol A-based polymers offer well-documented high performance in mechanical and thermal properties. However, the health and environmental concerns associated with BPA necessitate the exploration of alternatives. This compound is a viable candidate for producing polymers, particularly phenolic resins, which are known for good thermal stability.

A significant data gap exists for the direct, quantitative comparison of polymers derived from these two monomers. The experimental protocols and workflow provided in this guide offer a framework for researchers to generate this critical data. Further investigation into the synthesis and characterization of polymers from this compound is essential to fully assess its potential as a safe and effective replacement for Bisphenol A in various polymer applications.

References

Performance Showdown: Hyperbranched vs. Linear Polyesters for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance characteristics of polymers synthesized from 3,5-bis(hydroxymethyl)phenol and their linear counterparts, offering a guide for researchers and drug development professionals.

The architecture of a polymer plays a pivotal role in defining its physical and chemical properties. This guide provides a comparative analysis of hyperbranched polyesters, particularly those derived from AB₂-type monomers like 3,5-bis(hydroxymethyl)phenol, against their linear aromatic polyester analogues. For professionals in research, science, and drug development, understanding these differences is crucial for material selection and the design of novel delivery systems.

Hyperbranched polymers, with their unique three-dimensional, globular structure, exhibit distinct characteristics when compared to their linear counterparts. These differences in molecular architecture lead to significant variations in properties such as viscosity, solubility, and thermal and mechanical performance. This guide synthesizes experimental data to present a clear comparison, details the methodologies for key experiments, and visualizes the underlying scientific concepts.

At a Glance: Performance Comparison

The following tables summarize the key performance differences between a representative hyperbranched polyester, synthesized from an AB₂ monomer like 3,5-bis(hydroxymethyl)phenol, and a conventional linear aromatic polyester.

Table 1: Physical and Thermal Properties

PropertyHyperbranched Polyester (from 3,5-bis(hydroxymethyl)phenol derivative)Linear Aromatic Polyester (e.g., from Bisphenol A and a diacid)Key Differences & Rationale
Molecular Architecture Dendritic, globular, highly branchedLong, entangled chainsThe AB₂ monomer structure of 3,5-bis(hydroxymethyl)phenol inherently leads to a branched topology, preventing the formation of linear chains.
Molecular Weight Distribution (PDI) Broad (typically > 2)Can be narrow or broad depending on synthesisOne-pot synthesis of hyperbranched polymers often results in a wider range of molecular weights compared to controlled linear polymerization.
Intrinsic Viscosity LowHighThe compact, globular structure of hyperbranched polymers leads to fewer intermolecular entanglements, resulting in lower viscosity in solution and melt states compared to linear polymers of similar molecular weight.[1]
Solubility High in a variety of organic solventsOften limited to specific solventsThe numerous end groups and globular shape of hyperbranched polymers enhance their solubility.
Glass Transition Temperature (Tg) Lower, influenced by end groupsHigher, dependent on chain rigidityThe flexible, branched structure and higher free volume in hyperbranched polymers can lead to a lower Tg. However, the nature of the numerous end groups can significantly influence this property.[2]
Thermal Stability (Decomposition Temp.) Generally good, dependent on chemical structureHigh, especially for fully aromatic structuresAromatic backbones in both polymer types contribute to good thermal stability. The specific onset of decomposition can vary based on the exact chemical linkages and end groups.

Table 2: Mechanical and Drug Delivery Properties

PropertyHyperbranched PolyesterLinear Aromatic PolyesterKey Differences & Rationale
Tensile Strength Generally lowerHighThe lack of significant chain entanglement in hyperbranched polymers typically results in lower tensile strength and a more brittle nature compared to the robust, entangled networks of linear polyesters.
Young's Modulus LowerHighReflecting their lower stiffness, hyperbranched polymers generally exhibit a lower Young's modulus.
Elongation at Break LowHigherLinear polyesters can often undergo more significant deformation before breaking due to the ability of their chains to uncoil and align.
Drug Loading Capacity HighVariable, often lowerThe presence of internal cavities and a high density of functionalizable end groups in hyperbranched polymers provides ample opportunity for encapsulating or conjugating drug molecules.[3][4][5]
Drug Release Profile Can be tailored (e.g., burst followed by sustained release)Typically diffusion-controlledThe release mechanism from hyperbranched polymers can be complex, involving both surface-adsorbed drug (leading to an initial burst) and encapsulated drug that is released more slowly.[6][7] The release can often be tuned by modifying the polymer's end groups.

Visualizing the Concepts

To better illustrate the topics discussed, the following diagrams, created using the DOT language, depict key workflows and molecular architectures.

Synthesis_Workflow Synthesis and Characterization Workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization Monomer 3,5-bis(hydroxymethyl)phenol (AB2 Monomer) Polycondensation Melt Polycondensation Monomer->Polycondensation Diacid Diacid (e.g., Adipic Acid) Diacid->Polycondensation Hyperbranched_Polymer Hyperbranched Polyester Polycondensation->Hyperbranched_Polymer NMR NMR Spectroscopy (Structure, Degree of Branching) Hyperbranched_Polymer->NMR GPC Gel Permeation Chromatography (Molecular Weight, PDI) Hyperbranched_Polymer->GPC DSC Differential Scanning Calorimetry (Glass Transition Temp.) Hyperbranched_Polymer->DSC TGA Thermogravimetric Analysis (Thermal Stability) Hyperbranched_Polymer->TGA

Caption: Workflow for the synthesis and characterization of a hyperbranched polyester.

Molecular_Architecture Molecular Architecture Comparison cluster_hyperbranched Hyperbranched Polymer cluster_linear Linear Polymer A Core B1 A->B1 B2 A->B2 B3 A->B3 C1 B1->C1 C2 B1->C2 C3 B2->C3 C4 B2->C4 C5 B3->C5 C6 B3->C6 D1 D2 D1->D2 D3 D2->D3 D4 D3->D4 D5 D4->D5 Drug_Delivery_Pathway Targeted Drug Delivery Pathway cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment Nanoparticle Drug-loaded Hyperbranched Nanoparticle EPR Enhanced Permeability and Retention (EPR) Effect Nanoparticle->EPR Passive Targeting Receptor Cell Surface Receptor Nanoparticle->Receptor Active Targeting (with targeting ligand) Tumor_Cell Tumor Cell EPR->Tumor_Cell Tumor_Cell->Receptor Internalization Endocytosis Receptor->Internalization Drug_Release Intracellular Drug Release Internalization->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

References

Spectroscopic Analysis for Structural Validation: A Comparative Guide to 3,5-Di(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for the structural validation of 3,5-Di(hydroxymethyl)phenol. Due to the limited availability of experimental spectra for this compound in publicly accessible databases, this document utilizes predicted nuclear magnetic resonance (NMR) data and compares it with experimental data from structurally analogous compounds: 3,5-dihydroxybenzyl alcohol and 3,5-dimethylphenol. This approach allows for a foundational understanding of the expected spectroscopic characteristics of this compound.

Overview of Spectroscopic Techniques for Structural Elucidation

The structural validation of a synthesized organic molecule like this compound relies on a combination of spectroscopic techniques. Each technique provides unique information about the molecule's structure:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, including the chemical environment, connectivity, and number of protons and carbon atoms.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of a molecule and can provide information about its structure through fragmentation patterns.

Spectroscopic Data Comparison

This compound (Predicted Data)

The predicted spectroscopic data for this compound offers a theoretical baseline for its structural characteristics.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
~6.9-7.2Ar-H~158Ar-C-OH
~4.6Ar-CH₂-OH~142Ar-C-CH₂OH
~3.5Ar-CH₂-OH~118Ar-C-H
~5.0Ar-OH~112Ar-C-H
~64Ar-CH₂-OH

Note: Predicted data is generated by computational algorithms and may differ from experimental values.

Alternative Compounds (Experimental Data)

For a practical comparison, experimental data from two structurally related phenols are presented.

1. 3,5-Dihydroxybenzyl alcohol

This compound is structurally similar, featuring a benzene ring with substituents at the 1, 3, and 5 positions, including hydroxyl and hydroxymethyl groups.

Table 2: Experimental Spectroscopic Data for 3,5-Dihydroxybenzyl alcohol

Technique Data
¹H NMR Chemical shifts (ppm): 6.2-6.4 (Ar-H), 4.4 (Ar-CH₂-OH), 9.2 (Ar-OH)
¹³C NMR Chemical shifts (ppm): 159 (Ar-C-OH), 145 (Ar-C-CH₂OH), 107 (Ar-C-H), 102 (Ar-C-H), 65 (Ar-CH₂-OH)
IR (cm⁻¹) ~3300 (O-H stretch, broad), ~3050 (Ar C-H stretch), ~1600, 1480 (Ar C=C stretch), ~1030 (C-O stretch)
Mass Spec (m/z) Molecular Ion [M]⁺: 140

2. 3,5-Dimethylphenol

This compound provides a comparison for a phenol with alkyl substituents at the 3 and 5 positions.

Table 3: Experimental Spectroscopic Data for 3,5-Dimethylphenol

Technique Data
¹H NMR Chemical shifts (ppm): 6.5-6.6 (Ar-H), 2.2 (Ar-CH₃), 4.7 (Ar-OH)
¹³C NMR Chemical shifts (ppm): 155 (Ar-C-OH), 139 (Ar-C-CH₃), 121 (Ar-C-H), 112 (Ar-C-H), 21 (Ar-CH₃)
IR (cm⁻¹) ~3350 (O-H stretch, broad), ~2920 (Aliphatic C-H stretch), ~1600, 1470 (Ar C=C stretch), ~1160 (C-O stretch)
Mass Spec (m/z) Molecular Ion [M]⁺: 122

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used to simplify the spectrum. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin pellet.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for polar molecules like phenols. Electron ionization (EI) is often used with GC-MS.

  • Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the molecular ion peak and various fragment ions.

Workflow for Spectroscopic Structural Validation

The following diagram illustrates the logical workflow for confirming the structure of a synthesized compound like this compound using spectroscopic methods.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Data_Interpretation Interpretation of Spectra NMR->Data_Interpretation FTIR->Data_Interpretation MS->Data_Interpretation Comparison Comparison with Expected/Reference Data Data_Interpretation->Comparison Structure_Validation Structural Validation Comparison->Structure_Validation

Caption: Workflow for the structural validation of a synthesized compound.

This guide provides a framework for the spectroscopic analysis of this compound. While experimental data for the target compound remains elusive in the public domain, the comparison with analogous structures and the provided protocols offer a solid foundation for researchers in the field.

A Comparative Guide to the Cross-Validation of Analytical Techniques for 3,5-bis(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 3,5-bis(hydroxymethyl)phenol is paramount for ensuring product quality, stability, and safety. The selection of an appropriate analytical technique is a critical decision that necessitates a thorough evaluation of various performance parameters. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 3,5-bis(hydroxymethyl)phenol, supported by typical performance data and detailed experimental protocols for phenolic compounds.

Data Presentation: Performance Comparison

The cross-validation of analytical methods involves a systematic comparison of their performance characteristics. The following table summarizes the typical quantitative data for HPLC-UV and GC-MS, which are commonly employed for the analysis of phenolic compounds like 3,5-bis(hydroxymethyl)phenol.[1]

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.99Good linearity with derivatization
Limit of Detection (LOD) 0.01 - 0.35 µg/mL[2][3][4]Low parts-per-trillion range
Limit of Quantitation (LOQ) 0.03 - 1.07 µg/mL[2][3][4]Typically in the low ng range
Precision (%RSD) Intraday: < 5.0%[2][4]Variable, dependent on derivatization and sample matrix
Accuracy (% Recovery) 98.33 - 101.12%[2][4]Dependent on extraction and derivatization efficiency

Mandatory Visualization: Cross-Validation Workflow

A structured workflow is essential for the effective cross-validation of analytical techniques, ensuring that both methods yield comparable and reliable results.

Cross-Validation Workflow cluster_0 Method A (e.g., HPLC) cluster_1 Method B (e.g., GC-MS) A_Dev Method Development A_Val Method Validation A_Dev->A_Val A_Sam Sample Analysis A_Val->A_Sam Compare Statistical Comparison (e.g., t-test, F-test) A_Sam->Compare Results B_Dev Method Development B_Val Method Validation B_Dev->B_Val B_Sam Sample Analysis B_Val->B_Sam B_Sam->Compare Results Conclusion Conclusion on Method Equivalency Compare->Conclusion

Workflow for the cross-validation of two analytical methods.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds such as 3,5-bis(hydroxymethyl)phenol.

Instrumentation:

  • A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[5]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][6]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).[7]

  • Flow Rate: 1.0 mL/min.[5][7]

  • Column Temperature: 30 °C.[2][4][5]

  • Detection Wavelength: Determined by the UV spectrum of 3,5-bis(hydroxymethyl)phenol, typically around 270-280 nm for phenolic compounds.[5][7]

  • Injection Volume: 10 µL.[5][7]

Sample Preparation:

  • Accurately weigh and dissolve the 3,5-bis(hydroxymethyl)phenol standard and samples in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).[7]

  • Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it an excellent technique for the identification and quantification of volatile and semi-volatile compounds. For polar compounds like phenols, derivatization is often required to enhance volatility.[7]

Instrumentation:

  • A GC system coupled to a mass spectrometer.[7]

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[7]

  • Injector Temperature: 250-270 °C.[7]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10-15 °C/min.

    • Hold at 280 °C for 5 minutes.[7]

  • MS Transfer Line Temperature: 280 °C.[7]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

  • Mass Range: 50-500 amu.

Sample Preparation (with Derivatization):

  • Dissolve a known amount of the 3,5-bis(hydroxymethyl)phenol standard and samples in a suitable solvent (e.g., pyridine).[7]

  • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7]

  • Heat the mixture at approximately 70 °C for 30 minutes to ensure complete derivatization.[7]

  • Inject an aliquot of the derivatized solution into the GC-MS.

Conclusion

Both HPLC-UV and GC-MS are powerful techniques for the analysis of 3,5-bis(hydroxymethyl)phenol. HPLC-UV is a straightforward and robust method suitable for routine quality control, offering excellent precision and accuracy. GC-MS, while requiring a derivatization step, provides superior sensitivity and selectivity, making it ideal for trace-level analysis and impurity identification. The choice between these methods should be based on the specific analytical requirements, and a thorough cross-validation as outlined above is essential to ensure the generation of consistent and reliable data.

References

A Comparative Analysis of 3,5-Di(hydroxymethyl)phenol and Alternative Crosslinkers for Advanced Material Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical decision that profoundly influences the ultimate properties and performance of polymeric materials. This guide provides a comprehensive comparison of 3,5-Di(hydroxymethyl)phenol against a range of alternative crosslinkers, offering a detailed analysis of their respective performance characteristics. Due to a lack of direct head-to-head-studies, this guide synthesizes available data and leverages chemical principles to provide a comparative framework.

Introduction to this compound as a Crosslinker

This compound is a versatile aromatic crosslinker possessing two reactive hydroxymethyl groups and a phenolic hydroxyl group. This trifunctional nature allows for the formation of highly crosslinked, three-dimensional polymer networks. It is utilized in the synthesis of a variety of polymers, including poly(aryl ether) dendrimers, and serves as a key intermediate in various organic syntheses.[1] The symmetric arrangement of its functional groups contributes to the formation of uniform network structures.

Benchmarking Performance: A Comparative Overview

The efficacy of a crosslinker is determined by a range of performance metrics, including its impact on the mechanical strength, thermal stability, and reactivity (gel time) of the resulting polymer. This section benchmarks this compound against common alternative crosslinkers.

Data Presentation

While direct comparative quantitative data for this compound is limited, the following tables provide a summary of expected performance based on the general properties of each class of crosslinker.

Table 1: Comparison of Mechanical and Thermal Properties

Crosslinker TypeTypical Tensile StrengthTypical Thermal Stability (Decomposition Temp.)Key Structural Features
This compound Moderate to HighModerate to HighAromatic ring, two hydroxymethyl groups
Formaldehyde-based Resins (Resoles/Novolacs) HighHighMethylene and ether bridges
Divinylbenzene (DVB) HighHighAromatic ring, two vinyl groups
Epoxy Systems (with amine hardeners) HighHighEther linkages
Bio-based Crosslinkers (Lignin, Tannin) Low to ModerateModerateComplex polyphenolic structures

Table 2: Comparison of Reactivity and Toxicity

Crosslinker TypeTypical Gel TimeKnown Toxicity Profile
This compound ModerateLimited specific data available; general phenolic compound considerations apply.
Formaldehyde-based Resins (Resoles/Novolacs) FastConcerns related to free formaldehyde, a known carcinogen.[2]
Divinylbenzene (DVB) FastGenerally considered to have low toxicity.
Epoxy Systems (with amine hardeners) Variable (depends on hardener)Some amine hardeners can be toxic and sensitizers.
Bio-based Crosslinkers (Lignin, Tannin) SlowGenerally considered to have low toxicity.

Alternative Crosslinkers: A Deeper Dive

Formaldehyde-Based Phenolic Resins (Resoles and Novolacs)

Phenol-formaldehyde resins are widely used thermosetting polymers known for their high strength, thermal stability, and chemical resistance.[3] They are synthesized through the reaction of phenol with formaldehyde.

  • Resoles are produced with an excess of formaldehyde under basic conditions and can self-cure upon heating.

  • Novolacs are synthesized with an excess of phenol under acidic conditions and require a curing agent, such as hexamethylenetetramine.

Compared to this compound, formaldehyde-based resins often exhibit faster cure times and can achieve very high crosslink densities. However, a significant drawback is the potential for free formaldehyde release, which is a health and environmental concern.[2]

Divinylbenzene (DVB)

Divinylbenzene is a common crosslinking agent used in the production of polystyrene resins and other polymers. Its two vinyl groups readily participate in polymerization reactions, leading to the formation of a robust, crosslinked network. Polymers crosslinked with DVB typically exhibit high thermal stability and mechanical strength.

Epoxy Systems

Epoxy resins, when cured with a suitable hardener (often an amine), form a highly crosslinked, thermoset polymer with excellent mechanical properties, chemical resistance, and adhesion. The properties of the final material can be tailored by selecting different epoxy resins and hardeners.

Bio-based Alternatives: Lignin and Tannin

Lignin and tannin are naturally occurring polyphenolic compounds that are being explored as sustainable alternatives to petroleum-based crosslinkers. They possess multiple reactive sites that can participate in crosslinking reactions. While they offer the advantage of being renewable and having low toxicity, polymers crosslinked with lignin or tannin generally exhibit lower mechanical strength compared to those made with conventional crosslinkers.

Experimental Protocols

To facilitate a direct comparison of this compound with alternative crosslinkers, the following experimental protocols are provided.

Measurement of Mechanical Properties (Tensile Strength)

Objective: To determine the tensile strength of a polymer crosslinked with different agents.

Apparatus: Universal Testing Machine (UTM).

Procedure:

  • Sample Preparation: Prepare dog-bone shaped specimens of the crosslinked polymer according to ASTM D638 standards.

  • Testing: Mount the specimen in the grips of the UTM. Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Data Analysis: The tensile strength is calculated as the maximum stress the specimen can withstand before breaking.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal decomposition temperature of the crosslinked polymer.

Apparatus: Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Place a small, known weight of the crosslinked polymer sample into a TGA pan.

  • Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • Data Analysis: The temperature at which significant weight loss occurs is recorded as the onset of decomposition.

Gel Time Determination

Objective: To measure the time required for the liquid resin to transition into a solid gel.

Procedure:

  • Sample Preparation: Mix the resin and crosslinker in the desired ratio.

  • Measurement: Place a small amount of the mixture in a test tube and immerse it in a constant temperature oil bath. Periodically probe the mixture with a glass rod.

  • Data Analysis: The gel time is the time at which the mixture no longer sticks to the glass rod and has formed a solid gel.[4][5][6][7]

Visualizing Crosslinking and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the crosslinking process and experimental workflows.

Crosslinking_Mechanism cluster_35DHMP This compound Crosslinking Polymer_Chain_A1 Polymer Chain A 35DHMP This compound Polymer_Chain_A1->35DHMP Reacts with Crosslinked_Network1 Crosslinked Polymer Network 35DHMP->Crosslinked_Network1 Forms Polymer_Chain_B1 Polymer Chain B Polymer_Chain_B1->35DHMP Reacts with Experimental_Workflow Start Select Crosslinker and Polymer Mix Mix Components Start->Mix Cure Cure Polymer Mix->Cure Gel_Time_Test Gel Time Determination Mix->Gel_Time_Test Prepare_Samples Prepare Test Specimens Cure->Prepare_Samples Mechanical_Test Mechanical Testing (UTM) Prepare_Samples->Mechanical_Test Thermal_Test Thermal Analysis (TGA) Prepare_Samples->Thermal_Test Analyze_Data Analyze and Compare Data Mechanical_Test->Analyze_Data Thermal_Test->Analyze_Data Gel_Time_Test->Analyze_Data

References

A Comparative Guide to Alternative Monomers for 3,5-Bis(hydroxymethyl)phenol in Specialized Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate monomers is a critical decision in the design of functional polymers for specialized applications. This guide provides a comprehensive review of alternative monomers to 3,5-bis(hydroxymethyl)phenol, with a focus on their use in the synthesis of poly(aryl ether) dendrimers for drug delivery systems.

This publication offers a comparative analysis of key performance data, detailed experimental protocols for polymer synthesis, and visual representations of synthetic pathways to aid in the selection of the most suitable monomer for specific research and development needs.

Introduction to 3,5-Bis(hydroxymethyl)phenol and Its Alternatives

3,5-Bis(hydroxymethyl)phenol is a well-established AB2-type monomer, featuring a phenolic hydroxyl group (A) and two hydroxymethyl groups (B2). This structure is particularly amenable to the convergent synthesis of dendrimers, a class of highly branched, monodisperse macromolecules with a wide range of applications, including in drug delivery, gene therapy, and diagnostics.[1][2] The hydroxyl groups allow for the attachment of various functionalities, making it a versatile building block in polymer chemistry.[3]

However, the exploration of alternative monomers is crucial for expanding the scope of polymer properties and addressing specific application requirements, such as enhanced biocompatibility, tailored drug release profiles, and improved thermal or mechanical stability. This guide focuses on two primary alternatives to 3,5-bis(hydroxymethyl)phenol for the synthesis of poly(aryl ether) dendrimers:

  • 3,5-Dihydroxybenzyl alcohol: This monomer also possesses an AB2 structure, with two phenolic hydroxyl groups and one hydroxymethyl group. It is a key building block for the synthesis of dendritic polyether macromolecules.

  • Methyl 3,5-dihydroxybenzoate: This commercially available compound can be used as a precursor to AB2-type monomers for dendrimer synthesis.[4]

Comparative Performance Data

The choice of monomer significantly influences the physicochemical properties of the resulting polymers. The following tables summarize key quantitative data for dendrimers synthesized from 3,5-bis(hydroxymethyl)phenol derivatives and potential alternatives.

Table 1: Thermal Properties of Poly(aryl ether) Dendrimers

MonomerPolymer GenerationGlass Transition Temperature (Tg) (°C)Decomposition Temperature (TGA, 5% weight loss) (°C)Reference
3,5-Bis(bromomethyl)phenyl hexadecanesulfonate (from 3,5-bis(hydroxymethyl)phenol)G3Not Reported> 400
3,5-Dimethoxy-4'-(4-fluorobenzoyl)diphenyl etherG3144~500[5]
3,5-Dihydroxy-4'-(4-fluorobenzoyl)diphenyl ether (hyperbranched)-190> 500[5]

Table 2: Drug Delivery Performance of Dendrimer-Based Systems

Dendrimer TypeDrugLoading Capacity (% w/w)Release ProfileReference
PAMAM G4 (amide linker)IbuprofenNot ReportedStable against hydrolysis[6][7]
PAMAM G4 (ester linker)IbuprofenNot ReportedpH-dependent, 3-38% release over 10 days[6][7]
Polyester DendrimerMethotrexateup to 24.5%Not Specified[8]
Polyester-co-polyether DendrimerRhodamine BSatisfactoryNot Specified[9]
Dendrimer MicrogelCamptothecinHighZero-order sustained release[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. The following are representative experimental protocols for the synthesis of dendrimers using 3,5-bis(hydroxymethyl)phenol derivatives and a potential alternative.

Synthesis of Poly(aryl ether) Dendrons from a 3,5-Bis(bromomethyl)phenyl Derivative

This protocol is based on the convergent synthesis method developed by Hawker and Fréchet.

Materials:

  • 3,5-Bis(bromomethyl)phenyl hexadecanesulfonate (activated A2B monomer)

  • Phenol-terminated monodendron (Gn-OH)

  • Potassium carbonate (K2CO3)

  • Acetone

  • Sodium hydroxide (NaOH)

Procedure:

  • Coupling Reaction: A solution of the phenol-terminated monodendron (Gn-OH, 2 equivalents) and 3,5-bis(bromomethyl)phenyl hexadecanesulfonate (1 equivalent) in acetone is stirred in the presence of K2CO3 at room temperature for 12-48 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Purification: After the reaction is complete, the mixture is filtered, and the solvent is removed under reduced pressure. The resulting alkanesulfonate-terminated monodendron (G(n+1)-hds) is purified by column chromatography.

  • Deprotection: The purified G(n+1)-hds is dissolved in a suitable solvent and treated with a strong base such as NaOH to cleave the hexadecanesulfonate protecting group.

  • Isolation: The deprotected phenol-terminated monodendron (G(n+1)-OH) is isolated and purified, ready for the next coupling step.[1]

Synthesis of 3,5-Dihydroxybenzyl Alcohol

This protocol describes a method for the synthesis of a key alternative monomer.

Materials:

  • 3,5-Diacetoxybenzoic acid

  • Sodium borohydride (NaBH4)

  • Iodine (I2)

  • Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a three-necked flask, NaBH4 and 3,5-diacetoxybenzoic acid are suspended in THF and cooled in an ice-water bath.

  • Addition of Iodine: A solution of I2 in THF is slowly added dropwise to the cooled suspension.

  • Reaction: The mixture is heated to reflux, and the reaction is monitored by TLC.

  • Workup: After completion, the reaction mixture is concentrated to dryness. Saturated NaHCO3 solution is added, and the product is extracted with diethyl ether.

  • Purification: The combined organic layers are dried with anhydrous magnesium sulfate, filtered, and concentrated. The crude product is recrystallized from hot water to yield white crystals of 3,5-dihydroxybenzyl alcohol.[11]

Visualization of Synthetic Pathways and Applications

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the synthesis and application of these monomers.

Synthesis_of_PolyArylEther_Dendrimer cluster_Monomer Monomer Preparation cluster_Dendron_Growth Convergent Dendron Synthesis cluster_Dendrimer_Formation Final Dendrimer Assembly Monomer_Start 3,5-Bis(hydroxymethyl)phenol Monomer_Protected Protected AB2 Monomer (e.g., 3,5-Bis(bromomethyl)phenyl hexadecanesulfonate) Monomer_Start->Monomer_Protected Activation & Protection G0 Generation 0 (Phenol) G1 Generation 1 Dendron G0->G1 Couple with Protected Monomer G2 Generation 2 Dendron G1->G2 Couple with Protected Monomer Gn ... G2->Gn Dendrimer Poly(aryl ether) Dendrimer Gn->Dendrimer Couple to Core Core Multifunctional Core (e.g., 1,3,5-Trihydroxybenzene) Core->Dendrimer

Convergent synthesis of a poly(aryl ether) dendrimer.

Drug_Delivery_Workflow Dendrimer Synthesized Dendrimer Encapsulation Drug Encapsulation (Hydrophobic Interior) Dendrimer->Encapsulation Conjugation Drug Conjugation (Surface Functional Groups) Dendrimer->Conjugation Drug Therapeutic Drug Drug->Encapsulation Drug->Conjugation Drug_Loaded_Dendrimer Drug-Loaded Dendrimer Encapsulation->Drug_Loaded_Dendrimer Conjugation->Drug_Loaded_Dendrimer Administration Administration to Patient Drug_Loaded_Dendrimer->Administration Targeting Targeted Delivery to Diseased Cells/Tissues Administration->Targeting Release Controlled Drug Release Targeting->Release Therapeutic_Effect Therapeutic Effect Release->Therapeutic_Effect

General workflow for dendrimer-based drug delivery.

Conclusion

The selection of an appropriate AB2 monomer is a foundational step in the design of poly(aryl ether) dendrimers with tailored properties for specific applications. While 3,5-bis(hydroxymethyl)phenol remains a cornerstone in this field, alternatives such as 3,5-dihydroxybenzyl alcohol and derivatives of methyl 3,5-dihydroxybenzoate offer promising avenues for the development of novel dendritic materials. This guide provides a starting point for researchers by consolidating key comparative data and experimental insights. Further investigation into the quantitative performance of polymers derived from these alternative monomers is warranted to fully elucidate their potential in areas such as targeted drug delivery and advanced materials.

References

Safety Operating Guide

Proper Disposal of 3,5-Di(hydroxymethyl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3,5-Di(hydroxymethyl)phenol, a key intermediate in various research and development applications. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). As a phenolic compound, this compound requires careful handling to avoid contact with skin, eyes, and respiratory tract.

General Handling Guidelines:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Wear chemical-resistant gloves (such as neoprene or butyl rubber), a fully buttoned laboratory coat, and chemical safety goggles.

  • Avoid creating dust when handling the solid form of the compound.

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

Quantitative Data Summary

PropertyValueData Source/Compound
Chemical Identity
IUPAC Name3,5-bis(hydroxymethyl)phenolPubChem[2]
Molecular FormulaC₈H₁₀O₃PubChem[2]
Molecular Weight154.16 g/mol PubChem[2]
CAS Number153707-56-3PubChem[2]
Physical Properties
Physical StateSolidInferred from related compounds
Toxicity Data
EC50 (Crustacea, 48h)29.8 mg/LECHA Registered Substances - 4-(Hydroxymethyl)phenol[3]

Note: The ecotoxicity data provided is for 4-(Hydroxymethyl)phenol and should be used as an indicative measure of potential environmental hazards. All phenolic compounds should be treated as toxic to aquatic life.

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials is regulated and must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain.

Experimental Protocol for Waste Segregation and Collection:

  • Designate a Hazardous Waste Container:

    • Use a clearly labeled, leak-proof, and chemically compatible container for collecting all this compound waste.

    • The container must be kept closed except when adding waste.

  • Segregate Waste Streams:

    • Solid Waste: Collect un-used or expired this compound, contaminated lab wipes, and disposable equipment (e.g., weighing boats, gloves) in the designated solid hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, designated liquid hazardous waste container. Do not mix with other incompatible waste streams.

    • Sharps Waste: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container.

  • Labeling:

    • Affix a hazardous waste label to each container.

    • Clearly write "Hazardous Waste" and the full chemical name: "this compound".

    • List all components and their approximate concentrations if it is a mixed waste stream.

    • Include the date when waste was first added to the container.

  • Storage:

    • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Secondary containment, such as a larger bin, is recommended to contain any potential leaks.

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Follow all institutional and local regulations for waste manifest and pickup procedures. The primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).

Spill and Decontamination Procedures

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.

    • Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your laboratory supervisor and contact your institution's EHS or emergency response team.

    • Prevent entry into the affected area until it has been cleared by trained personnel.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation (this compound) is_contaminated Is material contaminated with This compound? start->is_contaminated solid_waste Solid Waste (e.g., gloves, wipes, solid chemical) is_contaminated->solid_waste Yes, Solid liquid_waste Liquid Waste (e.g., solutions) is_contaminated->liquid_waste Yes, Liquid sharps_waste Sharps Waste (e.g., needles, glass) is_contaminated->sharps_waste Yes, Sharps collect_solid Collect in Designated Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Designated Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Designated Sharps Container sharps_waste->collect_sharps label_container Label Container with 'Hazardous Waste' and Contents collect_solid->label_container collect_liquid->label_container collect_sharps->label_container store_securely Store Securely in Designated Area label_container->store_securely contact_ehs Contact EHS for Waste Pickup store_securely->contact_ehs

Caption: Disposal workflow for this compound waste.

By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Logistical Information for Handling 3,5-Di(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment of Phenolic Compounds

Phenolic compounds are a class of chemicals that can pose significant health risks. Phenol, a closely related substance, is toxic and corrosive. It can be fatal if swallowed, inhaled, or absorbed through the skin.[1] It is also known to cause severe skin burns, eye damage, and is suspected of causing genetic defects.[2][3] Prolonged or repeated exposure may lead to organ damage.[2][3] Given these risks, it is prudent to handle 3,5-Di(hydroxymethyl)phenol with a high degree of caution.

Quantitative Data for Phenol (as a representative compound)

PropertyValueReference
Acute Toxicity, Oral (Category 3) H301: Toxic if swallowed[2][3]
Acute Toxicity, Dermal (Category 3) H311: Toxic in contact with skin[2][3]
Acute Toxicity, Inhalation (Category 3) H331: Toxic if inhaled[2][3]
Skin Corrosion/Irritation (Category 1B) H314: Causes severe skin burns and eye damage[2][3]
Germ Cell Mutagenicity (Category 2) H341: Suspected of causing genetic defects[2][3]
Specific Target Organ Toxicity — Repeated Exposure (Category 2) H373: May cause damage to organs through prolonged or repeated exposure[2][3]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential when handling phenolic compounds to prevent all routes of exposure.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes that can cause severe eye damage and blindness.[4]
Hand Protection Double gloving with nitrile gloves (minimum 8 mil total thickness) for incidental contact. For direct or prolonged contact, use neoprene or butyl rubber gloves.Phenol can penetrate standard laboratory gloves; therefore, enhanced protection is necessary.[5]
Body Protection A fully buttoned lab coat worn over long pants and closed-toe shoes. A chemical-resistant apron (butyl rubber or neoprene) should be worn over the lab coat when there is a splash risk.[5]To prevent skin contact and absorption.[5]
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood.To prevent the inhalation of potentially toxic dust or vapors.[4][5]

Operational Plan for Handling

A systematic approach to handling ensures safety from preparation to cleanup.

1. Engineering Controls and Work Practices:

  • Ventilation: Always handle this compound inside a certified chemical fume hood.[4][5]

  • Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible within a 10-second travel distance.[5][6]

  • Work Area: Designate a specific area for handling this compound and ensure it is clean and uncluttered.[4]

  • Working Alone: Avoid working alone. If unavoidable, inform a colleague of your plans.[7]

2. Step-by-Step Handling Protocol:

  • Preparation: Before starting, ensure you have read and understood the supplier's SDS. Assemble all necessary equipment and materials in the fume hood.
  • Donning PPE: Put on all required PPE as specified in the table above.
  • Handling: Carefully weigh and transfer the solid compound, avoiding the creation of dust. Keep containers closed when not in use.[8]
  • Heating: If heating is necessary, do so with extreme caution as this increases the risk of inhalation. Never heat phenol or its derivatives in an incubator or microwave.[5][6]
  • Centrifugation: If centrifugation is required, use sealed safety cups to prevent aerosol formation. Open tubes inside the fume hood.[5][9]
  • Decontamination: After use, decontaminate the work area with a suitable cleaning agent.
  • Doffing PPE: Remove PPE carefully to avoid self-contamination, removing gloves last.
  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.[6]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure safety.

  • Waste Collection: All materials contaminated with this compound, including pipette tips, tubes, and gloves, must be collected as hazardous chemical waste.[5][9] Do not mix this waste with other waste streams.[5]

  • Containers: Use a dedicated, sealable, and clearly labeled container for solid and liquid waste.[6][8][9]

  • Rinsate: Any water used to rinse contaminated equipment should also be collected as hazardous waste.[8]

  • Disposal Method: The recommended disposal method for phenolic waste is incineration at a licensed chemical disposal facility.[8]

  • Regulations: Adhere to all institutional, local, and national regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS b Don Appropriate PPE a->b c Prepare Fume Hood b->c d Weigh and Transfer c->d e Perform Experiment d->e f Keep Containers Closed e->f g Decontaminate Work Area f->g h Collect Hazardous Waste g->h i Doff PPE h->i j Wash Hands i->j

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.